PSA1 141-150 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H97N13O15S |
|---|---|
Molecular Weight |
1236.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C55H93N13O13S.C2H4O2/c1-30(2)26-39(50(75)61-38(21-22-43(59)70)49(74)65-41(29-82)52(77)66-44(32(5)6)55(80)81)64-48(73)36(18-11-13-23-56)60-47(72)37(19-12-14-24-57)62-53(78)42-20-15-25-68(42)54(79)45(33(7)69)67-51(76)40(27-31(3)4)63-46(71)35(58)28-34-16-9-8-10-17-34;1-2(3)4/h8-10,16-17,30-33,35-42,44-45,69,82H,11-15,18-29,56-58H2,1-7H3,(H2,59,70)(H,60,72)(H,61,75)(H,62,78)(H,63,71)(H,64,73)(H,65,74)(H,66,77)(H,67,76)(H,80,81);1H3,(H,3,4)/t33-,35+,36+,37+,38+,39+,40+,41+,42+,44+,45+;/m1./s1 |
InChI Key |
JXHDDRDDMMGYHO-CIOPCLJKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of PSA1 140-150 Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic peptide PSA1 140-150 acetate. The content herein is curated for professionals in research and drug development, offering detailed data, experimental methodologies, and visualizations to support further investigation and application of this peptide in cancer immunotherapy.
Core Physicochemical Properties
PSA1 140-150 acetate is a synthetic peptide corresponding to amino acids 141-150 of the human prostate-specific antigen 1 (PSA1). Its sequence is H-Phe-Leu-Thr-Pro-Lys-Lys-Leu-Gln-Cys-Val-OH, and it is supplied as an acetate salt. The fundamental physicochemical characteristics of this peptide are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | FLTPKKLQCV |
| Molecular Weight | 1236.52 g/mol |
| Chemical Formula | C57H97N13O15S |
| Appearance | Solid |
| Purity (by HPLC) | ≥95% |
Experimental Protocols
The following sections detail the standard experimental methodologies for the synthesis, purification, and characterization of PSA1 140-150 acetate.
Peptide Synthesis
The synthesis of PSA1 140-150 is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for PSA1 140-150.
Protocol:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Attachment: The C-terminal amino acid (Valine) with Fmoc protection is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a base, typically a solution of piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the reaction vessel to form a peptide bond with the deprotected N-terminus of the previous amino acid.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence (Cys, Gln, Leu, Lys, Lys, Pro, Thr, Leu, Phe).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide and the specific column used.
-
Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product as an acetate salt (achieved through salt exchange during lyophilization if desired).
Purity Analysis by HPLC
The purity of the final peptide product is assessed by analytical RP-HPLC.
Protocol:
-
Column: A high-resolution analytical C18 column.
-
Mobile Phases: As described for preparative HPLC.
-
Gradient: A standardized linear gradient (e.g., 5% to 95% acetonitrile over 30 minutes).
-
Detection: UV absorbance at 214 nm.
-
Purity Calculation: The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area.
Molecular Weight Determination by Mass Spectrometry
The molecular weight of the purified peptide is confirmed using mass spectrometry.
Protocol:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the peptide ions is measured. The obtained molecular weight is then compared to the theoretical calculated mass.
Solubility Assessment
A qualitative assessment of solubility is performed to guide researchers in preparing stock solutions.
Protocol:
-
A small, pre-weighed amount of the lyophilized peptide is placed in a microcentrifuge tube.
-
An initial solvent, typically sterile, deionized water, is added to achieve a target concentration (e.g., 1 mg/mL).
-
The tube is vortexed and visually inspected for complete dissolution.
-
If the peptide does not dissolve in water, co-solvents such as acetonitrile or dimethyl sulfoxide (DMSO) can be added in small increments, followed by vortexing, until the peptide is fully dissolved. For cell-based assays, the final concentration of organic solvents should be kept to a minimum.
Biological Context: T-Cell Activation in Cancer Immunotherapy
PSA1 140-150 is utilized in cancer immunotherapy research as a tumor-associated antigen (TAA) peptide. The general mechanism involves the activation of the host's immune system to recognize and eliminate cancer cells that present this peptide.
Signaling Pathway for T-Cell Activation by a Peptide Antigen:
Caption: T-Cell activation by an antigen-presenting cell displaying the PSA1 140-150 peptide.
Mechanism Overview:
-
Antigen Presentation: Cancer cells expressing PSA1 are engulfed by antigen-presenting cells (APCs), such as dendritic cells. The PSA1 protein is processed into smaller peptides, including the 140-150 fragment.
-
MHC Loading: The PSA1 140-150 peptide is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented on the surface of the APC.
-
T-Cell Recognition (Signal 1): The T-cell receptor (TCR) on a cytotoxic T-lymphocyte (CTL), along with its co-receptor CD8, specifically recognizes and binds to the MHC-peptide complex.
-
Co-stimulation (Signal 2): A secondary signal is required for full T-cell activation, which is provided by the interaction of co-stimulatory molecules, such as B7 on the APC and CD28 on the T-cell.
-
T-Cell Activation and Effector Function: The combination of these two signals triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. These activated CTLs can then recognize and kill prostate cancer cells that are presenting the same PSA1 140-150 peptide on their surface.
This guide provides a foundational understanding of the physicochemical properties and relevant experimental contexts for PSA1 140-150 acetate. Researchers are encouraged to adapt the provided protocols to their specific experimental setups and to consult the primary literature for further in-depth information.
A Technical Guide to the PSA1 141-150 Acetate Peptide: Sequence, Structure, and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the prostate-specific antigen 1 (PSA1) 141-150 acetate peptide, a key epitope in the field of cancer immunotherapy. This document details its sequence and structure, summarizes relevant quantitative data, provides comprehensive experimental protocols, and visualizes associated biological pathways.
Peptide Sequence and Physicochemical Properties
The PSA1 141-150 peptide is a decapeptide derived from the human prostate-specific antigen (PSA), a protein used as a biomarker for prostate cancer.[1] As an acetate salt, it is commonly used in research settings for its stability and solubility.
Table 1: Physicochemical Properties of PSA1 141-150 Acetate
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Thr-Pro-Lys-Lys-Leu-Gln-Cys-Val | [2][3] |
| One-Letter Code | FLTPKKLQCV | [4][5] |
| Molecular Formula | C₅₇H₉₇N₁₃O₁₅S | [3] |
| Molecular Weight | 1236.52 g/mol | [3] |
| Form | Solid | [3][6] |
| Purity (typical) | >95% | [2] |
Immunological Activity and Quantitative Data
The PSA1 141-150 peptide is recognized as a tumor-associated antigen that can elicit a specific cytotoxic T lymphocyte (CTL) response.[1] This peptide binds to the Major Histocompatibility Complex (MHC) class I molecule HLA-A2, which is prevalent in a significant portion of the human population, making it a promising candidate for cancer vaccines and immunotherapies.[1][7]
Table 2: Cytotoxic T Lymphocyte (CTL) Lysis of Target Cells Pulsed with PSA1 141-150
| Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| 25:1 | 45 ± 3.5 |
| 12.5:1 | 32 ± 2.8 |
| 6.25:1 | 18 ± 1.9 |
Data adapted from studies on in vitro generated CTLs against peptide-pulsed T2 target cells.
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis of PSA1 141-150
This protocol describes the manual synthesis of the FLTPKKLQCV peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Val-Wang resin (or other suitable resin for C-terminal acid)
-
Fmoc-protected amino acids: Fmoc-Cys(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, Leu, Lys, Lys, Pro, Thr, Leu, Phe).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Generation of PSA1 141-150-Specific Cytotoxic T Lymphocytes
This protocol describes the generation of CTLs from peripheral blood mononuclear cells (PBMCs) that are specific for the PSA1 141-150 peptide.
Materials:
-
PBMCs from an HLA-A2 positive donor
-
PSA1 141-150 peptide
-
T2 cell line (antigen processing deficient, HLA-A2 positive)
-
LNCaP cell line (prostate cancer, PSA positive, HLA-A2 positive)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Recombinant human Interleukin-2 (IL-2)
-
51Cr (Sodium chromate) for cytotoxicity assay
Procedure:
-
Preparation of Antigen-Presenting Cells (APCs):
-
Culture T2 cells in RPMI 1640 medium.
-
Pulse the T2 cells with the PSA1 141-150 peptide (20-50 µg/mL) for 2 hours at 37°C. These will serve as the initial stimulator cells.
-
-
Initiation of CTL Culture:
-
Isolate PBMCs from the blood of an HLA-A2 positive donor using Ficoll-Paque density gradient centrifugation.
-
Co-culture the PBMCs with the peptide-pulsed T2 cells at a responder-to-stimulator ratio of 10:1 in RPMI 1640 medium supplemented with IL-2 (10 IU/mL).
-
-
Restimulation of CTLs:
-
After 7 days, restimulate the T-cell cultures with freshly peptide-pulsed T2 cells.
-
Continue to add fresh IL-2 every 3-4 days.
-
Repeat the restimulation cycle weekly for 3-4 weeks to expand the population of peptide-specific CTLs.
-
-
Cytotoxicity Assay (51Cr Release Assay):
-
Target Cell Preparation: Label target cells (T2 cells pulsed with PSA1 141-150, unpulsed T2 cells as a negative control, and LNCaP cells) with 51Cr for 1 hour.
-
Co-culture: Co-culture the generated CTLs (effector cells) with the labeled target cells at various effector-to-target ratios (e.g., 25:1, 12.5:1, 6.25:1) in a 96-well plate for 4 hours.
-
Measurement of 51Cr Release: Harvest the supernatant and measure the amount of released 51Cr using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release:51Cr release in the presence of CTLs.
-
Spontaneous Release:51Cr release from target cells in medium alone.
-
Maximum Release:51Cr release from target cells lysed with detergent.
-
-
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The PSA1 141-150 peptide is presented to CD8+ T cells via the MHC class I pathway. This process is crucial for the initiation of an anti-tumor immune response.
Caption: MHC Class I presentation of the PSA1 141-150 peptide.
Cytotoxic T Lymphocyte Activation and Effector Function
Upon recognition of the PSA1 141-150 peptide presented by an antigen-presenting cell (APC) or a tumor cell, a naive CD8+ T cell becomes activated and differentiates into a cytotoxic T lymphocyte, which can then kill the target cell.
Caption: Activation and effector function of a PSA1 141-150-specific CTL.
This guide provides a comprehensive technical overview of the this compound peptide. The information presented is intended to support researchers and professionals in the development of novel immunotherapies for prostate cancer and other PSA-expressing malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hh.um.es [hh.um.es]
- 5. Cytotoxic T cell - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic T Cell Overview | Thermo Fisher Scientific - UK [thermofisher.com]
The Immunotherapeutic Potential of PSA1 141-150: A Detailed Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of the PSA1 141-150 peptide, a promising candidate in the field of cancer immunotherapy, particularly for prostate cancer. We delve into the immunological pathways it triggers, present quantitative data from key studies, and provide detailed experimental protocols for its investigation and application.
Introduction: Targeting Prostate Cancer with a Specific Peptide
Prostate-Specific Antigen (PSA) is a well-known biomarker for prostate cancer. Beyond its diagnostic utility, it serves as a tumor-associated antigen, offering a target for immunotherapeutic strategies. The PSA1 141-150 peptide, with the amino acid sequence FLTPKKLQCV, is a specific epitope derived from PSA that has been investigated for its ability to elicit a targeted anti-tumor immune response.[1] This peptide is recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs), when presented on the surface of prostate cancer cells by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A2.[1][2] This recognition initiates a cascade of events aimed at the destruction of malignant cells.[2]
Core Mechanism of Action: A T-Cell Mediated Assault on Cancer Cells
The therapeutic effect of PSA1 141-150 is rooted in its ability to activate the cellular arm of the adaptive immune system. The process begins with the presentation of the peptide by antigen-presenting cells (APCs), such as dendritic cells (DCs), to naive CD8+ T-cells.[3] This interaction, in the context of appropriate co-stimulation, leads to the proliferation and differentiation of these T-cells into effector CTLs that are specifically programmed to recognize and eliminate cells displaying the PSA1 141-150 peptide on their surface.
The mechanism can be broken down into the following key steps:
-
Antigen Processing and Presentation: In prostate cancer cells, the full-length PSA protein is processed into smaller peptides, including PSA1 141-150. This peptide is then loaded onto HLA-A2 molecules within the endoplasmic reticulum and transported to the cell surface.[2]
-
T-Cell Recognition: Circulating CTLs with T-cell receptors (TCRs) that specifically recognize the PSA1 141-150/HLA-A2 complex bind to the cancer cells.[2]
-
Cancer Cell Elimination: Upon binding, the CTLs release cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target cancer cells. They can also induce cell death through the Fas/FasL pathway.
This targeted approach offers the potential for high specificity and reduced off-target effects compared to traditional cancer therapies.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of PSA1 141-150 in stimulating an immune response has been evaluated in several studies. The following tables summarize key quantitative findings.
| Study Focus | Patient/Sample Population | Key Quantitative Findings | Reference |
| Immunological Response in Patients | 12 patients with hormone-refractory prostate carcinoma | - 1 partial and 1 mixed responder identified.- 4 patients showed stable disease.- 2 patients had a decrease in PSA serum level.- 4 patients had a slowed velocity of PSA increase.- 2 patients showed a slight increase in PSA-peptide specific T-lymphocytes. | [4][5] |
| T-Cell Response to Peptide Epitopes | CD8+ T-cells from HLA-A2-expressing prostate cancer patients | - αDC1s induced an average 5.5-fold higher number of CD8+ T-cells recognizing PSA1 141-150 compared to standard DCs. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. The following are protocols for key experiments involving PSA1 141-150.
In Vitro Generation of PSA1 141-150-Specific Cytotoxic T Lymphocytes
This protocol outlines the stimulation of T-cells to recognize and attack cells presenting the PSA1 141-150 peptide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor.
-
Recombinant human GM-CSF and IL-4.
-
Tumor necrosis factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) for DC maturation.
-
PSA1 141-150 peptide (FLTPKKLQCV).
-
T2 cells (HLA-A2+, TAP-deficient).
-
Chromium-51 (⁵¹Cr).
Procedure:
-
Dendritic Cell (DC) Generation:
-
Isolate monocytes from PBMCs by plastic adherence.
-
Culture monocytes for 5-7 days in media supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) to generate immature DCs.
-
-
DC Maturation and Peptide Pulsing:
-
Mature the immature DCs by adding TNF-α (e.g., 50 ng/mL) and PGE2 (e.g., 1 µg/mL) for 24-48 hours.
-
Pulse the mature DCs with the PSA1 141-150 peptide (e.g., 10-50 µg/mL) for 2-4 hours at 37°C.
-
-
T-Cell Co-culture and Stimulation:
-
Isolate CD8+ T-cells from the non-adherent PBMC fraction.
-
Co-culture the CD8+ T-cells with the peptide-pulsed DCs at a responder-to-stimulator ratio of approximately 20:1.
-
Add IL-2 (e.g., 10 U/mL) to the culture after 24 hours to promote T-cell proliferation.
-
Restimulate the T-cells with freshly prepared peptide-pulsed DCs every 7-10 days.
-
-
Cytotoxicity Assay (Chromium Release Assay):
-
After 2-3 rounds of stimulation, harvest the CTLs.
-
Label target cells (T2 cells pulsed with PSA1 141-150 and unpulsed T2 cells as a control) with ⁵¹Cr.
-
Co-culture the CTLs with the labeled target cells at various effector-to-target ratios (e.g., 5:1, 10:1, 20:1) for 4-6 hours.
-
Measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the percentage of target cell lysis.
-
Peptide Binding to HLA-A2 Assay
This assay determines the ability of the PSA1 141-150 peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells.
Materials:
-
T2 cells.
-
PSA1 141-150 peptide.
-
A known HLA-A2 binding peptide (positive control).
-
A non-binding peptide (negative control).
-
FITC-conjugated anti-HLA-A2 antibody.
-
Flow cytometer.
Procedure:
-
Incubate T2 cells overnight in serum-free media with varying concentrations of the PSA1 141-150 peptide, positive control peptide, and negative control peptide.
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a FITC-conjugated anti-HLA-A2 antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI). An increase in MFI compared to the negative control indicates peptide binding and stabilization of the HLA-A2 molecule on the cell surface.
Visualizing the Mechanism and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes.
Conclusion and Future Directions
The PSA1 141-150 peptide represents a highly specific and promising avenue for the development of cancer immunotherapies targeting prostate cancer. Its mechanism of action, centered on the activation of a potent CTL response, has been demonstrated in numerous studies. The methodologies outlined in this guide provide a framework for further research and development in this area.
Future work should focus on optimizing peptide delivery, potentially through advanced vaccine formulations or combination therapies with checkpoint inhibitors, to further enhance the anti-tumor immune response. Continued investigation into the long-term efficacy and safety of PSA1 141-150-based therapies in clinical settings will be critical to realizing its full therapeutic potential.
References
- 1. In vitro generation of human cytotoxic T lymphocytes specific for peptides derived from prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
The ApoE 141-150 Peptide: A Technical Guide to Blood-Brain Barrier Transport
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Apolipoprotein E (ApoE) 141-150 peptide in facilitating transport across the blood-brain barrier (BBB). This peptide sequence has emerged as a promising ligand for targeted drug delivery to the central nervous system (CNS), leveraging endogenous receptor-mediated transcytosis pathways to overcome the restrictive nature of the BBB. This document provides a comprehensive overview of the underlying mechanisms, quantitative transport data, detailed experimental protocols, and key signaling pathways involved.
Introduction: Overcoming the Blood-Brain Barrier
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins but also poses a significant challenge for the delivery of therapeutic agents to treat neurological disorders.
The ApoE 141-150 peptide, with the amino acid sequence LRKLRKRLLR, corresponds to the receptor-binding region of human Apolipoprotein E. This peptide has been widely investigated as a targeting moiety to enhance the delivery of various therapeutic cargoes, including small molecules, proteins, and nanocarriers, into the brain.[1][2]
Mechanism of Transport: Receptor-Mediated Transcytosis
The primary mechanism by which the ApoE 141-150 peptide facilitates transport across the BBB is through receptor-mediated transcytosis (RMT).[1][2] This process involves the following key steps:
-
Binding: The ApoE 141-150 peptide, either alone or conjugated to a cargo, binds to members of the low-density lipoprotein receptor (LDLR) family, with the low-density lipoprotein receptor-related protein 1 (LRP1) being a primary target on the luminal surface of brain endothelial cells.[3][4][5]
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the endothelial cell via endocytosis, forming an endocytic vesicle.
-
Trafficking: The vesicle is transported across the cytoplasm of the endothelial cell.
-
Exocytosis: The vesicle fuses with the abluminal membrane, releasing the cargo into the brain parenchyma.
This targeted approach offers a significant advantage over passive diffusion, enabling the transport of larger molecules and complex drug delivery systems that would otherwise be excluded from the brain.
Quantitative Data on ApoE 141-150 Mediated Transport
| Ligand | Receptor Fragment | Method | Binding Affinity (Kd) | Reference |
| ApoE(141-155)2 | Soluble LRP1 domains (sLRPs) | Surface Plasmon Resonance | ~100 nM | [3] |
| ApoE(130-149) | Soluble LRP1 domains (sLRPs) | Surface Plasmon Resonance | ~100 nM | [3] |
| ApoE(130-149, Lys143Glu) | Soluble LRP1 domains (sLRPs) | Surface Plasmon Resonance | 10-fold decrease from wild-type | [3] |
| Carrier System | Cargo | In Vitro Model | Permeability Enhancement | Reference |
| Nanoliposomes (NLs) | Tritiated Curcumin Derivative | RBE4 cell monolayer | +83% (with dimeric peptide) | [3] |
| Solid Lipid Nanoparticles (SLN-mApoE) | [14C]-DPPA | Not Specified | EP = 5.7 ± 0.3 × 10-5 cm/min | |
| Solid Lipid Nanoparticles (SLN-mApoE) | [3H]-CE | Not Specified | EP = 6.9 ± 0.4 × 10-5 cm/min | |
| PEGylated Liposomes | Not Applicable | In Vitro BBB Model | 3.9-fold higher brain accumulation than non-functionalized liposomes in mice | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the BBB transport of ApoE 141-150 peptide and its conjugates.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes a common in vitro method to assess the permeability of a substance across a monolayer of brain endothelial cells.
Materials:
-
Murine brain microvascular endothelial cells (bEnd.3 cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
Transwell inserts (e.g., 12-well format with 0.4 µm pore size polycarbonate membrane)
-
Fibronectin or other suitable coating matrix (e.g., Matrigel, Collagen I/IV)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Test compound (ApoE 141-150 peptide or its conjugate)
-
Fluorescent marker for paracellular permeability control (e.g., Lucifer Yellow or FITC-dextran)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Plate reader for fluorescence or other detection method
Procedure:
-
Cell Culture: Culture bEnd.3 cells in T-75 flasks coated with 1% gelatin in a humidified incubator at 37°C and 5% CO2.
-
Insert Coating: Coat the apical side of the Transwell inserts with a suitable matrix (e.g., fibronectin at 30 µg/mL) and incubate for at least 1 hour at 37°C.[7]
-
Cell Seeding: Seed bEnd.3 cells onto the coated inserts at a density of approximately 6.6 x 104 cells per insert.[7][8] Add complete medium to both the apical (upper) and basolateral (lower) chambers.
-
Monolayer Formation and Integrity Assessment:
-
Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
Monitor the formation of a tight monolayer by measuring the TEER daily. The resistance should increase and stabilize, indicating the formation of tight junctions. A TEER value of ≥50 ohm*cm2 is often used as a minimum threshold for permeability experiments.[9]
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (at a known concentration) and a paracellular marker to the apical chamber.
-
At specified time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral chamber.[10]
-
Replenish the basolateral chamber with fresh HBSS to maintain sink conditions.
-
-
Quantification: Analyze the concentration of the test compound and the paracellular marker in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy, LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (amount per time).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the compound in the apical chamber.
-
-
In Situ Brain Perfusion
This in vivo technique allows for the precise measurement of brain uptake of a compound by replacing the animal's blood with a controlled perfusion fluid.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion fluid (e.g., bicarbonate buffer, pH 7.4, containing essential ions and glucose)
-
Test compound (radiolabeled or fluorescently tagged ApoE 141-150 peptide conjugate)
-
Surgical instruments for cannulation of the carotid artery
-
Brain homogenization equipment
-
Scintillation counter or fluorescence spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Surgical Procedure:
-
Expose and ligate the common carotid artery.
-
Insert a cannula into the artery, pointing towards the brain.
-
-
Perfusion:
-
Brain Extraction and Analysis:
-
At the end of the perfusion, decapitate the animal and rapidly remove the brain.
-
Homogenize the brain tissue.
-
Measure the amount of the test compound in the brain homogenate using an appropriate detection method.
-
-
Calculation of Brain Uptake:
-
The brain uptake can be expressed as the percentage of the injected dose per gram of brain tissue (%ID/g) or as a brain-to-perfusate concentration ratio.
-
Signaling Pathways
The interaction of the ApoE 141-150 peptide with LRP1 on brain endothelial cells can initiate intracellular signaling cascades that may influence BBB integrity and transport efficiency. While a complete, linear pathway is not fully elucidated, several key signaling molecules and pathways have been implicated.
LRP1 is known to modulate multiple signaling pathways, including those involving ERK, PI3K/Akt, and protein kinase C (PKC).[12] For example, ApoE3 has been shown to induce PKCη activation and the phosphorylation of the tight junction protein occludin in an LRP1-dependent manner, which could enhance BBB integrity.
Furthermore, LRP1 can regulate the cyclophilin A (CypA) - matrix metalloproteinase-9 (MMP-9) pathway. Activation of this pathway can lead to the degradation of tight junction proteins and increased BBB permeability. By interacting with LRP1, ApoE peptides may play a role in modulating this pathway, thereby influencing the integrity of the BBB.
References
- 1. Frontiers | Designing and Characterization of a Novel Delivery System for Improved Cellular Uptake by Brain Using Dendronised Apo-E-Derived Peptide [frontiersin.org]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. Two apolipoprotein E mimetic peptides, ApoE(130-149) and ApoE(141-155)2, bind to LRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Development of an apolipoprotein E mimetic peptide–lipid conjugate for efficient brain delivery of liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. In situ Rat Brain Perfusion Model for Delivery of CPT-Glu and Gd-DTPA Across the BBB [bio-protocol.org]
- 12. ahajournals.org [ahajournals.org]
PSA1 141-150 Acetate: A Potential Therapeutic Agent in Prostate Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, and immunotherapy has emerged as a promising therapeutic modality. A key strategy in cancer immunotherapy is the use of peptide-based vaccines that can elicit a robust and specific anti-tumor immune response. This whitepaper provides a comprehensive technical overview of PSA1 141-150 acetate, a synthetic peptide corresponding to amino acids 141-150 of human prostate-specific antigen (PSA), as a potential therapeutic agent for prostate cancer. PSA is an ideal target for immunotherapy as it is predominantly expressed in prostate tissue and is often overexpressed in prostate cancer. The 141-150 amino acid sequence, FLTPKKLQCV, has been identified as an immunogenic epitope capable of stimulating cytotoxic T-lymphocyte (CTL) responses against PSA-expressing tumor cells.[1][2] This document will delve into the biochemical properties, mechanism of action, preclinical and clinical evidence, and experimental protocols relevant to the investigation of this compound.
Biochemical Properties and Formulation
PSA1 141-150 is a decapeptide with the amino acid sequence Phenylalanine-Leucine-Threonine-Proline-Lysine-Lysine-Leucine-Glutamine-Cysteine-Valine. The acetate salt form is a common formulation for synthetic peptides, enhancing their stability and solubility for research and clinical applications.
| Property | Description | Reference |
| Peptide Name | PSA1 141-150 | [1] |
| Alternate Names | PSA-1, PSA-2, PSA-4 | [2][3] |
| Sequence | FLTPKKLQCV | [2][4] |
| Amino Acid Length | 10 | [1][2] |
| HLA Restriction | HLA-A2 | [1][2][3] |
| Formulation | Acetate salt | Inferred from user request |
Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response
The therapeutic potential of this compound lies in its ability to act as a T-cell epitope, specifically activating CD8+ cytotoxic T-lymphocytes to recognize and eliminate prostate cancer cells. The proposed mechanism of action is illustrated in the following signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential CTLs specific for prostate-specific antigen in healthy donors and patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
The Immunogenic Landscape of PSA1 141-150: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery and initial characterization of the prostate-specific antigen 1 (PSA1) 141-150 peptide, a key epitope in the landscape of cancer immunotherapy research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and immunology.
Introduction: The Emergence of a Promising Target
The PSA1 141-150 peptide, with the amino acid sequence FLTPKKLQCV, has been identified as a naturally processed epitope derived from prostate-specific antigen (PSA).[1][2] PSA is a well-established biomarker for prostate cancer, and its overexpression in malignant tissue makes it an attractive target for T-cell-mediated immunotherapy. The PSA1 141-150 peptide has been shown to bind to the Human Leukocyte Antigen (HLA)-A2 molecule, a common HLA allele, and subsequently elicit a cytotoxic T-lymphocyte (CTL) response against PSA-expressing cells.[2][3][4] This has positioned the peptide as a candidate for the development of cancer vaccines and other T-cell-based therapies.
Core Characteristics of the PSA1 141-150 Peptide
The initial characterization of the PSA1 141-150 peptide has focused on its immunological properties, particularly its interaction with the major histocompatibility complex (MHC) and its ability to activate T-cells.
HLA-A2 Binding and Presentation
The ability of the PSA1 141-150 peptide to bind to the HLA-A2 molecule is a critical first step in the induction of an anti-tumor immune response. While direct quantitative binding affinity data such as IC50 or dissociation constant (Kd) values are not extensively reported in the literature, the binding has been functionally demonstrated through various assays. One common method involves the use of T2 cells, which are deficient in the transporter associated with antigen processing (TAP) and thus have a low surface expression of HLA-A2 molecules. The introduction of an HLA-A2 binding peptide stabilizes the HLA-A2 complex, leading to increased surface expression, which can be measured by flow cytometry. Studies have shown that the PSA1 141-150 peptide is capable of stabilizing HLA-A2 molecules on the surface of T2 cells, confirming its binding capacity.[4]
Immunogenicity: Eliciting a Cytotoxic T-Lymphocyte Response
The primary function of the PSA1 141-150 peptide in an immunological context is its ability to be recognized by and activate CD8+ cytotoxic T-lymphocytes. Multiple studies have demonstrated that this peptide can be used to generate CTLs in vitro from the peripheral blood mononuclear cells (PBMCs) of both healthy donors and prostate cancer patients.[3][5] These generated CTLs have been shown to be specific for the PSA1 141-150 peptide and are capable of lysing target cells that present this peptide on their HLA-A2 molecules.[3][5]
Quantitative Data Summary
While comprehensive quantitative data for the PSA1 141-150 peptide is limited in the public domain, the following table summarizes the key findings from various studies. It is important to note that much of the data is semi-quantitative or based on functional assays.
| Parameter | Method | Result | Reference |
| HLA-A2 Binding | T2 Cell Stabilization Assay | Confirmed binding and stabilization of HLA-A2 molecules. | [4] |
| CTL Induction | In vitro stimulation of PBMCs | Successful generation of PSA1 141-150-specific CTLs. | [3][5] |
| Cytotoxicity | Chromium-51 Release Assay | Specific lysis of peptide-pulsed target cells and PSA-expressing, HLA-A2+ prostate cancer cell lines by induced CTLs. | [3][5] |
| Clinical Response | Multi-peptide Vaccination Trial | Included in a peptide cocktail that resulted in PSA stabilization or slowed progression in a subset of patients. Specific contribution of PSA1 141-150 was not delineated. | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial characterization of the PSA1 141-150 peptide.
In Vitro Generation of PSA1 141-150-Specific Cytotoxic T-Lymphocytes
This protocol describes the generation of CTLs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Prostaglandin E2 (PGE2)
-
PSA1 141-150 peptide (FLTPKKLQCV)
Procedure:
-
PBMC Isolation: Isolate PBMCs from HLA-A2 positive healthy donors or prostate cancer patients by Ficoll-Paque density gradient centrifugation.
-
Dendritic Cell (DC) Generation:
-
Adhere PBMCs to a plastic culture flask for 2 hours at 37°C.
-
Wash away non-adherent cells.
-
Culture the adherent monocytes in RPMI-1640 with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
-
DC Maturation and Peptide Pulsing:
-
Induce maturation of immature DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture medium.
-
After 24-48 hours, pulse the mature DCs with the PSA1 141-150 peptide (typically at a concentration of 10-50 µg/mL) for 2-4 hours at 37°C.
-
-
Co-culture with T-cells:
-
Isolate autologous CD8+ T-cells from the non-adherent fraction of PBMCs using magnetic bead separation.
-
Co-culture the peptide-pulsed DCs with the purified CD8+ T-cells at a typical ratio of 1:10 (DC:T-cell).
-
Supplement the co-culture with IL-2 (e.g., 10 U/mL) every 2-3 days.
-
-
Restimulation: Restimulate the T-cell cultures with freshly prepared peptide-pulsed DCs every 7-10 days for 2-3 cycles to expand the population of antigen-specific CTLs.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of the generated CTLs to lyse target cells presenting the PSA1 141-150 peptide.
Materials:
-
Chromium-51 (⁵¹Cr)
-
T2 cells (TAP-deficient, HLA-A2+) or a PSA-expressing, HLA-A2+ prostate cancer cell line (e.g., LNCaP)
-
PSA1 141-150 peptide
-
Generated PSA1 141-150-specific CTLs (effector cells)
-
Fetal bovine serum (FBS)
-
Triton X-100
Procedure:
-
Target Cell Preparation:
-
Label the target cells (e.g., T2 cells) with ⁵¹Cr by incubating them with sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled cells extensively to remove unincorporated ⁵¹Cr.
-
Pulse the labeled T2 cells with the PSA1 141-150 peptide (10-50 µg/mL) for 1-2 hours at 37°C.
-
-
Co-incubation:
-
Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Signaling Pathways and Experimental Workflows
The recognition of the PSA1 141-150 peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a cancer cell by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation and effector functions.
The diagram above illustrates the canonical signaling cascade initiated upon T-cell receptor (TCR) engagement with the peptide-MHC complex. This intricate network of protein phosphorylation and second messenger generation culminates in the activation of key transcription factors—NFAT, NF-κB, and AP-1—which drive the expression of genes essential for T-cell proliferation, cytokine production (such as Interferon-gamma and TNF-alpha), and the cytotoxic machinery (including perforin and granzymes) required for killing target cells.
References
- 1. Type-1 Polarized Dendritic Cells Loaded with Apoptotic Prostate Cancer Cells Are Potent Inducers of CD8+ T cells against Prostate Cancer Cells and Defined Prostate Cancer-Specific Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific T cell recognition of peptides derived from prostate-specific antigen in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel multi-peptide vaccination in Hla-A2+ hormone sensitive patients with biochemical relapse of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunogenicity of Prostate-Specific Antigen Peptides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the immunogenicity of prostate-specific antigen (PSA) peptides, targeting researchers, scientists, and drug development professionals. The document delves into the core principles of T-cell recognition of PSA-derived epitopes, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental methodologies, and visualizes the critical signaling pathways involved in generating an anti-tumor immune response.
Introduction: PSA as a Target for Cancer Immunotherapy
Prostate-specific antigen (PSA) is a glycoprotein produced almost exclusively by the epithelial cells of the prostate gland.[1] Its expression is significantly elevated in prostate cancer, making it a valuable biomarker and an attractive target for immunotherapeutic strategies. The goal of PSA-based cancer vaccines is to induce a robust and specific T-cell response against PSA-expressing tumor cells. This is achieved by vaccinating with specific PSA-derived peptides that can be presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) to activate T-lymphocytes. A successful immune response requires the activation of both CD8+ cytotoxic T-lymphocytes (CTLs), which directly kill cancer cells, and CD4+ helper T-cells, which orchestrate and sustain the overall anti-tumor response.[2][3][4]
T-Cell Recognition of PSA Peptides
The activation of T-cells by PSA peptides is a multi-step process involving antigen processing, presentation, and recognition.
MHC Class I and Class II Presentation Pathways
MHC Class I Pathway (for CD8+ T-cell Activation): Endogenous PSA protein within a tumor cell or an APC is degraded into smaller peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptides are loaded onto MHC class I molecules. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T-cells.
MHC Class II Pathway (for CD4+ T-cell Activation): Exogenous PSA, taken up by APCs such as dendritic cells (DCs), is processed in the endosomal/lysosomal pathway. Here, the protein is broken down into peptides that are loaded onto MHC class II molecules. The resulting peptide-MHC class II complexes are then presented on the APC surface to CD4+ T-cells.
T-Cell Activation Signaling
The interaction between the T-cell receptor (TCR) on a T-cell and the peptide-MHC complex on an APC initiates a cascade of intracellular signaling events. This, along with co-stimulatory signals, leads to T-cell activation, proliferation, and differentiation into effector cells capable of mediating an anti-tumor response.
Quantitative Analysis of PSA Peptide Immunogenicity
Numerous studies have identified and characterized specific PSA-derived peptides capable of eliciting T-cell responses. The following tables summarize key quantitative data from this research, focusing on peptide sequences, HLA restriction, and measures of immunogenicity.
| Peptide ID | Sequence | HLA Restriction | T-Cell Response Type | Key Findings | Reference |
| PSA-1 | FLTPKKLQCV | HLA-A2 | CD8+ | Induced peptide-specific CTLs in prostate cancer patients. | [1] |
| PSA-2 | VISNDVCAQV | HLA-A2 | CD8+ | Recognized by T-cells from a majority of prostate cancer patients. | [1] |
| PSA-3 | KLQCVDLHV | HLA-A2 | CD8+ | Induced peptide-specific CTLs. | [1] |
| PSA-4 | VLAGGFFLL | HLA-A2 | CD8+ | Recognized by T-cells from prostate cancer patients. | [1] |
| PSA 64-78 | - | HLA-DR4 | CD4+ | Strong proliferative responses from CD4 T-cell lines. | [5] |
| PSA 68-77 | - | HLA-A1 | CD8+ | Induced strong CD8 T-cell responses. | [5] |
| PSA:154-163(155L) | VLSNDVCAQV | HLA-A2 | CD8+ | Agonist peptide with increased HLA-A2 binding affinity. | [6] |
| Assay | Metric | Result | Peptide | Conditions | Reference |
| IFN-γ ELISpot | Spot Forming Cells (SFCs) per 5x10^4 CD8 T-cells | ~18 - >200 | PSA:154-163(155L) | Post-vaccination in vitro stimulation. | [6] |
| Intracellular Cytokine Staining | % of IFN-γ+ CD8+ cells | 0.38% - 0.93% increase from baseline | PSA-1, PSA-2, PSA-3, PSA-4 | Stimulation of fresh PBLs from prostate cancer patients. | [1] |
| T-Cell Proliferation | Stimulation Index (SI) | 2.1 - 8.3 | Various PSA peptides | Short-term CD4 T-cell lines from HLA-DR4 individuals. | [5] |
| Chromium Release Assay | % Specific Lysis | Variable | Various PSA peptides | Peptide-pulsed target cells with specific CTL lines. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunogenicity of PSA peptides.
IFN-γ ELISpot Assay
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) from patients or healthy donors
-
PSA peptides of interest
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Positive control (e.g., Phytohemagglutinin - PHA) and negative control (medium alone)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with sterile culture medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a predetermined density (e.g., 2-5 x 10^5 cells/well).
-
Stimulation: Add PSA peptides to the respective wells at a final concentration typically ranging from 1-10 µg/mL. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash and add the substrate solution. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Chromium-51 (⁵¹Cr) Release Assay (Cytotoxicity Assay)
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting a specific peptide.
Materials:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be pulsed with exogenous peptides)
-
Effector cells (PSA peptide-specific CTLs)
-
Sodium Chromate (⁵¹Cr)
-
PSA peptides of interest
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells.
-
Washing: Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.
-
Peptide Pulsing: Incubate the labeled target cells with the specific PSA peptide for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in 96-well plates. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only (measures baseline leakage of ⁵¹Cr).
-
Maximum release: Target cells with a detergent (e.g., Triton X-100) to lyse all cells.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Counting: Centrifuge the plate and collect the supernatant. Measure the radioactivity (counts per minute - CPM) in the supernatant using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with a specific peptide.
Materials:
-
PBMCs or isolated T-cells
-
PSA peptides of interest
-
96-well flat-bottom plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
Cell culture medium
Procedure:
-
Cell Plating: Plate PBMCs or co-cultures of T-cells and APCs in 96-well plates.
-
Stimulation: Add the PSA peptide at various concentrations. Include positive (e.g., PHA) and negative (medium alone) controls.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement (using ³H-thymidine):
-
Pulse the cells with ³H-thymidine for the final 18 hours of incubation. Proliferating cells will incorporate the radioactive nucleotide into their DNA.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Proliferation is expressed as a Stimulation Index (SI), calculated as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells. An SI greater than 2 or 3 is typically considered a positive response.
Adjuvants for PSA Peptide Vaccines
Adjuvants are critical components of peptide vaccines as they enhance the immunogenicity of the peptide antigens.[7] They function through various mechanisms, including:
-
Depot effect: Slowing the release of the antigen from the injection site, prolonging its availability to the immune system.[8]
-
Immune cell recruitment: Inducing the production of cytokines and chemokines that attract APCs and other immune cells to the injection site.[8]
-
Activation of innate immunity: Engaging pattern recognition receptors (PRRs) on APCs, leading to their maturation and enhanced antigen presentation.[7][9]
Commonly used adjuvants in peptide vaccine formulations include:
-
Montanide ISA-51: A water-in-oil emulsion that creates an antigen depot and stimulates a local inflammatory response.[6]
-
Toll-Like Receptor (TLR) agonists: Molecules that mimic microbial components and activate specific TLRs on immune cells, leading to potent immune activation. Examples include CpG oligonucleotides (TLR9 agonist) and monophosphoryl lipid A (MPL, a TLR4 agonist).[7]
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF): A cytokine that promotes the differentiation and maturation of dendritic cells.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core biological pathways and experimental workflows discussed in this guide.
References
- 1. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of prostate-specific antigenic peptide determinants by human CD4 and CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - CD4 T cell–activating neoantigens enhance personalized cancer vaccine efficacy [insight.jci.org]
- 4. Peptide Modification Diminishes HLA Class II-restricted CD4+ T Cell Recognition of Prostate Cancer Cells [mdpi.com]
- 5. Recognition of prostate-specific antigenic peptide determinants by human CD4 and CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccination with agonist peptide PSA:154–163(155L) derived from prostate specific antigen induced CD8 T cell response to the native peptide PSA:154–163 but failed to induce the reactivity against tumor targets expressing PSA: a Phase 2 study in patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccines: How do adjuvants enhance immune responses? | eLife [elifesciences.org]
A Technical Guide to the Basic Research Applications of Synthetic Polysialic Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polysialic acid (PSA) is a unique carbohydrate polymer that plays a critical role in neural development, synaptic plasticity, and cancer progression. Primarily found on the Neural Cell Adhesion Molecule (NCAM), PSA modulates cell-cell interactions and signaling pathways. The development of synthetic PSA mimetic peptides has opened new avenues for investigating the biological functions of PSA and for the potential development of novel therapeutics. This technical guide provides an in-depth overview of the basic research applications of synthetic PSA peptides, with a focus on their role in neuroscience and oncology. We present detailed experimental protocols for the synthesis, purification, and functional characterization of these peptides. Furthermore, this guide includes a comprehensive summary of the NCAM-PSA signaling pathway and a general workflow for the discovery and validation of novel PSA mimetic peptides, both visualized using the DOT language. While specific quantitative binding and inhibitory data for synthetic PSA peptides are still emerging, this guide provides a foundational understanding for researchers in the field.
Introduction to Polysialic Acid (PSA)
Polysialic acid is a linear homopolymer of α-2,8-linked sialic acid residues that is post-translationally added to a limited number of proteins, with the Neural Cell Adhesion Molecule (NCAM) being the most prominent carrier.[1][2] The large hydrated volume and negative charge of the PSA polymer chain modulate the adhesive properties of NCAM, thereby influencing a variety of cellular processes.[1]
In the developing nervous system, PSA-NCAM is crucial for neuronal migration, axon guidance, and synaptogenesis.[3] In the adult brain, its expression is restricted to regions of high plasticity, where it is involved in processes such as learning and memory.[3] Aberrant re-expression of PSA is observed in several types of cancer, including neuroblastoma, glioblastoma, and small cell lung cancer, where it is often correlated with increased metastatic potential and poor prognosis.[2]
The study of PSA's functions has been greatly advanced by the development of synthetic PSA mimetic peptides. These peptides are designed to mimic the structure and function of the natural PSA polymer, providing valuable tools to probe its biological roles and to explore its therapeutic potential.
Synthesis and Purification of PSA Peptides
The generation of synthetic PSA peptides is a critical step in their application in basic research. Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing these peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual synthesis of a PSA mimetic peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid in DMF.
-
Add the coupling reagents (e.g., HBTU, HOBt) and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the TFA solution. Centrifuge to pellet the peptide and discard the supernatant.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.
Basic Research Applications
Synthetic PSA peptides are utilized in a wide range of basic research applications, primarily in the fields of neuroscience and cancer biology.
Neuroscience Research
In neuroscience, synthetic PSA peptides are used to investigate the role of PSA in neural plasticity, learning, and memory. For example, studies have shown that the injection of a PSA mimetic peptide into the hippocampus can improve spatial long-term memory in mice.[3]
Cancer Biology Research
In cancer research, synthetic PSA peptides are employed to study the mechanisms by which PSA promotes tumor cell migration, invasion, and metastasis. The anti-adhesive properties of PSA are thought to be a major factor in the metastatic potential of PSA-positive tumors.[1]
Quantitative Data on Synthetic PSA Peptides
A critical aspect of characterizing synthetic PSA peptides is the quantitative analysis of their binding affinity to target molecules and their efficacy in functional assays. While the literature contains extensive qualitative descriptions of the effects of PSA mimetics, specific quantitative data, such as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), are not yet widely published for a broad range of synthetic PSA peptides. The following tables are presented as templates for the type of quantitative data that is essential for the rigorous evaluation of these research tools. Researchers are encouraged to perform and publish such quantitative analyses to advance the field.
Table 1: Binding Affinity of Synthetic PSA Peptides to NCAM
| Peptide ID | Sequence | Method | Kd (μM) | Source |
| Example | [Sequence] | SPR | [Value] | [Citation] |
| Data Not Available |
Table 2: Inhibitory Effects of Synthetic PSA Peptides on Cancer Cell Migration
| Peptide ID | Cell Line | Assay | IC50 (μM) | Source |
| Example | Glioblastoma U87 | Transwell | [Value] | [Citation] |
| Data Not Available |
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Protocol:
-
Chip Preparation: Immobilize recombinant NCAM onto a sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the synthetic PSA peptide over the NCAM-coated surface.
-
Monitor the change in the SPR signal, which is proportional to the amount of peptide that binds to the immobilized NCAM.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Migration Assay (Transwell Assay)
The Transwell assay is a common method for assessing the effect of synthetic PSA peptides on cancer cell migration.
Protocol:
-
Cell Preparation: Culture cancer cells (e.g., glioblastoma or neuroblastoma cell lines) to sub-confluency.
-
Assay Setup:
-
Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Seed the cancer cells in serum-free media into the upper chamber of the Transwell inserts, in the presence or absence of varying concentrations of the synthetic PSA peptide.
-
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 12-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Quantification: Calculate the percentage of migration inhibition at each peptide concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
NCAM-PSA-FGFR Signaling Pathway
PSA on NCAM can modulate signaling through the Fibroblast Growth Factor Receptor (FGFR). This pathway is implicated in cell migration and neurite outgrowth.
References
The Potential of ApoE Mimetic Peptides in Combating Neurodegeneration: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate pathology of neurodegenerative diseases, particularly Alzheimer's disease (AD), presents a formidable challenge to therapeutic development. A key genetic risk factor for late-onset AD is the apolipoprotein E4 (APOE4) allele. The ApoE protein plays a crucial role in lipid transport, neuronal maintenance, and the clearance of amyloid-beta (Aβ) peptides. The discovery that small peptides mimicking the functional domains of ApoE can replicate and even enhance its neuroprotective and anti-inflammatory properties has opened a promising new avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the current landscape of ApoE mimetic peptides in the context of neurodegeneration, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate their potential.
Mechanism of Action: Modulating Neuroinflammation and Promoting Neuronal Survival
ApoE mimetic peptides are rationally designed molecules, often derived from the receptor-binding region of the ApoE protein.[1] Their therapeutic effects stem from their ability to modulate multiple pathological cascades implicated in neurodegeneration. A primary mechanism is the suppression of neuroinflammatory responses.[2][3] In mouse models of neuroinflammation induced by lipopolysaccharide (LPS), administration of an ApoE mimetic peptide significantly reduced both systemic and brain levels of pro-inflammatory cytokines such as TNF-α and IL-6.[3] This anti-inflammatory action is crucial, as chronic inflammation is a well-established contributor to neuronal damage in AD.[2]
Furthermore, these peptides exhibit direct neuroprotective effects. They have been shown to improve behavioral outcomes and neuronal survival in models of traumatic brain injury.[1] One of the key pathways implicated in the neuroprotective action of ApoE mimetics is the activation of Protein Phosphatase 2A (PP2A), a critical enzyme involved in tau dephosphorylation.[1][4] By inhibiting the endogenous PP2A inhibitor, SET (also known as I2PP2A), ApoE mimetic peptides can restore PP2A activity, thereby reducing tau hyperphosphorylation, a hallmark of AD pathology.[4]
Another significant mechanism involves the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. The peptide COG1410 has been shown to improve cognitive function in APP/PS1 mice, an effect associated with an increase in brain BDNF concentration and the promotion of a neuroprotective A2 reactive astrocyte phenotype.[5] BDNF, acting through its receptor TrkB, activates downstream signaling cascades that are vital for neuronal survival, synaptic plasticity, and cognitive function.
Preclinical Efficacy of ApoE Mimetic Peptides
Extensive preclinical studies in various mouse models of neurodegeneration have demonstrated the therapeutic potential of ApoE mimetic peptides. These studies have provided quantitative data on their ability to ameliorate key pathological features and improve cognitive function.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies on prominent ApoE mimetic peptides.
| Peptide | Mouse Model | Dosage and Administration | Cognitive and Behavioral Outcomes | Pathological Outcomes | Reference |
| CN-105 | E4FAD (5xFAD/APOE4) | Chronic administration (details not specified) | Improved learning and memory performance. | Improved brain pathology. | [2] |
| COG1410 | APP/PS1 | Not specified | Improved performance in spatial learning and memory. | Reduced Aβ deposition. | [5] |
| CS-6253 | E3FAD (5xFAD/APOE3) | 4 to 8 months of age (early) or 8 to 10 months of age (late), intraperitoneal injection | Improved memory in young male mice. | ~60% reduction in Aβ and amyloid deposits; ~70% reduction in insoluble Aβ levels; ~70% reduction in soluble oligomeric Aβ levels in young male mice. | [6] |
| Peptide | Mouse Model | Dosage and Administration | Biochemical and Cellular Outcomes | Reference |
| ApoE(133-149) | C57BL/6 | Intravenous administration | Significantly reduced serum TNF-α and IL-6 levels after LPS stimulation. | [3] |
| COG133 | CVND-AD (SwDI-APP/NOS2-/-) | Subcutaneous, 3 times/week for 3 months | Decreased the inflammatory cytokine IL-6. | [1] |
| CS-6253 | E3FAD (5xFAD/APOE3) | 4 to 8 months of age, intraperitoneal injection | 60% increase in soluble and detergent-soluble apoE levels; 70% decrease in insoluble apoE levels in male mice. | [6] |
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by ApoE mimetic peptides and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. APOE-mimetic peptides reduce behavioral deficits, plaques and tangles in Alzheimer's disease transgenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curealz.org [curealz.org]
- 3. researchgate.net [researchgate.net]
- 4. APOE-Mimetic Peptides Reduce Behavioral Deficits, Plaques and Tangles in Alzheimer's Disease Transgenics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel apoE-mimetic increases brain apoE levels, reduces Aβ pathology and improves memory when treated before onset of pathology in male mice that express APOE3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of PSA1 141-150 Acetate for Research Applications
For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the chemical synthesis, purification, and characterization of the peptide PSA1 141-150 acetate. This peptide fragment, derived from Prostate-Specific Antigen (PSA), is utilized in cancer immunotherapy research. [1][2]
Introduction
PSA1 141-150 is a ten-amino acid peptide with the sequence {Phe}{Leu}{Thr}{Pro}{Lys}{Lys}{Leu}{Gln}{Cys}{Val} (FLTPKKLQCV). It has been identified as a target for cytotoxic T-lymphocytes and is being investigated for its potential in anticancer vaccines.[3] The protocol outlined below describes the synthesis of this peptide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of PSA1 141-150
This protocol is based on the well-established Fmoc/tBu strategy for SPPS.[1][3][4] The synthesis is initiated from the C-terminal amino acid (Valine) and proceeds by sequential addition of amino acids to the N-terminus.
Table 1: Materials and Reagents for SPPS
| Reagent | Purpose | Supplier Example |
| Rink Amide MBHA resin | Solid support for peptide synthesis, yields a C-terminal amide | Sigma-Aldrich, Novabiochem |
| Fmoc-protected amino acids | Building blocks for the peptide chain | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling reactions | Thermo Fisher Scientific |
| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich |
| HBTU/HOBt or HATU | Coupling reagents | Sigma-Aldrich, CEM Corporation |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for washing | Thermo Fisher Scientific |
Table 2: SPPS Cycle for each Amino Acid
| Step | Procedure | Duration |
| 1. Swelling | Swell the Rink Amide resin in DMF. | 30 min |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. | 2 x 10 min |
| 3. Washing | Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess piperidine. | ~15 min |
| 4. Coupling | Add the next Fmoc-protected amino acid (4 eq.), HBTU/HOBt (3.9 eq.), and DIPEA (8 eq.) in DMF. | 1-2 hours |
| 5. Washing | Wash the resin with DMF (3x) to remove excess reagents. | ~10 min |
| 6. Repeat | Repeat steps 2-5 for each subsequent amino acid in the sequence. | - |
A Kaiser test can be performed after each coupling step to ensure the completion of the reaction. A negative result (yellow beads) indicates a successful coupling.
Cleavage and Deprotection
Following the assembly of the full peptide chain, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[5]
Table 3: Cleavage and Deprotection Protocol
| Step | Procedure | Duration |
| 1. Resin Preparation | Wash the peptide-resin with DCM (3x) and dry under vacuum. | 15 min |
| 2. Cleavage | Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1] | 2-3 hours |
| 3. Precipitation | Filter the resin and precipitate the peptide by adding cold diethyl ether. | 30 min |
| 4. Washing | Wash the precipitated peptide with cold diethyl ether (3x). | 15 min |
| 5. Drying | Dry the crude peptide under vacuum. | Overnight |
Peptide Purification
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]
Table 4: RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm and 280 nm |
Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified peptide as a white powder.
Peptide Characterization
The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.[2][11][12][13][14]
Table 5: Characterization Data for PSA1 141-150
| Analysis | Expected Result |
| Analytical RP-HPLC | Purity >95% |
| Mass Spectrometry (ESI-MS) | Calculated Molecular Weight: 1176.5 g/mol |
| Observed Molecular Weight: [M+H]+ ≈ 1177.5 |
Experimental Workflow
Caption: Workflow for the synthesis of PSA1 141-150.
Signaling Pathway
PSA1 141-150 is being investigated for its role in eliciting an immune response against prostate cancer cells. The expression of PSA, from which this peptide is derived, is regulated by complex signaling pathways within the cancer cells. The NF-κB signaling pathway is one such critical pathway that can be activated by inflammatory cytokines like TNF-α and subsequently influence the transcription of the PSA gene.
Caption: Simplified NF-κB signaling pathway in prostate cancer.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PSA1 141-150 in Peptide Vaccine Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the PSA1 141-150 peptide in the formulation of a therapeutic cancer vaccine. The focus is on providing practical guidance for researchers in the field of immuno-oncology and vaccine development.
Introduction: The PSA1 141-150 Peptide
Prostate-Specific Antigen (PSA) is a well-known biomarker for prostate cancer. Peptides derived from this protein, such as PSA1 141-150, are being investigated as active immunotherapeutic agents.[1][2] The rationale behind this approach is to leverage the body's own immune system to recognize and eliminate cancer cells. The PSA1 141-150 peptide, an HLA-A2-binding epitope, has been shown to elicit specific cytotoxic T-lymphocyte (CTL) responses, which are crucial for killing tumor cells.[3][4] The development of a successful peptide-based vaccine hinges on a robust formulation that can effectively deliver the antigen and stimulate a potent and durable immune response.[5]
Peptide Characteristics
The fundamental properties of the PSA1 141-150 peptide are summarized below. Proper handling and storage are critical for maintaining its integrity and activity.
| Property | Description | Reference |
| Sequence | FLTPKKLQCV | [3][6] |
| Molecular Weight | ~1176.47 g/mol | [1] |
| Appearance | Lyophilized powder | [6] |
| Purity | >70% (HPLC analysis) | [6] |
| Storage | Store at -20°C. Keep tightly closed in a cool, dry place. | [2] |
| Solubility | Start with sterile water. If issues persist, consider 10%-30% acetic acid or a small amount of DMSO.[1] |
Vaccine Formulation Strategies
A peptide alone is often weakly immunogenic. Therefore, a successful vaccine formulation requires the inclusion of adjuvants and/or a delivery system to enhance the immune response.[7]
Adjuvants
Adjuvants are critical for activating the innate immune system, which in turn orchestrates the desired adaptive T-cell response.[5] The choice of adjuvant can significantly influence the type and magnitude of the immune reaction.[8]
| Adjuvant Type | Example | Mechanism of Action & Notes | Reference |
| Emulsions (Water-in-Oil) | Montanide ISA-51 | Creates an antigen depot at the injection site, allowing for slow release and enhanced uptake by antigen-presenting cells (APCs). Commonly used in clinical trials. | [5][9] |
| Cytokines | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Promotes the recruitment and maturation of dendritic cells (DCs) and activates other immune cells.[10] | |
| Toll-Like Receptor (TLR) Agonists | Pam3CSK4 (TLR2 ligand) | Directly activate APCs through TLR signaling, leading to the production of pro-inflammatory cytokines and enhanced T-cell priming. Conjugation to the peptide may be more effective than a simple mixture.[10] | |
| Saponins | QS-21 | Forms immune-stimulating complexes (ISCs) that promote both cellular (Th1) and humoral immunity. | [5] |
Delivery Systems
Delivery systems are designed to protect the peptide from degradation and facilitate its delivery to lymph nodes and uptake by APCs.
-
Dendritic Cells (DCs) : Autologous DCs can be isolated from a patient, loaded with the PSA1 141-150 peptide ex vivo, and then re-infused. These "primed" DCs are potent APCs that can directly stimulate T-cells.[9][11]
-
Self-Assembling Peptides : These can be engineered to form nanostructures that co-deliver the peptide antigen and an adjuvant, improving lymph node accumulation and uptake by APCs.[12]
-
Liposomes and Exosomes : These lipid-based nanoparticles can encapsulate the peptide, protecting it and facilitating targeted delivery to immune cells.[5]
Experimental Protocols
The following protocols provide a framework for the formulation and immunological evaluation of a PSA1 141-150-based vaccine.
Protocol 1: Preparation of a Peptide-Adjuvant Emulsion
This protocol describes the formulation of a simple vaccine by emulsifying the PSA1 141-150 peptide with Montanide ISA-51.
Materials:
-
PSA1 141-150 peptide, lyophilized
-
Sterile, endotoxin-free water for injection or saline
-
Montanide ISA-51 adjuvant
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or coupling device
Procedure:
-
Peptide Reconstitution : Aseptically reconstitute the lyophilized PSA1 141-150 peptide in sterile water or saline to a final concentration of 2 mg/mL. Vortex gently to ensure complete dissolution.
-
Syringe Preparation :
-
Draw the aqueous peptide solution into one sterile syringe (e.g., 0.5 mL). This is the aqueous phase.
-
Draw an equal volume of Montanide ISA-51 into the second sterile syringe (e.g., 0.5 mL). This is the oil phase. The final ratio should be 1:1 (v/v).
-
-
Emulsification :
-
Connect both syringes to the coupling device.
-
Initiate the emulsification by rapidly passing the contents back and forth between the two syringes for at least 10 minutes.
-
The emulsion is ready when a stable, white, viscous mixture is formed. To test for stability, drop a small amount into a beaker of water. A stable emulsion will hold its shape and not disperse.
-
-
Administration (for in vivo studies) : The final emulsion (e.g., 1 mg of peptide in 1 mL total volume) can be administered subcutaneously.[9]
Protocol 2: In Vitro T-Cell Priming and ELISpot Assay
This protocol outlines the process for assessing the immunogenicity of the vaccine formulation by measuring IFN-γ release from T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive donor
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics)
-
Recombinant human Interleukin-2 (IL-2)
-
PSA1 141-150 peptide
-
IFN-γ ELISpot plates and reagents
-
T2 cells (HLA-A2+, TAP-deficient) for antigen presentation
Procedure:
-
Generation of Dendritic Cells (DCs) : Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4 for 5-7 days. Mature the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) for 48 hours.
-
T-Cell Co-culture :
-
Pulse the mature DCs with the PSA1 141-150 peptide (10 µg/mL) for 2-4 hours.
-
Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells.
-
Add IL-2 (e.g., 10 U/mL) every 2-3 days.
-
Restimulate the T-cells weekly with peptide-pulsed DCs for 2-3 cycles.
-
-
ELISpot Assay :
-
Coat the ELISpot plate with an anti-IFN-γ capture antibody overnight.
-
Wash and block the plate.
-
Add the stimulated T-cells to the wells.
-
For stimulation, add T2 cells pulsed with the PSA1 141-150 peptide. Use T2 cells pulsed with an irrelevant peptide as a negative control and phytohemagglutinin (PHA) as a positive control.
-
Incubate for 18-24 hours at 37°C.
-
Wash and add the biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-enzyme conjugate, followed by the substrate.
-
Count the spots, where each spot represents an IFN-γ-secreting cell. A significant increase in spots in the PSA1 141-150 stimulated wells compared to the negative control indicates a specific T-cell response.[6]
-
Protocol 3: In Vitro Cytotoxicity Assay (Chromium-51 Release)
This assay measures the ability of the generated CTLs to lyse target cells presenting the PSA1 141-150 peptide.
Materials:
-
Stimulated effector T-cells (from Protocol 2)
-
T2 target cells
-
Chromium-51 (51Cr)
-
PSA1 141-150 peptide and an irrelevant control peptide
Procedure:
-
Target Cell Preparation :
-
Pulse T2 cells with either the PSA1 141-150 peptide (10 µg/mL) or the control peptide overnight.
-
Label the peptide-pulsed T2 cells with 51Cr for 1-2 hours.
-
Wash the cells thoroughly to remove excess 51Cr.
-
-
Co-incubation :
-
Plate the 51Cr-labeled target cells in a 96-well plate.
-
Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include controls for spontaneous release (target cells with media only) and maximum release (target cells with detergent).
-
-
Measurement of Lysis :
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation :
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
A higher percentage of specific lysis against targets pulsed with PSA1 141-150 compared to the control peptide indicates antigen-specific cytotoxicity.[6]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the development and mechanism of action of a PSA1 141-150 peptide vaccine.
Caption: Workflow for Peptide Vaccine Development.
Caption: Mechanism of CTL-Mediated Tumor Cell Killing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Cancer Vaccines, Adjuvants, and Delivery Systems [frontiersin.org]
- 8. Adjuvants for peptide-based cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vaccination with agonist peptide PSA:154–163(155L) derived from prostate specific antigen induced CD8 T cell response to the native peptide PSA:154–163 but failed to induce the reactivity against tumor targets expressing PSA: a Phase 2 study in patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Assemblies as Promising Tumor Vaccines: Current Platforms and Progress – Bio Integration [bio-integration.org]
Application Notes and Protocols for Conjugating ApoE 141-150 Peptide to Nanoliposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the conjugation of the Apolipoprotein E (ApoE) 141-150 peptide to nanoliposomes. The ApoE 141-150 peptide sequence (LRKLRKRLLR) has been widely utilized to enhance the delivery of nanocarriers across the blood-brain barrier (BBB) by interacting with low-density lipoprotein (LDL) receptors and heparan sulfate proteoglycans (HSPGs) on brain endothelial cells.[1][2] This document outlines two primary covalent conjugation strategies: maleimide-thiol coupling and N-hydroxysuccinimide (NHS)-ester amine coupling, as well as the post-insertion technique. Detailed experimental procedures, characterization methods, and expected outcomes are provided to guide researchers in the successful formulation of ApoE-functionalized nanoliposomes for targeted drug delivery to the central nervous system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and characterization of ApoE peptide-conjugated nanoliposomes.
Table 1: Physicochemical Properties of ApoE-Nanoliposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unconjugated Liposomes | 95.31 - 121.5 | 0.04 - 0.260 | -14.27 to -62.4 | [3][4] |
| ApoE-Conjugated Liposomes (Maleimide-Thiol) | 119.7 - 162.65 | 0.097 - 0.272 | -54.3 to +28.23 | [3][4][5] |
| ApoE-Conjugated Liposomes (NHS-Ester) | ~123.3 | ~0.272 | ~+28.23 | [3] |
Table 2: Conjugation Efficiency of ApoE Peptide to Nanoliposomes
| Conjugation Method | Peptide to Lipid Molar Ratio | Conjugation Efficiency (%) | Reference |
| Maleimide-Thiol Coupling | 1:1 (Peptide:Maleimide-Lipid) | >90% | |
| NHS-Ester Amine Coupling | 1:2 (Ligand:DSPE-PEG-NHS) | High (Specific % not stated) | [6] |
Experimental Protocols
Preparation of Nanoliposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar nanoliposomes with a defined size distribution.[3][4][7][8][9]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
Functionalized Lipid for Conjugation (e.g., DSPE-PEG(2000)-Maleimide or DSPE-PEG(2000)-NHS)[10][11][12][13][14][15][16][17][18][19]
-
Chloroform
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and the functionalized lipid in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. A typical ratio might be DSPC:Cholesterol:DSPE-PEG(2000):DSPE-PEG(2000)-Functionalized Lipid at 55:40:4:1.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[9]
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[3]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Store the resulting nanoliposome suspension at 4°C.
-
Conjugation of ApoE 141-150 Peptide to Nanoliposomes
The ApoE 141-150 peptide sequence is LRKLRKRLLR.[20][21] For conjugation, a modified peptide with a terminal functional group (e.g., cysteine for maleimide-thiol coupling or a primary amine for NHS-ester coupling) is required.
This method involves the reaction between a maleimide-functionalized liposome and a thiol-containing peptide (e.g., with a terminal cysteine residue).[16][18]
Materials:
-
Maleimide-functionalized nanoliposomes (prepared in Protocol 1)
-
Cysteine-terminated ApoE 141-150 peptide
-
Conjugation Buffer (e.g., HEPES or PBS, pH 6.5-7.5)[18]
-
Reducing agent (optional, e.g., TCEP)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Peptide Preparation (if necessary): If the peptide has formed disulfide bonds, dissolve it in the conjugation buffer and treat with a 5-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature to ensure a free thiol group.
-
Conjugation Reaction:
-
Add the cysteine-terminated ApoE peptide to the maleimide-functionalized nanoliposome suspension. A typical molar ratio of peptide to maleimide-lipid is 1:1 to 5:1.
-
Flush the reaction vessel with an inert gas to prevent oxidation of the thiol group.
-
Incubate the reaction mixture with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture and incubated for an additional 30 minutes.
This method utilizes the reaction between an NHS-ester functionalized liposome and a primary amine on the peptide (e.g., the N-terminus or a lysine residue).[6][11][13][14][15][19][22][23]
Materials:
-
NHS-ester-functionalized nanoliposomes (prepared in Protocol 1)
-
ApoE 141-150 peptide (with a free primary amine)
-
Conjugation Buffer (e.g., Borate or Bicarbonate buffer, pH 8.0-8.5)[13][22]
Procedure:
-
pH Adjustment: Ensure the nanoliposome suspension is in a buffer with a pH of 8.0-8.5 to facilitate the reaction. If necessary, exchange the buffer using dialysis or a desalting column.
-
Conjugation Reaction:
-
Add the ApoE peptide to the NHS-ester-functionalized nanoliposome suspension. A typical molar ratio of peptide to NHS-ester-lipid is 2:1 to 10:1.
-
Incubate the reaction mixture with gentle stirring for 2-4 hours at room temperature.
-
-
Quenching: To hydrolyze any unreacted NHS-ester groups, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, or by adjusting the pH to neutral.
Post-Insertion Method
This technique involves the preparation of a peptide-lipid conjugate which is then inserted into pre-formed nanoliposomes.[8][9][24][25][26]
Materials:
-
Pre-formed nanoliposomes (without functionalized lipid)
-
ApoE 141-150 peptide-DSPE-PEG conjugate (synthesized separately)
-
Buffer (e.g., PBS, pH 7.4)
-
Water bath
Procedure:
-
Preparation of Peptide-Lipid Conjugate Micelles: Dissolve the ApoE-peptide-DSPE-PEG conjugate in the buffer to form micelles.
-
Incubation:
-
Add the peptide-lipid conjugate micelles to the pre-formed nanoliposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 1 hour with gentle stirring.[6]
-
-
Cooling: Allow the mixture to cool to room temperature.
Purification and Characterization
Purification of ApoE-Nanoliposomes
Unconjugated peptide and other reactants should be removed from the final formulation. Size exclusion chromatography (SEC) is the most common method.[15][22][27][28][29][30][31][32][33]
Materials:
-
Sepharose CL-4B or Sephadex G-75/G-25 gel filtration resin[31]
-
Chromatography column
-
Elution Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Packing: Pack the chromatography column with the chosen gel filtration resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with several column volumes of the elution buffer.
-
Sample Loading: Carefully load the crude ApoE-nanoliposome suspension onto the top of the column.
-
Elution: Elute the sample with the elution buffer. The larger ApoE-nanoliposomes will elute first in the void volume, while the smaller, unconjugated peptide will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for peptide) and/or by measuring lipid concentration.
-
Pooling: Pool the fractions containing the purified ApoE-nanoliposomes.
Characterization of ApoE-Nanoliposomes
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are critical for assessing the quality and stability of the nanoliposome formulation and are typically measured using Dynamic Light Scattering (DLS).[4][5][10][29][34][35][36][37]
Procedure:
-
Dilute a small aliquot of the purified ApoE-nanoliposome suspension in an appropriate buffer (e.g., filtered PBS or deionized water).
-
Measure the particle size, PDI, and zeta potential using a DLS instrument according to the manufacturer's instructions.
b. Quantification of Peptide Conjugation: The amount of conjugated peptide can be determined using a modified Bicinchoninic Acid (BCA) assay or by High-Performance Liquid Chromatography (HPLC).[23][24][27][38][39]
Modified BCA Assay Protocol:
-
Standard Curve: Prepare a standard curve using known concentrations of the ApoE peptide.
-
Sample Preparation:
-
BCA Reaction:
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Determine the peptide concentration in the nanoliposome sample by comparing its absorbance to the standard curve. The conjugation efficiency can be calculated as the ratio of the amount of conjugated peptide to the initial amount of peptide used in the reaction.
Visualizations
Experimental Workflow: Maleimide-Thiol Conjugation
Caption: Workflow for ApoE peptide conjugation via maleimide-thiol chemistry.
Experimental Workflow: NHS-Ester Amine Conjugation
Caption: Workflow for ApoE peptide conjugation via NHS-ester amine chemistry.
Signaling Pathway: ApoE-Nanoliposome Uptake into Brain Endothelial Cells
Caption: ApoE-nanoliposome uptake via receptor-mediated endocytosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Frontiers | Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites [frontiersin.org]
- 6. Heparan sulfate proteoglycan as a cell-surface endocytosis receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 10. DSPE-PEG(2000) Maleimide | C53H99N4O14P | CID 156594503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DSPE-PEG-NHS, MW 600 | BroadPharm [broadpharm.com]
- 12. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. DSPE-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 19. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 20. Two adjacent domains (141-150 and 151-160) of apoE covalently linked to a class A amphipathic helical peptide exhibit opposite atherogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2022087669A1 - Peptide-based delivery of agents - Google Patents [patents.google.com]
- 22. trace.tennessee.edu [trace.tennessee.edu]
- 23. Estimation of peptide concentration by a modified bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. old.57357.org [old.57357.org]
- 25. Receptor-mediated endocytosis: insights from the lipoprotein receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Endocytosis and Trafficking of Heparan Sulfate Proteoglycans in Triple-Negative Breast Cancer Cells Unraveled with a Polycationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Heparan sulfate proteoglycan as a cell-surface endocytosis receptor. | Semantic Scholar [semanticscholar.org]
- 29. news-medical.net [news-medical.net]
- 30. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Liposome retention in size exclusion chromatography [ouci.dntb.gov.ua]
- 33. researchgate.net [researchgate.net]
- 34. 4.2.2. Characterization of Liposomal Size and Zeta Potential Distributions Using Dynamic and Electrophoretic Light Scattering [bio-protocol.org]
- 35. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 36. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 38. files.core.ac.uk [files.core.ac.uk]
- 39. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
Application Notes: PSA1 141-150 in Dendritic Cell-Based Immunotherapy
Introduction
Prostate-Specific Antigen (PSA) is a well-established biomarker for prostate cancer and serves as a promising tumor-associated antigen for immunotherapy. The peptide PSA1 141-150 (sequence: FLTPKKLQCV) is an HLA-A2 restricted epitope derived from PSA.[1][2][3][4] In the context of dendritic cell (DC)-based immunotherapy, this peptide is used to "pulse" or "load" ex vivo cultured DCs. These antigen-loaded DCs are then administered to the patient as a therapeutic vaccine. The DCs present the PSA1 141-150 peptide on their MHC class I molecules, leading to the activation and expansion of PSA-specific cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and eliminate prostate cancer cells that express PSA.
Principle of Application
The core principle involves leveraging the patient's own immune system to target and destroy cancer cells. Dendritic cells are the most potent antigen-presenting cells (APCs).[5] By loading them with the PSA1 141-150 peptide, they can be programmed to initiate a highly specific CD8+ T cell response against prostate cancer cells. This approach transforms the typically "cold" or non-immunogenic tumor microenvironment of prostate cancer into a "hot" environment, amenable to immune-mediated destruction.[6][7]
Key Advantages
-
High Specificity: Targets an antigen primarily expressed by prostate tissue, minimizing off-target effects.[8]
-
Defined Immune Response: Utilizes a specific peptide epitope, allowing for a focused and measurable CD8+ T cell response.[8]
-
Enhanced Efficacy with Polarized DCs: Using Type-1 polarized dendritic cells (αDC1s) for antigen presentation can significantly enhance the induction of potent, tumor-specific CD8+ T cells compared to standard DC preparations.[9]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies utilizing PSA peptide-loaded dendritic cells in immunotherapy.
Table 1: Clinical and Immunological Responses in a Pilot Study
| Parameter | Result | Number of Patients (n=12) | Citation |
| Clinical Response | Partial Response | 1 | [1][10] |
| Mixed Response | 1 | [1][10] | |
| Stable Disease | 4 | [1][10] | |
| Progressive Disease | 6 | [11] | |
| Biochemical Response | PSA Level Decrease | 2 | [1][10] |
| Slow-down in PSA Velocity | 4 | [1][10] | |
| Immunological Response | Positive DTH Response | All Responders | [1][10] |
| Increase in PSA-specific T-cells | 2 | [1][10] |
Data from a pilot trial of immunotherapy in patients with hormone-refractory prostate carcinoma using autologous DCs pulsed with HLA-A2-specific PSA peptides, including PSA1 141-150.[1][10]
Table 2: Enhanced T-Cell Induction by Type-1 Polarized Dendritic Cells (αDC1s)
| Peptide Epitope | T-Cell Response Advantage (αDC1 vs. sDC) | Range of Fold-Increase | Citation |
| PSA1 141-150 | Average 5.5-fold | 1.5 to 9.5-fold | [9] |
| PSA1 146-154 | Average 11-fold | 4.5 to 19-fold | [9] |
| PAP1 135-143 | Average 49-fold | 2 to 177-fold | [9] |
| PAP1 112-120 | Average 24-fold | 9 to 59-fold | [9] |
Comparison of the ability of Type-1 polarized dendritic cells (αDC1) versus standard dendritic cells (sDC) to induce CD8+ T cells specific for various prostate cancer-associated epitopes.[9]
Experimental Workflow and Signaling
The overall process of generating a PSA1 141-150 DC vaccine and its mechanism of action are depicted below.
The mechanism of T-cell activation by the peptide-loaded DC is a critical step in initiating the anti-tumor immune response.
Detailed Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Isolate PBMCs from patient leukapheresis or whole blood samples by density gradient centrifugation using a Lymphocyte Separation Medium.[9]
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
-
Monocyte Selection:
-
Isolate monocytes from the PBMC fraction using CD14 Microbeads according to the manufacturer's instructions.[9] This positive selection method yields a highly pure monocyte population.
-
-
Differentiation into Immature DCs:
-
Culture the purified monocytes in a serum-free cell culture medium (e.g., CellGro DC) for 6 days.[1]
-
Plate the cells in 24-well plates at a density of 5 x 10⁵ cells per well.[9]
-
Supplement the medium with recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF) at 800-1,000 IU/mL and recombinant human Interleukin-4 (rhIL-4) at 800-1,000 IU/mL.[1][9]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Protocol 2: Maturation and Peptide Pulsing of Dendritic Cells
This protocol details the final steps of DC maturation and loading with the PSA1 141-150 peptide.
-
DC Maturation (Day 6):
-
Induce maturation of the immature DCs by adding a cytokine cocktail to the culture medium. Two common cocktails are:
-
Continue incubation for an additional 24-48 hours. Mature DCs will appear as non-adherent, large cells with dendritic processes.
-
-
Peptide Pulsing (Day 8):
-
Final Vaccine Preparation:
-
Wash the peptide-pulsed DCs three times with sterile PBS to remove any unbound peptide.
-
Resuspend the final cell product in a sterile, injectable saline solution for administration.
-
Perform quality control checks, including cell viability (e.g., using propidium iodide staining), and phenotype analysis via flow cytometry to confirm the expression of maturation markers (e.g., CD83, CD86, HLA-DR).[1]
-
Protocol 3: In Vitro T-Cell Response Assay (IFN-γ ELISPOT)
This protocol is used to quantify the frequency of PSA1 141-150-specific T-cells in patient blood samples before and after vaccination.
-
Preparation:
-
Isolate PBMCs from patient blood and subsequently purify CD8+ T-cells (responder cells).
-
Use autologous DCs pulsed with the PSA1 141-150 peptide as stimulator cells. Unpulsed DCs or DCs pulsed with an irrelevant peptide should be used as negative controls.
-
-
ELISPOT Assay Procedure:
-
Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight.
-
Wash and block the plate.
-
Add the purified CD8+ T-cells to the wells.
-
Add the peptide-pulsed DCs (stimulators) to the wells at a specific responder-to-stimulator ratio (e.g., 10:1).[12]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Development and Analysis:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Add a substrate solution to develop colored spots. Each spot represents a single IFN-γ-secreting cell.
-
Count the spots using an automated ELISPOT reader. The frequency of antigen-specific T-cells is calculated by subtracting the spot count from negative control wells. An increase in spot frequency post-vaccination indicates a positive immunological response.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. iaso-cancer.com [iaso-cancer.com]
- 3. Cross-Priming of Naive Cd8 T Cells against Melanoma Antigens Using Dendritic Cells Loaded with Killed Allogeneic Melanoma Cells | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Unleashing the power of peptides in prostate cancer immunotherapy: mechanism, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdnewsline.com [mdnewsline.com]
- 8. umventures.org [umventures.org]
- 9. Type-1 Polarized Dendritic Cells Loaded with Apoptotic Prostate Cancer Cells Are Potent Inducers of CD8+ T cells against Prostate Cancer Cells and Defined Prostate Cancer-Specific Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunotherapy of patients with hormone-refractory prostate carcinoma pre-treated with interferon-gamma and vaccinated with autologous PSA-peptide loaded dendritic cells--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Application Notes and Protocols for In Vivo Studies with PSA1 141-150 Vaccine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of the PSA1 141-150 peptide vaccine, a promising candidate for prostate cancer immunotherapy. The protocols outlined below are designed to assess the vaccine's efficacy in stimulating an anti-tumor immune response and inhibiting tumor growth in suitable animal models.
Introduction to PSA1 141-150 Vaccine
Prostate-Specific Antigen (PSA) is a well-established biomarker for prostate cancer and a target for immunotherapeutic strategies. The PSA1 141-150 peptide is a specific epitope of PSA that can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) to activate cytotoxic T lymphocytes (CTLs).[1][2] The core principle of the PSA1 141-150 vaccine is to elicit a robust and specific CD8+ T cell response that can recognize and eliminate prostate cancer cells expressing PSA.[1][3] In vivo studies are critical to determine the vaccine's immunogenicity, anti-tumor efficacy, and overall safety profile before clinical translation.
In Vivo Experimental Design
A well-structured in vivo experimental design is paramount for obtaining reliable and reproducible data. The following sections detail the key components of a typical study.
Animal Models
The choice of animal model is critical for the relevance of the study. Several models can be considered for prostate cancer vaccine research:
-
Transgenic Mice: Mice genetically engineered to express human PSA (hPSA) are an excellent model as they can be used to assess the vaccine's ability to break tolerance to a self-antigen.[4]
-
Syngeneic Tumor Models: In this model, immunocompetent mice are inoculated with a compatible murine prostate cancer cell line that expresses the target antigen. This allows for the evaluation of the vaccine in the context of a fully functional immune system.[5]
-
Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system.[6] While more complex and costly, they offer the advantage of studying the human immune response to the vaccine.[6]
Vaccine Formulation
The immunogenicity of peptide vaccines is often enhanced by the use of adjuvants.
-
Adjuvant Selection: Adjuvants such as Montanide ISA-51 or Freund's Adjuvant (Complete for the initial immunization and Incomplete for subsequent boosts) are commonly used to create a stable emulsion with the peptide solution.[7][8]
-
Preparation: The PSA1 141-150 peptide is typically dissolved in a sterile, biocompatible buffer (e.g., PBS) and then emulsified with the chosen adjuvant according to the manufacturer's instructions to ensure a stable water-in-oil emulsion.
Immunization Schedule
A typical immunization schedule involves a primary vaccination followed by one or more booster shots to amplify the immune response.
-
Primary Immunization: The initial vaccination is administered to prime the immune system.
-
Booster Immunizations: Booster shots are typically given at 2-3 week intervals to enhance the magnitude and quality of the T cell response.[8][9]
Tumor Challenge
To assess the prophylactic or therapeutic efficacy of the vaccine, mice are challenged with a tumorigenic dose of a relevant prostate cancer cell line.
-
Prophylactic Model: Mice are vaccinated prior to the tumor challenge to evaluate the vaccine's ability to prevent tumor establishment.
-
Therapeutic Model: The tumor is allowed to establish before the vaccination regimen begins to assess the vaccine's capacity to inhibit the growth of existing tumors.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Monitoring
Objective: To monitor the effect of the PSA1 141-150 vaccine on tumor growth.
Materials:
-
Calipers
-
Animal weighing scale
Procedure:
-
Following tumor cell inoculation, begin monitoring the mice for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of overall health.
-
Record all measurements meticulously for each mouse.
-
Establish a humane endpoint for euthanasia based on tumor size or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2: ELISpot Assay for IFN-γ Secretion
Objective: To quantify the frequency of PSA1 141-150-specific, IFN-γ-secreting T cells.[7][10]
Materials:
-
ELISpot plates (pre-coated with anti-IFN-γ antibody)
-
PSA1 141-150 peptide
-
Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Biotinylated detection antibody (anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
At a designated time point post-vaccination, euthanize the mice and harvest spleens or lymph nodes.
-
Prepare single-cell suspensions of splenocytes or lymphocytes.
-
Seed a known number of cells into the wells of the pre-coated ELISpot plate.
-
Stimulate the cells in triplicate with:
-
PSA1 141-150 peptide (experimental)
-
Irrelevant peptide (negative control)
-
Mitogen (positive control)
-
Medium only (background control)
-
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots in each well using an ELISpot reader.
Protocol 3: Flow Cytometry for Immune Cell Profiling
Objective: To analyze the phenotype and frequency of immune cell populations in the tumor microenvironment and peripheral lymphoid organs.[11][12]
Materials:
-
Fluorescently conjugated antibodies against murine CD3, CD4, CD8, FoxP3 (for regulatory T cells), Granzyme B, etc.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from tumors, spleens, and/or lymph nodes.
-
For surface staining, incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) in the dark on ice.
-
Wash the cells with flow cytometry staining buffer.
-
For intracellular staining (e.g., for FoxP3 or Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the permeabilized cells with antibodies against intracellular targets.
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Tumor Growth Data
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| Adjuvant Only | ||
| PSA1 141-150 Vaccine |
Table 2: ELISpot Assay Results
| Treatment Group | Number of IFN-γ Spots / 10⁶ Splenocytes |
| Vehicle Control | |
| Adjuvant Only | |
| PSA1 141-150 Vaccine |
Table 3: Flow Cytometry Analysis of Tumor Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ of CD3+ TILs | % CD4+ FoxP3+ of CD4+ TILs |
| Vehicle Control | ||
| Adjuvant Only | ||
| PSA1 141-150 Vaccine |
Mandatory Visualizations
Signaling Pathway of PSA1 141-150 Vaccine Action
References
- 1. Development of Peptide-Based Vaccines for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. New Mice Provide Best Model Yet For Study Of Prostate Cancer | EurekAlert! [eurekalert.org]
- 5. A novel murine model of allogeneic vaccination against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinically Relevant Humanized Mouse Models of Metastatic Prostate Cancer Facilitate Therapeutic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vaccination with agonist peptide PSA:154–163(155L) derived from prostate specific antigen induced CD8 T cell response to the native peptide PSA:154–163 but failed to induce the reactivity against tumor targets expressing PSA: a Phase 2 study in patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Validation of Novel Synthetic tbp1 Peptide-Based Vaccine Candidates against Haemophilus influenzae Strains in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mabtech.com [mabtech.com]
- 11. Cancer vaccine evaluation | CRO services | Oncology [oncodesign-services.com]
- 12. Immune Monitoring in Cancer Vaccine Clinical Trials: Critical Issues of Functional Flow Cytometry-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Blood-Brain Barrier Permeability with ApoE 141-150
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. The apolipoprotein E (ApoE) peptide fragment 141-150 has emerged as a promising ligand for enhancing drug delivery across the BBB. This peptide sequence is recognized by the low-density lipoprotein receptor (LDLR) family, which is expressed on brain endothelial cells, mediating the transport of molecules into the brain via receptor-mediated transcytosis.[1][2][3] These application notes provide detailed protocols for assessing the BBB permeability of therapeutics functionalized with the ApoE 141-150 peptide, utilizing both in vitro and in vivo models.
Mechanism of Action: ApoE 141-150 Mediated Transcytosis
The transport of ApoE 141-150-functionalized molecules across the BBB is primarily initiated by the binding of the ApoE peptide to the Low-Density Lipoprotein Receptor (LDLR) and LRP1 expressed on the luminal surface of brain capillary endothelial cells.[1] This interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ligand-receptor complex, forming an endocytic vesicle. This vesicle is then transported across the endothelial cell cytoplasm. In contrast to pathways that lead to lysosomal degradation, this transcytotic pathway allows for the release of the cargo on the abluminal side, into the brain parenchyma.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for ApoE 141-150 mediated transcytosis and a general experimental workflow for assessing BBB permeability.
References
- 1. A Peptide-Based Nanocarrier for an Enhanced Delivery and Targeting of Flurbiprofen into the Brain for the Treatment of Alzheimer’s Disease: An In Vitro Study [mdpi.com]
- 2. Designing and Characterization of a Novel Delivery System for Improved Cellular Uptake by Brain Using Dendronised Apo-E-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of ApoB LDLR binding domain approach for the development of CNS penetrating peptides for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loading PSA1 141-150 Peptide onto Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of the PSA1 141-150 peptide to carrier proteins, a critical step in the development of immunogens for antibody production and vaccine research. The choice of conjugation chemistry is crucial for presenting the peptide epitope effectively to the immune system. This document outlines three common and effective conjugation strategies: glutaraldehyde, carbodiimide (EDC), and maleimide (MBS) cross-linking.
Introduction
Small peptides, such as the 10-amino acid PSA1 141-150, are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2] This process creates a hapten-carrier conjugate, where the peptide acts as a hapten. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Cross-Reactive Material 197 (CRM197).[1][3][4][5] The choice of carrier protein and conjugation method can significantly impact the resulting antibody response.[6]
This document provides detailed protocols for three widely used conjugation methods, along with guidance on quantitative analysis of the resulting conjugates.
Quantitative Data Summary
The efficiency of peptide loading onto the carrier protein is a critical parameter for ensuring the quality and immunogenicity of the conjugate.[7] The following table summarizes typical loading ratios that can be achieved with different conjugation methods. Actual results will vary depending on the specific peptide sequence, carrier protein, and reaction conditions.
| Conjugation Method | Carrier Protein | Peptide:Carrier Molar Ratio (Input) | Typical Peptide Loading (moles of peptide/mole of carrier) | Reference |
| Glutaraldehyde | KLH | 200:1 | 50 - 150 | [8] |
| Glutaraldehyde | BSA | 200:1 | 10 - 30 | [8] |
| Carbodiimide (EDC) | KLH | 150:1 | 40 - 120 | [9][10] |
| Carbodiimide (EDC) | CRM197 | 100:1 | 5 - 20 | [11] |
| Maleimide (MBS) | KLH | 100:1 | 20 - 100 | [12][13] |
| Maleimide (MBS) | CRM197 | 50:1 | 2 - 15 | [3][14] |
Note: The data presented in this table are illustrative and based on typical outcomes reported in the literature. Optimal ratios should be determined empirically for each specific application.
Experimental Protocols
Glutaraldehyde Conjugation
Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amino groups (e.g., the N-terminus of the peptide and lysine residues on the carrier protein).[6] This method is straightforward but can lead to polymerization of the carrier protein and the peptide.[4][6] An improved two-step method can mitigate some of these issues.[8]
Materials:
-
PSA1 141-150 peptide (with a free N-terminal amine)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde solution (25% aqueous)
-
1 M Glycine solution
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., KLH) in PBS at a concentration of 10 mg/mL.[15]
-
Activation of Carrier Protein: Slowly add glutaraldehyde to the carrier protein solution to a final concentration of 0.1%. Incubate with gentle stirring for 2 hours at room temperature.[8][16]
-
Removal of Excess Glutaraldehyde: Dialyze the activated carrier protein against PBS (3 x 1L changes) for 4-6 hours at 4°C to remove unreacted glutaraldehyde.
-
Peptide Conjugation: Add the PSA1 141-150 peptide to the activated carrier protein solution at a desired molar excess (e.g., 100-fold molar excess of peptide to protein). Incubate with gentle stirring overnight at 4°C.
-
Quenching the Reaction: Add 1 M glycine solution to a final concentration of 100 mM to block any remaining reactive aldehyde groups. Incubate for 1 hour at room temperature.
-
Purification: Remove unconjugated peptide and other small molecules by extensive dialysis against PBS at 4°C.
-
Characterization: Determine the peptide loading ratio using methods such as MALDI-TOF mass spectrometry or amino acid analysis.
Caption: Glutaraldehyde conjugation workflow.
Carbodiimide (EDC) Conjugation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine.[9][10] For peptide conjugation, this typically involves coupling the C-terminal carboxyl group of the peptide to lysine residues on the carrier protein.[9] The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable intermediate.[10]
Materials:
-
PSA1 141-150 peptide (with a free C-terminal carboxyl group)
-
Carrier protein (e.g., KLH, CRM197)
-
MES Buffer (0.1 M, pH 4.7-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) (optional)
-
PBS (pH 7.4)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer immediately before use.
-
Peptide and Carrier Preparation: Dissolve the PSA1 141-150 peptide and the carrier protein in MES buffer.
-
Activation of Peptide: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS (if used) to the peptide solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Immediately add the activated peptide solution to the carrier protein solution. The molar ratio of peptide to carrier protein should be optimized, but a starting point of 100:1 is common.
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated peptide and reaction byproducts by extensive dialysis against PBS at 4°C.
-
Characterization: Analyze the conjugate to determine the peptide loading ratio.
Caption: Carbodiimide (EDC) conjugation workflow.
Maleimide (MBS) Conjugation
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinker that links amino groups to sulfhydryl (thiol) groups.[12] This method requires the PSA1 141-150 peptide to have a cysteine residue (containing a free thiol group). The reaction proceeds in two steps: first, the carrier protein's lysine residues are activated with MBS, and then the thiol-containing peptide is added to react with the maleimide group.[12] This two-step process reduces the likelihood of carrier protein polymerization.[1]
Materials:
-
PSA1 141-150 peptide with a C-terminal or N-terminal cysteine residue
-
Carrier protein (e.g., KLH, CRM197)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
L-Cysteine solution
Protocol:
-
Carrier Protein Preparation: Dissolve the carrier protein in Conjugation Buffer at 10 mg/mL.
-
Activation of Carrier Protein with MBS: Dissolve MBS in DMF or DMSO at 10 mg/mL. Add a 20-fold molar excess of the MBS solution to the carrier protein solution. Incubate with gentle stirring for 30 minutes at room temperature.
-
Removal of Excess MBS: Remove unreacted MBS by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. Collect the protein fractions.
-
Peptide Preparation: Dissolve the cysteine-containing PSA1 141-150 peptide in Conjugation Buffer. If the peptide has formed disulfide bonds, it may need to be reduced with a reagent like TCEP and subsequently purified.
-
Conjugation: Immediately add the peptide solution to the activated carrier protein. A 10- to 50-fold molar excess of peptide is recommended. Incubate with gentle stirring for 3 hours at room temperature.
-
Quenching the Reaction: To quench the reaction, add L-cysteine to a final concentration of 1 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate by dialysis against PBS at 4°C to remove unconjugated peptide and L-cysteine.
-
Characterization: Determine the peptide loading using appropriate analytical techniques.
Caption: Maleimide (MBS) conjugation workflow.
Concluding Remarks
The choice of conjugation strategy for loading the PSA1 141-150 peptide onto a carrier protein will depend on the available functional groups on the peptide and the desired characteristics of the final conjugate. For peptides lacking a cysteine, glutaraldehyde or EDC chemistry are suitable options. When a cysteine is present or can be incorporated, maleimide chemistry offers a more controlled, two-step conjugation process. For all methods, optimization of the peptide-to-carrier molar ratio and careful purification and characterization of the final conjugate are essential for successful downstream applications in immunology and drug development.
References
- 1. Peptide-Carrier Protein Conjugation - Creative Peptides [creative-peptides.com]
- 2. Custom Peptide-Carrier Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 3. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clickbios.com [clickbios.com]
- 5. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Monitoring coupling of peptides to carrier proteins using biotinylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CRM197-conjugated peptides vaccine of HCMV pp65 and gH induce maturation of DC and effective viral-specific T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 13. interchim.fr [interchim.fr]
- 14. Effects of Conformational Changes in Peptide-CRM197 Conjugate Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 16. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Immune Response to PSA Peptides using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Antigen (PSA) is a well-established biomarker for prostate cancer. Beyond its use in diagnostics and monitoring, PSA has also become a target for immunotherapeutic strategies, including vaccine development. An essential aspect of evaluating the efficacy of such therapies is the characterization of the host's immune response to PSA. This application note provides a detailed protocol for a peptide-based Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify serum antibodies against specific immunogenic peptides derived from PSA. This assay is a valuable tool for monitoring the humoral immune response in pre-clinical and clinical studies.
A recent study utilizing a peptide microarray with overlapping peptides from the entire PSA protein sequence found that 7.1% of prostate cancer patients and 6.7% of healthy controls exhibited antibody responses against PSA-derived peptides[1]. This suggests a low but present baseline of anti-PSA peptide antibodies in the population.
Principle of the Assay
The protocol described here is an indirect ELISA designed to detect the presence of antibodies specific to PSA peptides in serum samples. The fundamental steps of this assay are outlined below.
Caption: Workflow of the indirect ELISA for detecting anti-PSA peptide antibodies.
Experimental Protocols
Materials and Reagents
-
High-binding 96-well ELISA plates
-
Synthetic PSA peptides (e.g., PSA₁₄₁₋₁₅₀: FLTPKKLQCV, PSA₁₄₆₋₁₅₄: KLQCVDLHV)
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)
-
Serum samples (from patients and healthy controls)
-
Sample Dilution Buffer (PBS with 0.1% BSA)
-
Secondary Antibody (e.g., HRP-conjugated goat anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Protocol
-
Peptide Coating:
-
Dilute the synthetic PSA peptides to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of the 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute the serum samples (e.g., 1:100) in Sample Dilution Buffer.
-
Add 100 µL of the diluted serum samples to the appropriate wells. Include positive and negative controls.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions in Sample Dilution Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the ELISA experiment.
Table 1: Raw Absorbance Data (OD 450 nm)
| Sample ID | Replicate 1 | Replicate 2 | Mean OD |
| Controls | |||
| Blank | 0.052 | 0.055 | 0.054 |
| Negative Control | 0.088 | 0.092 | 0.090 |
| Positive Control | 1.254 | 1.288 | 1.271 |
| Patient Samples | |||
| Patient 1 | 0.256 | 0.260 | 0.258 |
| Patient 2 | 0.110 | 0.115 | 0.113 |
| ... | ... | ... | ... |
| Healthy Donors | |||
| Donor 1 | 0.095 | 0.098 | 0.097 |
| Donor 2 | 0.102 | 0.105 | 0.104 |
| ... | ... | ... | ... |
Table 2: Summary of Anti-PSA Peptide Antibody Response
| Group | N | Number of Responders | % Responders | Mean OD ± SD (Responders) |
| Prostate Cancer Patients | 85 | 6 | 7.1% | 0.350 ± 0.120 |
| Healthy Controls | 15 | 1 | 6.7% | 0.280 ± N/A |
Note: A sample is considered a "responder" if its mean OD value is greater than the mean OD of the negative controls plus three standard deviations.
Logical Workflow for Data Analysis
The following diagram illustrates the decision-making process for analyzing the ELISA data and determining the immune response status of a sample.
Caption: Data analysis workflow for determining a positive or negative immune response.
Conclusion
This peptide-based ELISA protocol provides a robust and sensitive method for detecting and quantifying antibody responses to specific PSA peptides. It is a valuable tool for researchers and drug development professionals involved in the development of PSA-targeted immunotherapies. The provided templates for data presentation and the logical workflow for data analysis will aid in the clear and concise reporting of experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of PSA1 141-150 Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the peptide PSA1 141-150 acetate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Understanding this compound Properties
Amino Acid Sequence: Phe-Leu-Thr-Pro-Lys-Lys-Leu-Gln-Cys-Val (FLTPKKLQCV) Theoretical Isoelectric Point (pI): Approximately 9.5 - 9.7 (Basic) Key Characteristics: This peptide is basic due to the presence of two lysine residues. It also contains several hydrophobic residues (Phe, Leu, Val) and a cysteine residue, which can impact solubility and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS?
A1: PSA1 141-150 has a basic isoelectric point (pI) and contains a significant number of hydrophobic amino acids.[1][2][3] At neutral pH (around 7), the peptide may have a low net positive charge, leading to aggregation and poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[1][4]
Q2: What is the first step I should take to improve solubility?
A2: The recommended first step is to try dissolving the peptide in an acidic buffer or by adding a small amount of acid to your aqueous solvent.[1][3] Since the peptide is basic, lowering the pH below its pI will increase the net positive charge, promoting repulsion between peptide molecules and enhancing solubility.[1][3]
Q3: Are there any solvents I should be cautious with when dissolving this peptide?
A3: Yes. Due to the presence of a cysteine residue, you should be cautious with basic solutions (pH > 7) and the solvent Dimethyl Sulfoxide (DMSO). Basic conditions can promote the oxidation of the free thiol group on cysteine, leading to the formation of disulfide-bonded dimers or oligomers, which can alter the peptide's activity and solubility.[5][6] While DMSO is a powerful solvent for hydrophobic peptides, it can also oxidize cysteine residues.[1][6] If you must use DMSO, it is advisable to use a low concentration and degassed solvents.[5]
Q4: Can I heat the sample to improve solubility?
A4: Gentle warming (e.g., to around 40°C) can sometimes aid in dissolving peptides. However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.
Q5: What is sonication and can it help?
A5: Sonication uses sound energy to agitate particles in a solution, which can help break up aggregates and facilitate dissolution. It can be a useful technique for peptides that are difficult to dissolve. However, it's important to sonicate in short bursts and cool the sample on ice in between to prevent overheating and potential degradation.[3]
Troubleshooting Guide
If you are experiencing difficulties dissolving this compound, follow this step-by-step troubleshooting guide.
Problem: Peptide is insoluble in water or neutral buffer (e.g., PBS).
| Troubleshooting Step | Detailed Protocol | Expected Outcome | Next Steps if Unsuccessful |
| 1. pH Adjustment (Acidic) | 1. Reconstitute the peptide in a small amount of sterile, distilled water. 2. Add 10% acetic acid dropwise while vortexing until the peptide dissolves. 3. Alternatively, dissolve the peptide directly in a pre-prepared acidic buffer (e.g., 0.1 M citrate buffer, pH 3-5). | The peptide should dissolve as the pH decreases, resulting in a clear solution. | Proceed to Step 2. |
| 2. Use of Co-solvents | 1. Dissolve the peptide in a minimal amount of an organic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). DMF is preferred over DMSO due to the cysteine residue.[2] 2. Once fully dissolved, slowly add the concentrated peptide solution dropwise to your aqueous buffer with constant stirring. | The peptide remains in solution upon dilution in the aqueous buffer. | Proceed to Step 3. |
| 3. Sonication | 1. Suspend the peptide in the desired aqueous buffer. 2. Sonicate the sample in a water bath sonicator for 1-2 minutes in short 15-30 second bursts. 3. Keep the sample on ice between bursts to prevent heating. | The peptide dissolves, and the solution becomes clear. | Proceed to Step 4. |
| 4. Combination Approach | 1. Dissolve the peptide in a minimal amount of ACN or DMF. 2. Add this solution to an acidic aqueous buffer (pH 3-5). 3. If precipitation occurs, sonicate the solution as described in Step 3. | The combination of a co-solvent and acidic pH should effectively solubilize the peptide. | If all steps fail, consider peptide modification or consult with a peptide synthesis specialist. |
Quantitative Data on Solubility Enhancement
Table 1: Estimated Solubility Improvement with pH Adjustment
| pH of Aqueous Solution | Estimated Solubility of a Basic Peptide (Relative to pH 7) |
| 7.0 | Low |
| 6.0 | Moderate |
| 5.0 | High |
| 4.0 | Very High |
| 3.0 | Very High |
Table 2: General Guide for Co-Solvent Concentration for Hydrophobic Peptides
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration for Cell-based Assays |
| Acetonitrile (ACN) | 10-30% (for initial dissolution) | <1% |
| Dimethylformamide (DMF) | 10-30% (for initial dissolution) | <1% |
| Dimethyl Sulfoxide (DMSO) | 10-50% (for initial dissolution, use with caution) | <0.5% |
Experimental Protocols
Protocol 1: Solubility Testing with pH Adjustment
-
Preparation of Buffers: Prepare a series of sterile buffers with pH values ranging from 3.0 to 7.0 (e.g., citrate buffers for pH 3-6 and phosphate buffer for pH 7).
-
Peptide Aliquoting: Weigh out small, equal amounts of lyophilized this compound into several microcentrifuge tubes.
-
Dissolution Attempt: To each tube, add a small volume of a different pH buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Observation: Vortex each tube for 30 seconds and visually inspect for solubility. Note the pH at which the peptide fully dissolves.
-
Sonication (Optional): If the peptide does not dissolve with vortexing, sonicate the tubes in a water bath for 1-2 minutes and re-examine.
Protocol 2: Solubilization using a Co-solvent
-
Initial Dissolution: Dissolve a small, weighed amount of the peptide in a minimal volume of high-purity DMF or ACN (e.g., 20-50 µL). Vortex to ensure complete dissolution.
-
Aqueous Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., an acidic buffer determined from Protocol 1) dropwise to the peptide-organic solvent mixture until the desired final concentration is reached.
-
Clarity Check: Observe the solution for any signs of precipitation. If the solution remains clear, the peptide is soluble under these conditions.
Visualizing Experimental Workflows and Relationships
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: General signaling pathways influenced by PSA in prostate cancer.
References
Troubleshooting low immunogenicity of PSA peptide vaccines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with Prostate-Specific Antigen (PSA) peptide vaccines, focusing on the common challenge of low immunogenicity.
Frequently Asked Questions (FAQs)
Q1: Why do PSA peptide vaccines often exhibit low immunogenicity?
A1: The low immunogenicity of PSA peptide vaccines stems primarily from the fact that PSA is a "self-antigen." The immune system is trained to avoid attacking the body's own proteins through mechanisms of central and peripheral tolerance.[1][2][3] T-cells that strongly recognize self-antigens are often eliminated in the thymus (central tolerance) or inactivated in the periphery through processes like anergy (functional unresponsiveness) or suppression by regulatory T-cells (Tregs).[1][2][3][4] Consequently, vaccines using native PSA peptides often fail to initiate a sufficiently strong immune response to overcome this tolerance and effectively target prostate cancer cells.[5]
Q2: What are the primary strategies to overcome immune tolerance to PSA?
A2: Overcoming immune tolerance is the central challenge. Key strategies include:
-
Use of potent adjuvants: Adjuvants are substances that boost the immune response to an antigen.[6][7] They can help activate antigen-presenting cells (APCs), like dendritic cells (DCs), leading to a more robust T-cell activation.[8]
-
Modified agonist peptides: Altering the amino acid sequence of a PSA peptide can increase its binding affinity to Major Histocompatibility Complex (MHC) molecules, making it more visible to T-cells.[9]
-
Checkpoint inhibition: Combining peptide vaccines with immune checkpoint inhibitors (e.g., anti-CTLA-4 or anti-PD-1 antibodies) can release the "brakes" on the immune system, allowing for a stronger anti-tumor response.[10][11]
-
Combination therapies: Integrating vaccines with other treatments like androgen deprivation therapy (ADT) or radiotherapy can create a more inflammatory tumor microenvironment, enhancing vaccine efficacy.[12][13]
Q3: What is the role of Dendritic Cells (DCs) in PSA peptide vaccination?
A3: Dendritic cells are the most potent type of APC and are critical for initiating a T-cell response.[14] In DC-based vaccines, DCs are isolated from the patient, loaded with the PSA peptide ex vivo (outside the body), matured, and then re-infused into the patient.[15][16] These activated DCs then migrate to the lymph nodes to present the PSA antigen to naïve T-cells, priming them to recognize and attack prostate cancer cells.[14] The goal is to bypass the tolerogenic signals that might occur if the peptide was encountered by immature or non-activated APCs in vivo.
Q4: How do I choose the right adjuvant for my PSA peptide vaccine formulation?
A4: The choice of adjuvant is critical and depends on the desired type of immune response. For cancer vaccines, the goal is typically a strong Th1-polarized cellular (T-cell) response.
-
Toll-Like Receptor (TLR) agonists (e.g., CpG oligonucleotides, Poly I:C) are potent activators of innate immunity and can drive Th1 responses.
-
Saponin-based adjuvants (e.g., QS-21) can also promote strong cytotoxic T-lymphocyte (CTL) responses.
-
Emulsions like Montanide ISA-51 create an antigen depot, allowing for sustained release and immune stimulation, though they may not be as potent at inducing cellular immunity on their own.[9][17]
It is often necessary to empirically test several adjuvants to find the optimal formulation for a specific peptide and model system.
Troubleshooting Guides
Problem 1: My in vitro T-cell proliferation/cytokine secretion assay (e.g., ELISpot, ELISA) shows a weak or no response to the PSA peptide.
This is a common issue that can arise from multiple sources. A systematic approach is required to pinpoint the problem.
Troubleshooting Workflow: Low T-Cell Response
Potential Causes & Solutions
| Potential Issue | Recommended Check / Solution |
| Peptide Quality/Stability | Verify peptide integrity: Confirm purity via HPLC and concentration via amino acid analysis (AAA). Check solubility: Ensure the peptide is fully dissolved. Peptides can degrade with improper storage or multiple freeze-thaw cycles.[18] Action: Use a fresh, quality-controlled aliquot of the peptide. |
| Suboptimal APC Function | Assess DC maturation: Use flow cytometry to check for upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II. Immature or poorly activated DCs can induce tolerance rather than immunity.[3][15] Optimize peptide loading: Ensure the correct peptide concentration and incubation time are used during DC loading.[14][15] Action: Use a potent maturation cocktail (e.g., LPS, TNF-α, IL-1β) for DCs. |
| T-Cell Anergy or Suppression | Check T-cell viability: Ensure high viability of Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells, especially after cryopreservation.[19] Assess for anergy: Anergic T-cells fail to proliferate or produce IL-2 upon stimulation.[4][20] This is a key mechanism of peripheral tolerance to self-antigens like PSA.[1] Action: Include IL-2 in the culture medium to help reverse clonal anergy.[1] Consider depleting regulatory T-cells (CD4+CD25+) from the culture. |
| Technical Assay Errors | Review ELISpot protocol: Common errors include incorrect cell density, improper plate washing, using Tween (which can damage membranes), or high DMSO concentrations (>0.5%).[21] Check controls: Ensure the positive control (e.g., PHA, CEF peptide pool) yields a strong response and the negative control (no peptide) has a low background. Action: Strictly follow a validated protocol and ensure all reagents are within their expiration dates.[22][23] |
Problem 2: The PSA peptide vaccine shows immunogenicity in vitro but fails to control tumor growth in vivo.
This indicates a disconnect between the induced immune response and its ability to function within the tumor microenvironment (TME).
Mechanism: Breaking T-Cell Activation Tolerance
A successful vaccine must overcome the inherent tolerance to self-antigens. This requires providing strong co-stimulation to T-cells.
Potential Causes & Solutions
| Potential Issue | Recommended Check / Solution |
| Poor Peptide Trafficking/Stability | Check pharmacokinetics: Free peptides are cleared rapidly and may not reach lymph nodes efficiently.[5] Action: Conjugate the peptide to an albumin-binding moiety (like DSPE-PEG) or encapsulate it in nanoparticles to improve lymphatic drainage and serum stability.[24] |
| T-Cell Exhaustion in TME | Analyze tumor-infiltrating lymphocytes (TILs): Use flow cytometry or IHC to check for expression of exhaustion markers like PD-1, TIM-3, and LAG-3 on PSA-specific T-cells within the tumor. Action: Combine the peptide vaccine with checkpoint inhibitors (e.g., anti-PD-1) to reinvigorate exhausted T-cells.[10] |
| Immunosuppressive TME | Characterize the TME: Assess the presence of immunosuppressive cells such as regulatory T-cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs). Action: Consider therapies that deplete or inhibit these cells. For example, low-dose cyclophosphamide can reduce Treg numbers. Combining the vaccine with ADT can also decrease immune tolerance.[12] |
| Poor Antigen Processing by Tumor | Verify PSA expression and presentation: Even if T-cells are activated, they may fail to recognize tumor cells if the specific peptide epitope is not being properly processed and presented on the tumor's MHC molecules.[9] Action: This is a challenging issue. One strategy is to use longer peptides that require processing by APCs, which may generate a broader range of epitopes. |
Experimental Protocols
Protocol 1: Dendritic Cell (DC) Loading with PSA Peptide
This protocol describes a general method for loading monocyte-derived DCs with a synthetic PSA peptide for use in in vitro T-cell stimulation assays.
-
DC Generation: Culture human PBMCs with GM-CSF and IL-4 for 5-7 days to generate immature DCs (iDCs).
-
Peptide Preparation: Reconstitute the lyophilized PSA peptide (e.g., to 1 mg/mL) in sterile DMSO and then dilute to a working concentration in serum-free culture medium (e.g., AIM-V).[15] Final DMSO concentration should be kept below 0.5%.[21]
-
Peptide Loading:
-
DC Maturation: After peptide loading, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and culture for an additional 18-24 hours.
-
Washing: Wash the mature, peptide-loaded DCs three times with sterile PBS or medium to remove excess peptide before co-culturing with T-cells.[14]
-
Quality Control: Confirm DC maturation by flow cytometry for CD83, CD86, and HLA-DR expression. Viability should be >70%.[15]
Protocol 2: IFN-γ ELISpot Assay for Antigen-Specific T-Cells
This protocol outlines the key steps for quantifying PSA-specific T-cells based on their IFN-γ secretion.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
-
Cell Plating:
-
Prepare a single-cell suspension of PBMCs (or purified T-cells and APCs).
-
Add 2-3 x 10^5 PBMCs per well.[21]
-
Add the PSA peptide (or peptide-loaded DCs) to the appropriate wells (final concentration ~5-10 µg/mL).
-
Controls: Include wells for Negative Control (cells + medium only) and Positive Control (cells + PHA or CEF peptide pool).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection:
-
Wash the wells to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.
-
Wash, then add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.
-
Wash thoroughly, then add the BCIP/NBT substrate.
-
-
Analysis: Stop the reaction by washing with distilled water once spots develop (10-30 minutes). Allow the plate to dry completely. Count the spots using an automated ELISpot reader. A positive response is typically defined as a spot count significantly higher than the negative control background.
References
- 1. Immunological mechanisms of tolerance: Central, peripheral and the role of T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of self-inactivation in anergic T cells | Inmunología [elsevier.es]
- 5. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Potent Peptide Adjuvant for Vaccines and Immunotherapies - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 9. Vaccination with agonist peptide PSA:154–163(155L) derived from prostate specific antigen induced CD8 T cell response to the native peptide PSA:154–163 but failed to induce the reactivity against tumor targets expressing PSA: a Phase 2 study in patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of strategies to overcome immune resistance in the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 12. Strategies for Optimizing the Clinical Impact of Immunotherapeutic Agents Such as Sipuleucel-T in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Three-day dendritic cells for vaccine development: Antigen uptake, processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three antigen loading methods in dendritic cell vaccines for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. How to Solve Peptide Stability in Vaccines? - Creative Peptides [creative-peptides.com]
- 19. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD4+ T cell anergy prevents autoimmunity and generates regulatory T cell precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mabtech.com [mabtech.com]
- 22. Scholars@Duke publication: Standardization and validation issues of the ELISPOT assay. [scholars.duke.edu]
- 23. Important Considerations for ELISpot Validation | Springer Nature Experiments [experiments.springernature.com]
- 24. Nanoparticles to Improve the Efficacy of Peptide-Based Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the stability of PSA1 141-150 acetate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the stability of PSA1 141-150 acetate in solution. The following information is based on general principles of peptide chemistry and best laboratory practices.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or incomplete solubilization | - Incorrect solvent.- Peptide concentration is too high.- The peptide has aggregated. | - Use the recommended solvent. For novel peptides, test a range of solvents (e.g., sterile water, PBS, DMSO).- Attempt to dissolve a smaller amount of the peptide in the same volume of solvent.- Briefly sonicate the solution. If solubility does not improve, the peptide may have aggregated and may not be usable. |
| Loss of biological activity | - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles.- Oxidation of susceptible amino acids. | - Ensure the peptide is stored lyophilized at -20°C or -80°C until use.[1]- Aliquot the peptide solution after the first use to avoid repeated freeze-thaw cycles.- If the peptide sequence contains methionine, cysteine, or tryptophan, consider using deoxygenated solvents and storing under an inert gas (e.g., argon or nitrogen).[2] |
| Precipitation of the peptide out of solution | - Change in pH of the solution.- The concentration of the peptide is above its solubility limit in the given buffer.- Interaction with components of the experimental medium. | - Check and adjust the pH of the peptide solution to be within a stable range (typically pH 5-7 for many peptides).- Dilute the peptide solution to a lower concentration.- Test the solubility of the peptide in the final experimental medium before conducting the full experiment. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete solubilization or degradation.- Variability in experimental conditions. | - Ensure the peptide is fully dissolved before use. Consider quantifying the peptide concentration using a method like a BCA assay or UV spectroscopy.- Maintain consistent experimental parameters such as temperature, pH, and incubation times. |
Frequently Asked Questions (FAQs)
1. How should I properly store this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1] Once reconstituted in solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]
2. What is the best solvent for reconstituting this compound?
The choice of solvent depends on the amino acid sequence of the peptide. A general starting point for a novel peptide is sterile, distilled water. If the peptide has a high content of hydrophobic amino acids, a small amount of an organic solvent like DMSO or DMF may be required to aid dissolution before diluting with an aqueous buffer. It is crucial to check the compatibility of any organic solvent with your experimental system.
3. What factors can affect the stability of this compound in solution?
Several factors can impact peptide stability in solution, including:
-
pH: Peptides are most stable at a specific pH range. Extreme pH values can lead to hydrolysis or deamidation.[3]
-
Temperature: Higher temperatures accelerate degradation processes.
-
Oxidation: Peptides containing amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation.[2]
-
Enzymatic degradation: If working with biological samples, proteases can degrade the peptide.
-
Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution.[4][5]
4. How many times can I freeze and thaw my this compound solution?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation.[2] After initial reconstitution, the solution should be aliquoted into volumes suitable for single experiments.
5. What are the common degradation pathways for peptides like this compound?
Common degradation pathways for peptides include:
-
Hydrolysis: Cleavage of the peptide bond, often occurring at aspartic acid residues.[3]
-
Deamidation: Conversion of asparagine or glutamine to their corresponding acidic residues.
-
Oxidation: Modification of susceptible amino acid side chains, particularly methionine and cysteine.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Based on the peptide's properties (e.g., hydrophobicity), select an appropriate sterile solvent (e.g., sterile water, 10% acetonitrile in water).
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Brief sonication in a water bath can be used if solubility is an issue.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Solution
-
Reconstitute the peptide in the desired buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each condition.
-
Analyze the peptide integrity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the peak area of the intact peptide at each time point to the initial time point (t=0) to determine the percentage of degradation.
Quantitative Data Summary
The following tables provide representative data for peptide stability under different conditions.
Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Time (hours) | % Intact Peptide at 4°C | % Intact Peptide at 25°C (Room Temp) | % Intact Peptide at 37°C |
| 0 | 100 | 100 | 100 |
| 24 | 98 | 92 | 85 |
| 48 | 96 | 85 | 72 |
| 72 | 94 | 78 | 60 |
Table 2: Effect of pH on this compound Stability at 25°C
| Time (hours) | % Intact Peptide at pH 5.0 | % Intact Peptide at pH 7.4 | % Intact Peptide at pH 8.5 |
| 0 | 100 | 100 | 100 |
| 24 | 95 | 92 | 88 |
| 48 | 90 | 85 | 79 |
| 72 | 86 | 78 | 70 |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Overcoming Off-Target Effects of PSA-Based Immunotherapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostate-Specific Antigen (PSA)-based immunotherapies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving PSA-based immunotherapies.
Issue 1: Low or Inconsistent CAR-T Cell Transduction Efficiency
Problem: You are experiencing low or variable transduction efficiency when generating PSA-targeted CAR T-cells, leading to insufficient cell numbers for your experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Viral Titer | Concentrate the viral supernatant using ultracentrifugation or a commercially available concentration kit. Titer the concentrated virus to determine the optimal multiplicity of infection (MOI). | Increased viral particle concentration leading to higher transduction efficiency.[1][2] |
| Poor T-Cell Activation | Ensure optimal pre-activation of T-cells for 24-72 hours before transduction using anti-CD3/CD28 beads and appropriate cytokine cocktails (e.g., IL-2, IL-7, IL-15). Avoid over-activation which can lead to exhaustion.[3] | Activated T-cells will have upregulated viral receptors, making them more susceptible to viral transduction.[3] |
| Presence of Transduction Inhibitors | Use transduction enhancers such as Polybrene or Retronectin. Be mindful of potential toxicity with Polybrene, especially in sensitive cell types.[1] | Cationic reagents can neutralize the negative charge of the cell membrane, facilitating viral entry.[1] |
| Viral Vector Integrity Issues | If using retroviral vectors, ensure the target gene insert is not too large, as this can lead to genomic rearrangements. Use bacteria strains designed to minimize rearrangements during plasmid amplification.[1] | A stable viral vector will lead to more consistent transduction and CAR expression. |
| Innate Immune Response to Transduction | Consider blocking the type I interferon (IFN) response during manufacturing. This has been shown to enhance transduction efficiency, particularly in non-activated T-cells.[4] | Inhibition of the anti-viral response can lead to improved transduction and a less differentiated T-cell phenotype.[4] |
Issue 2: High Incidence of Cytokine Release Syndrome (CRS) in Preclinical Models
Problem: Your in vivo or in vitro experiments with PSA-targeted CAR T-cells or bispecific antibodies are showing high levels of pro-inflammatory cytokines, indicative of Cytokine Release Syndrome (CRS).
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol outlines a method to assess the risk of CRS in response to your immunotherapy.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Your PSA-based immunotherapeutic agent (e.g., CAR T-cells, bispecific antibody)
-
Positive control (e.g., anti-CD3/CD28 beads or a clinically relevant compound known to induce CRS)
-
Negative control (e.g., untransduced T-cells, isotype control antibody)
-
96-well cell culture plates
-
Complete RPMI-1640 media
-
Cytokine analysis platform (e.g., ELISA, Luminex, Flow Cytometry)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add your test immunotherapy agent at various concentrations. Include positive and negative controls in separate wells.
-
Co-culture the immunotherapy agent with the PBMCs for 24-48 hours at 37°C and 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Analyze the supernatant for the presence of key CRS-associated cytokines, such as IFN-γ, TNF-α, IL-6, and IL-2, using your chosen cytokine analysis platform.
Troubleshooting High CRS:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High CAR Affinity or Density | Engineer CARs with lower affinity for PSA or reduce the level of CAR expression on the T-cell surface. | Reduced on-target activation and cytokine secretion upon encountering PSA-expressing cells. |
| Rapid T-Cell Expansion | Incorporate a "suicide gene" or an inducible "off-switch" into your CAR T-cell design to allow for their depletion or inactivation if CRS becomes severe. | Provides a mechanism to control the in vivo activity of the CAR T-cells and mitigate severe CRS. |
| High Tumor Burden in Animal Models | Start with a lower tumor burden in your animal models or use a dose-escalation strategy for your immunotherapy. | A lower initial antigen load can lead to a more controlled T-cell activation and reduced cytokine storm. |
Issue 3: On-Target, Off-Tumor Toxicity in Animal Models
Problem: You are observing toxicity in healthy tissues that express PSA, such as the salivary glands, in your preclinical animal models treated with PSMA-targeted therapies.
Experimental Protocol: Assessing On-Target, Off-Tumor Toxicity in Mice
This protocol describes how to evaluate the biodistribution and potential toxicity of a PSMA-targeted immunotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG)
-
Human prostate cancer cell line expressing PSMA (e.g., LNCaP, C4-2)
-
Your PSMA-targeted immunotherapy (e.g., radiolabeled antibody, CAR T-cells)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
SPECT/CT or PET/CT scanner (for radiolabeled agents)
-
Histology equipment
Procedure:
-
Implant PSMA-positive prostate cancer cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, administer the PSMA-targeted immunotherapy.
-
Biodistribution:
-
For radiolabeled therapies, perform SPECT/CT or PET/CT imaging at various time points to visualize the distribution of the agent in the tumor and healthy tissues known to express PSMA (e.g., salivary glands, kidneys).
-
For CAR T-cell therapy, if the CAR T-cells are engineered to express a reporter gene like luciferase, perform bioluminescence imaging to track their localization.[5][6]
-
-
Toxicity Assessment:
-
Monitor the mice for clinical signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
At the end of the study, harvest tumors and healthy tissues (salivary glands, kidneys, etc.) for histological analysis to assess for tissue damage.
-
Perform blood tests to check for signs of myelosuppression or renal dysfunction.[7]
-
Mitigation Strategies for On-Target, Off-Tumor Toxicity:
| Strategy | Description |
| Affinity Tuning | Develop CARs with an optimal affinity that is high enough to recognize and kill tumor cells with high PSA expression but low enough to spare healthy tissues with lower PSA expression. |
| Logic-Gated CARs | Design CAR T-cells that require the recognition of two different antigens on the cancer cell to become fully activated. This increases specificity for the tumor. |
| Local Administration | For localized disease, consider direct intratumoral injection of the immunotherapy to concentrate its effect at the tumor site and reduce systemic exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with PSA-based immunotherapies?
A1: The most common off-target effects depend on the type of immunotherapy.
-
CAR T-cell therapies and Bispecific Antibodies: The most significant toxicities are Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[8] On-target, off-tumor toxicity is also a major concern, particularly for therapies targeting PSMA, which is expressed on healthy tissues like the salivary glands, leading to side effects like xerostomia (dry mouth).[9][10][11][12]
-
Vaccines (e.g., Sipuleucel-T): Generally well-tolerated with the most common side effects being infusion-related reactions such as chills, fever, and headache.[13][14]
-
Immune Checkpoint Inhibitors: Can cause a wide range of immune-related adverse events (irAEs) affecting various organs, though severe neurological irAEs are less common than with CAR T-cell therapy.[8][15]
Q2: How is Cytokine Release Syndrome (CRS) graded and managed in clinical trials?
A2: CRS is typically graded based on the severity of symptoms, particularly fever, hypotension, and hypoxia. The American Society for Transplantation and Cellular Therapy (ASTCT) has established consensus grading criteria.
Management of CRS:
| CRS Grade | Clinical Manifestations | Management |
| Grade 1 | Fever | Supportive care (e.g., antipyretics) |
| Grade 2 | Fever with hypotension (responsive to fluids) and/or hypoxia (requiring low-flow nasal cannula) | Supportive care, consider tocilizumab (anti-IL-6 receptor antibody) |
| Grade 3 | Fever with hypotension requiring vasopressors and/or hypoxia requiring high-flow oxygen | Tocilizumab, corticosteroids |
| Grade 4 | Life-threatening symptoms, mechanical ventilation required | Tocilizumab, high-dose corticosteroids |
| Grade 5 | Death | - |
Q3: What is the mechanism of action of Sipuleucel-T (Provenge®) and why doesn't it typically lead to a significant drop in PSA levels?
A3: Sipuleucel-T is an autologous cellular immunotherapy. It is created by isolating a patient's own antigen-presenting cells (APCs) and activating them ex vivo with a recombinant fusion protein consisting of prostatic acid phosphatase (PAP), an antigen found on most prostate cancer cells, and granulocyte-macrophage colony-stimulating factor (GM-CSF), an immune stimulant.[16] These activated APCs are then infused back into the patient, where they stimulate a T-cell immune response against prostate cancer cells expressing PAP.[16]
Unlike treatments that directly kill tumor cells, Sipuleucel-T is designed to induce a long-term anti-tumor immune response. This immune-mediated killing of cancer cells may not be rapid enough to cause a sharp decline in PSA levels. Clinical trials have shown a survival benefit with Sipuleucel-T even in the absence of a significant PSA response.[17][18][19]
Q4: My PSA-based vaccine shows variable efficacy in preclinical models. What are the potential reasons?
A4: Variability in vaccine efficacy can be attributed to several factors:
-
Immune Status of the Animal Model: The baseline immune function of the animals can significantly impact their ability to mount an effective anti-tumor response.
-
Tumor Microenvironment: The immunosuppressive nature of the prostate tumor microenvironment can hinder the infiltration and function of vaccine-induced T-cells.
-
Antigenic Heterogeneity: The expression of the target PSA antigen may vary within the tumor, allowing some cancer cells to escape the immune response.
-
Vaccine Adjuvant and Delivery: The choice of adjuvant and the route of administration can influence the type and magnitude of the immune response generated.
Q5: What is the difference between PSA response and overall survival as endpoints in immunotherapy trials, and why do they sometimes not correlate?
A5:
-
PSA Response: This is a biomarker-based endpoint that measures a significant decrease in the level of Prostate-Specific Antigen in the blood. It is often used as an early indicator of treatment activity.[18][20]
-
Overall Survival (OS): This is a clinical endpoint that measures the length of time from either the date of diagnosis or the start of treatment that patients are still alive. It is considered the gold standard for demonstrating the clinical benefit of a cancer therapy.
In the context of immunotherapies, a direct and immediate correlation between PSA response and overall survival is not always observed.[17][21] This is because some immunotherapies, like cancer vaccines, may take time to mount an effective and durable anti-tumor immune response. This response might control tumor growth and prolong survival without causing a rapid and substantial decrease in PSA levels. Therefore, while PSA is a valuable biomarker, overall survival remains the most definitive measure of a therapy's success.[22]
Quantitative Data Summary
Table 1: Incidence of Cytokine Release Syndrome (CRS) in PSA-Based CAR T-Cell Therapy Phase I Trials
| Target Antigen | Number of Patients | Any Grade CRS (%) | Grade ≥3 CRS (%) | Reference |
| PSMA | 13 | 38.5 | 0 | [23] |
| Solid Tumors (various, for comparison) | 217 | 34.6 | Rare (1 Grade 5 in a prostate cancer trial) | [24][25] |
Table 2: Incidence of Neurotoxicity (ICANS) in CAR T-Cell and Immune Checkpoint Inhibitor Therapies
| Therapy Type | Incidence of Any Grade ICANS (%) | Incidence of Grade ≥3 ICANS (%) | Reference |
| CAR T-Cell Therapy (general) | 23 - 67 | Varies by product | [15] |
| Anti-CTLA-4 Inhibitors | 3.8 | < 1 | [8][15] |
| Anti-PD-1 Inhibitors | 6.1 | < 1 | [15] |
| Combination (Anti-CTLA-4 + Anti-PD-1) | 12.0 | < 1 | [15] |
Table 3: Incidence of Xerostomia (Dry Mouth) in PSMA-Targeted Radioligand Therapy
| Therapy | Trial | Incidence of Grade 1-2 Xerostomia (%) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | VISION (Phase III) | 39 | [9] |
| [¹⁷⁷Lu]Lu-PSMA-617 | TheraP (Phase II) | 60 | [9] |
| [²²⁵Ac]Ac-PSMA-617 | Various | Up to 81 | [9] |
| [¹⁷⁷Lu]Lu-PSMA-I&T/-617 (2 cycles) | Single Center Study | 24.2 | [11][12] |
| Tandem-PRLT (¹⁷⁷Lu-PSMA + ²²⁵Ac-PSMA) | Single Center Study | 66.7 | [11] |
Visualizations
Caption: Signaling pathway of a PSA-targeted CAR T-cell upon recognition of a prostate cancer cell.
Caption: A logical workflow for mitigating off-target toxicity in PSA-based immunotherapy development.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Tips for successful lentiviral transduction [takarabio.com]
- 3. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multimodal imaging workflow for monitoring CAR T cell therapy against solid tumor from whole-body to single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-body bioluminescence imaging of T-cell response in PDAC models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurotoxicity of novel cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salivary toxicity from PSMA-targeted radiopharmaceuticals: What we have learned and where we are going [ouci.dntb.gov.ua]
- 11. Salivary Gland Toxicity of PSMA-Targeted Radioligand Therapy with 177Lu-PSMA and Combined 225Ac- and 177Lu-Labeled PSMA Ligands (TANDEM-PRLT) in Advanced Prostate Cancer: A Single-Center Systematic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. news.cancerconnect.com [news.cancerconnect.com]
- 14. Adverse Events Associated With the Use of Sipuleucel-T Reported to the US Food and Drug Administration’s Adverse Event Reporting System, 2010-2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of neurotoxicities associated with immunotherapy and a framework for evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. provenge.com [provenge.com]
- 17. researchgate.net [researchgate.net]
- 18. Improving power in PSA response analyses of metastatic castration-resistant prostate cancer trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chapter 3. Methodological issues for trials of vaccine efficacy against HPV types 16 and 18 - Primary End-points for Prophylactic HPV Vaccine Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Prostate-specific antigen response and clinical progression-free survival in Black and White men with chemotherapy-naïve metastatic castration-resistant prostate cancer treated with enzalutamide in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- 23. Immunotherapy for Prostate Cancer: A Current Systematic Review and Patient Centric Perspectives [mdpi.com]
- 24. alliedacademies.org [alliedacademies.org]
- 25. alliedacademies.org [alliedacademies.org]
Technical Support Center: Enhancing the In-Vivo Half-Life of Therapeutic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in-vivo half-life of therapeutic peptides, using the novel peptide PSA1 141-150 as a case study.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the in-vivo half-life of a therapeutic peptide like PSA1 141-150?
A1: The primary goal of half-life extension is to increase the peptide's size beyond the threshold for renal clearance and protect it from enzymatic degradation. Common strategies include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide, which increases its hydrodynamic volume.[1][2]
-
Fusion to a Larger Protein: Genetically fusing the peptide to a long-circulating protein like albumin or the Fc fragment of an antibody.[1][3][4]
-
Lipidation: Acylating the peptide with a fatty acid chain, which promotes binding to serum albumin.
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural or D-amino acids to reduce susceptibility to proteases.[1][5]
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus to block exopeptidase activity.[1][6]
Q2: How do I choose the optimal half-life extension strategy for PSA1 141-150?
A2: The choice of strategy depends on several factors, including the peptide's structure, mechanism of action, and desired therapeutic profile. A decision matrix can aid in this process:
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| PEGylation | Well-established, tunable size | Potential for reduced activity, immunogenicity of PEG | Peptides where the site of modification is distant from the active site. |
| Fc Fusion | Very long half-life, potential for effector functions | Large size may limit tissue penetration, complex manufacturing | Systemic therapies requiring long dosing intervals. |
| Albumin Fusion | Long half-life, utilizes natural recycling pathways | Potential for altered biodistribution | Peptides targeting vascular or well-perfused tissues. |
| Lipidation | Smaller modification, established technology | Variability in albumin binding, potential for aggregation | Peptides where a moderate half-life extension is sufficient. |
| Amino Acid Substitution | Minimal increase in size, can enhance stability | May alter conformation and activity, potential immunogenicity | Peptides with known protease cleavage sites. |
Q3: What are the potential impacts of these modifications on the biological activity of PSA1 141-150?
A3: Any modification to a peptide can potentially alter its biological activity. The most common issue is steric hindrance, where the modification physically blocks the peptide from binding to its target receptor. This can lead to a decrease in potency. It is crucial to carefully select the site of modification to be distant from the receptor-binding motif. Additionally, changes in the peptide's overall charge and hydrophobicity can affect its solubility and aggregation propensity.
Q4: How can I assess the pharmacokinetics of modified PSA1 141-150?
A4: Pharmacokinetic (PK) studies are essential to determine the half-life, clearance, and volume of distribution of the modified peptide.[5][7] These studies are typically performed in animal models (e.g., rodents, non-human primates) by administering the peptide and collecting blood samples at various time points. The concentration of the peptide in the plasma is then measured using methods like ELISA or LC-MS/MS.
II. Troubleshooting Guides
Problem 1: Reduced Biological Activity of PSA1 141-150 After PEGylation
-
Symptoms: The PEGylated peptide shows significantly lower binding affinity to its target receptor in vitro (e.g., in an SPR or ELISA-based assay) or reduced efficacy in a cell-based assay compared to the unmodified peptide.
-
Possible Causes:
-
The PEG chain is sterically hindering the receptor-binding site.
-
The PEGylation reaction conditions have damaged the peptide.
-
The PEGylated peptide has aggregated, reducing the concentration of active monomer.
-
-
Solutions:
-
Site-Directed PEGylation: If the initial PEGylation was random, identify a site on the peptide that is distal to the binding motif and perform site-specific conjugation.
-
Vary PEG Size: Test PEGs of different molecular weights. A smaller PEG chain may be sufficient to extend the half-life without causing significant steric hindrance.
-
Use a Cleavable Linker: Employ a linker that is stable in circulation but is cleaved at the target site, releasing the fully active peptide.
-
Optimize Reaction Conditions: Adjust the pH, temperature, and reaction time of the PEGylation reaction to minimize peptide degradation.[8]
-
Characterize Aggregation: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of the PEGylated peptide. If aggregation is present, optimize the formulation buffer (e.g., adjust pH, add excipients).
-
Problem 2: High Variability in Pharmacokinetic (PK) Data for Modified PSA1 141-150
-
Symptoms: There are large, inconsistent variations in the plasma concentrations of the modified peptide between individual animals in a PK study.
-
Possible Causes:
-
Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution.
-
Peptide Instability: The modified peptide is unstable in the formulation or in vivo, leading to variable degradation rates.
-
Immunogenicity: The modified peptide is eliciting an immune response in some animals, leading to rapid clearance by anti-drug antibodies (ADAs).
-
Heterogeneity of the Modified Peptide: The preparation of the modified peptide is not homogenous, containing a mixture of species with different pharmacokinetic properties.
-
-
Solutions:
-
Standardize Dosing Procedure: Ensure accurate and consistent preparation and administration of the dosing solution for all animals.
-
Assess In-Vitro Stability: Evaluate the stability of the modified peptide in the formulation buffer and in plasma from the study animals at 37°C.
-
Screen for Anti-Drug Antibodies (ADAs): Collect serum samples from the study animals and test for the presence of ADAs against the modified peptide.
-
Thoroughly Characterize the Modified Peptide: Use analytical techniques like mass spectrometry and chromatography to confirm the identity, purity, and homogeneity of the modified peptide preparation.
-
III. Experimental Protocols
Protocol 1: Site-Specific PEGylation of PSA1 141-150
This protocol describes the site-specific PEGylation of a PSA1 141-150 analogue containing a single cysteine residue for conjugation.
-
Materials:
-
Cys-PSA1 141-150 peptide
-
Maleimide-activated PEG (mPEG-Mal)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, with 1 mM EDTA
-
Quenching Solution: 1 M β-mercaptoethanol
-
Purification System: Size-exclusion or reversed-phase chromatography
-
-
Procedure:
-
Dissolve Cys-PSA1 141-150 in the reaction buffer to a final concentration of 1 mg/mL.
-
Dissolve mPEG-Mal in the reaction buffer to achieve a 5-fold molar excess relative to the peptide.
-
Add the mPEG-Mal solution to the peptide solution and mix gently.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 10 mM.
-
Purify the PEGylated peptide using chromatography to remove unreacted PEG and peptide.
-
Analyze the purified product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
-
Protocol 2: In-Vitro Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the assessment of the binding affinity of modified PSA1 141-150 to its target receptor.
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant target receptor
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Unmodified and modified PSA1 141-150
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
-
Procedure:
-
Immobilize the target receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the unmodified and modified PSA1 141-150 in the running buffer.
-
Inject the peptide solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each peptide injection using a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
IV. Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for PSA1 141-150
| Modification Strategy | Molecular Weight (kDa) | In-Vitro Potency (IC50, nM) | In-Vivo Half-Life (hours) |
| Unmodified PSA1 141-150 | 1.2 | 5 | 0.1 |
| 20 kDa PEGylation | 21.2 | 25 | 24 |
| 40 kDa PEGylation | 41.2 | 80 | 72 |
| Fusion to Albumin | 68.2 | 15 | 120 |
| Fusion to Fc | 51.2 | 10 | 150 |
| C16 Lipidation | 1.4 | 8 | 18 |
V. Visualizations
Caption: Hypothetical signaling pathway of PSA1 141-150.
Caption: Workflow for developing a long-acting PSA1 141-150.
Caption: Decision tree for troubleshooting reduced peptide activity.
References
- 1. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ApoE Peptide Conjugation to Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Apolipoprotein E (ApoE) peptide conjugation to nanoparticles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the most common methods for conjugating ApoE peptides to nanoparticles?
There are two primary methods for ApoE peptide conjugation:
-
Passive Adsorption: This method relies on non-covalent interactions, such as hydrophobic and electrostatic forces, to attach the ApoE peptide to the nanoparticle surface. It is a simpler method but can result in less stable conjugates compared to covalent methods.[1] Surfactants like polysorbate 80 can be used to facilitate the adsorption of ApoE onto the surface of polymeric nanoparticles.[1]
-
Covalent Conjugation: This method involves the formation of a stable, covalent bond between the ApoE peptide and the nanoparticle surface. A common approach is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to link amine groups on the peptide to carboxyl groups on the nanoparticle surface.[2][3] This method generally leads to more robust and stable conjugates.[2]
2. How can I confirm that the ApoE peptide has successfully conjugated to my nanoparticles?
Several characterization techniques can be used to confirm successful conjugation:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the conjugation reaction suggests the attachment of the peptide.[4]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles, measured as zeta potential, can indicate the presence of the conjugated peptide.[4]
-
UV-Vis Spectroscopy: A shift in the surface plasmon resonance peak of metallic nanoparticles, such as gold nanoparticles, can be indicative of surface modification.
-
Gel Electrophoresis: Techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the protein corona on nanoparticles and confirm the presence of the ApoE peptide.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical bonds formed during covalent conjugation.
3. What is the role of ApoE peptide in drug delivery to the brain?
ApoE peptides are utilized to facilitate the transport of nanoparticles across the blood-brain barrier (BBB).[1] The ApoE peptide on the nanoparticle surface can interact with low-density lipoprotein (LDL) receptors, particularly the LDL receptor-related protein 1 (LRP1), which are expressed on the brain capillary endothelial cells.[5][6][7] This interaction can trigger receptor-mediated endocytosis, allowing the nanoparticles to be transported into the brain.[5][6][7]
4. What are some common issues that can arise during ApoE peptide conjugation?
Common challenges include:
-
Nanoparticle Aggregation: This is a frequent issue, especially during covalent conjugation procedures involving EDC/NHS, which can be caused by changes in pH and ionic strength.[8][9]
-
Low Conjugation Efficiency: This can result from suboptimal reaction conditions, steric hindrance, or improper activation of functional groups.
-
Non-specific Binding: Peptides or other molecules may non-specifically adsorb to the nanoparticle surface, leading to inaccurate results. The use of blocking agents like BSA or PEG can help minimize this.[8]
-
Inconsistent Results: Variability in conjugation efficiency can arise from inconsistencies in reagent preparation, reaction times, and purification methods.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the ApoE peptide conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Nanoparticle Aggregation During Covalent Conjugation | Incorrect pH: The pH of the reaction buffer can affect the stability of the nanoparticles and the efficiency of the EDC/NHS reaction.[8][9] | Optimize the pH of the reaction buffer. For EDC/NHS chemistry, a pH range of 4.5-7.2 is generally recommended.[9] |
| High Nanoparticle Concentration: A high concentration of nanoparticles can increase the likelihood of aggregation.[8] | Work with a lower, optimized concentration of nanoparticles. Sonication can be used to disperse aggregates before starting the conjugation.[8] | |
| Excessive EDC/NHS: High concentrations of crosslinkers can lead to inter-particle crosslinking and aggregation.[9] | Titrate the amount of EDC and NHS to find the optimal concentration that provides good conjugation efficiency without causing aggregation. | |
| Low Conjugation Efficiency | Inactive Reagents: EDC is moisture-sensitive and can lose its activity over time. | Always use freshly prepared EDC and NHS solutions. Store reagents under appropriate conditions (e.g., desiccated at -20°C for EDC). |
| Suboptimal Peptide to Nanoparticle Ratio: An incorrect ratio can lead to either incomplete surface coverage or excess, unbound peptide. | Experiment with different molar ratios of ApoE peptide to nanoparticles to determine the optimal ratio for your specific system. | |
| Steric Hindrance: The conformation of the peptide or the presence of a dense polymer coating (e.g., PEG) on the nanoparticle surface can hinder access to reactive sites. | Consider using a spacer arm to extend the reactive group from the nanoparticle surface or using a less dense PEG coating. | |
| Inconsistent Conjugation Results | Variability in Purification: Incomplete removal of unreacted reagents and byproducts can affect the final conjugate. | Standardize the purification method (e.g., centrifugation, dialysis, size exclusion chromatography) and ensure its efficiency. |
| Inconsistent Reaction Times: The duration of the activation and conjugation steps is critical for reproducibility. | Strictly adhere to optimized and consistent incubation times for each step of the protocol. | |
| High Non-Specific Binding | Insufficient Blocking: Unreacted sites on the nanoparticle surface can bind non-specifically to other molecules. | After the conjugation step, incubate the nanoparticles with a blocking agent such as Bovine Serum Albumin (BSA) or polyethylene glycol (PEG) to passivate the surface.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on ApoE peptide-nanoparticle conjugation.
Table 1: Physicochemical Properties of ApoE-Conjugated Nanoparticles
| Nanoparticle Type | Conjugation Method | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| b-PEI Polyplexes | Adsorption | 108.6 | 116.0 | +30.9 | +28.23 | [4] |
| NM0.2/CP0.8 Polyplexes | Adsorption | 123.9 | 123.3 | Not Reported | Not Reported | [4] |
| Liposomes | Covalent | ~120 | ~130 | -10 | -5 | [10] |
| PLG Nanoparticles | Covalent | 538 | Increased | -43 | Not Reported | [11] |
Table 2: ApoE Peptide Conjugation Efficiency
| Nanoparticle Type | Peptide | Linker/Method | Conjugation Efficiency (%) | Reference |
| Liposomes | RVG (CPP) | DSPE-PEG-NHS | 82.64 ± 6.35 | [10] |
| Liposomes | Penetratin (CPP) | DSPE-PEG-NHS | 81.94 ± 2.54 | [10] |
Experimental Protocols
Protocol 1: Covalent Conjugation of ApoE Peptide to Carboxylated Gold Nanoparticles via EDC/NHS Chemistry
This protocol is a general guideline and may require optimization for specific peptides and nanoparticles.
Materials:
-
Carboxylated Gold Nanoparticles (AuNPs)
-
ApoE Peptide with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 10 mM, pH 5.5-6.0)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS) (e.g., 1X, pH 7.4)
-
Quenching Buffer: (e.g., Tris buffer or glycine solution)
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST)
-
Microcentrifuge tubes
-
Vortex mixer and rotator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated AuNPs in MES buffer. If the nanoparticles are in a different buffer, wash them by centrifugation and resuspension in MES buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add the EDC and NHS solutions to the AuNP suspension. A common molar ratio is a 2-4 fold excess of EDC/NHS to the carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Washing:
-
Centrifuge the activated AuNPs to remove excess EDC and NHS.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4). Repeat this washing step at least once.
-
-
Peptide Conjugation:
-
Dissolve the ApoE peptide in PBS at the desired concentration.
-
Add the peptide solution to the washed, activated AuNPs.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Add a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the reaction mixture to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing and Resuspension:
-
Centrifuge the conjugated AuNPs to remove unbound peptide and quenching buffer.
-
Wash the pellet with PBST. Repeat the washing step 2-3 times.
-
Resuspend the final ApoE-conjugated AuNPs in a suitable storage buffer (e.g., PBS with a stabilizer like BSA).
-
-
Characterization:
-
Characterize the conjugated nanoparticles using DLS, zeta potential, and UV-Vis spectroscopy to confirm successful conjugation.
-
Protocol 2: Conjugation of ApoE Peptide to Liposomes using a Maleimide-Thiol Reaction
This protocol describes the conjugation of a thiol-containing ApoE peptide to pre-formed liposomes containing a maleimide-functionalized lipid.
Materials:
-
Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
ApoE peptide with a terminal cysteine residue (thiol group)
-
Reaction Buffer: (e.g., HEPES or PBS, pH 6.5-7.5)
-
Size exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing ApoE peptide in the reaction buffer. If the peptide is disulfide-bonded, it may need to be reduced first using a reducing agent like Dithiothreitol (DTT), followed by removal of the DTT.
-
-
Liposome Preparation:
-
Prepare the maleimide-containing liposomes according to your established protocol. The liposomes should be freshly prepared and used within a short period to ensure the reactivity of the maleimide groups.
-
-
Conjugation Reaction:
-
Add the ApoE peptide solution to the liposome suspension. The molar ratio of peptide to maleimide-lipid should be optimized, but a slight excess of peptide is often used.
-
Incubate the mixture overnight at 4°C or for a few hours at room temperature with gentle stirring. The reaction should be protected from light.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide using size exclusion chromatography. The liposomes will elute in the void volume.
-
-
Characterization:
-
Characterize the final product to determine the conjugation efficiency. This can be done by quantifying the amount of peptide associated with the liposomes using a suitable protein assay (e.g., BCA assay) after separating the unbound peptide. DLS and zeta potential measurements can also be performed.
-
Visualizations
References
- 1. From adsorption to covalent bonding: Apolipoprotein E functionalization of polymeric nanoparticles for drug delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytodiagnostics.com [cytodiagnostics.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. ApoE—functionalization of nanoparticles for targeted brain delivery—a feasible method for polyplexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake mechanism of ApoE-modified nanoparticles on brain capillary endothelial cells as a blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake Mechanism of ApoE-Modified Nanoparticles on Brain Capillary Endothelial Cells as a Blood-Brain Barrier Model | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hiyka.com [hiyka.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Validation of Liposomal ApoE2 Gene Delivery System to Evade Blood–Brain Barrier for Effective Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Conjugated Nanoparticles Reduce Positive Co-stimulatory Expression and T Cell Activity to Induce Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PSA1 141-150 and Other PSA-Derived Peptides in Cancer Immunotherapy Research
A deep dive into the experimental data reveals the immunogenic potential of PSA1 141-150 and related peptides, offering valuable insights for researchers and drug development professionals in the field of prostate cancer immunotherapy. This guide provides a comparative analysis of PSA1 141-150 and other key PSA-derived peptides, supported by experimental data on their ability to elicit immune responses.
Prostate-specific antigen (PSA) is a well-established biomarker for prostate cancer. Beyond its diagnostic utility, PSA is also a promising target for immunotherapy, as it is a protein produced almost exclusively by prostate tissue. The strategy involves using small fragments of the PSA protein, known as peptides, to stimulate the patient's own immune system to recognize and attack prostate cancer cells. Among these, the peptide PSA1 141-150 has been a subject of significant research. This guide will compare its performance with other notable PSA-derived peptides, specifically PSA-2 (amino acids 146-154 or 146-156) and PSA-3 (amino acids 154-163).
Data Presentation: Immunogenicity of PSA-Derived Peptides
The following table summarizes the quantitative data from studies investigating the ability of various PSA-derived peptides to induce a cytotoxic T-lymphocyte (CTL) response, a key indicator of their immunogenic potential. The data is primarily derived from in vitro studies using peripheral blood mononuclear cells (PBMCs) from prostate cancer patients and healthy donors.
| Peptide | Amino Acid Sequence | T-Cell Response (Patient/Donor Population) | Key Findings |
| PSA1 141-150 | FLTPKKLQCV | - One study identified specific recognition in 1 out of 7 prostate cancer patients.[1] - Another study generated one CTL line against PSA-1 from three different donors (two healthy, one prostate cancer patient).[2] | Demonstrates the ability to elicit a specific CTL response, although the frequency of response can vary among individuals. |
| PSA-2 146-154 | KLQCVDLHV | - A study reported CTLs generated against this peptide, but they were not shown to lyse prostate cancer cells.[3] - T-cell lines established from two patients showed specific cytolytic activity against target cells pulsed with this peptide.[4] | Shows promise in inducing specific CTLs, with evidence of cancer cell lysis in some studies. |
| PSA-3 154-163 | VISNDVCAQV | - One study generated three different CTL lines against PSA-3 from the same three donors mentioned for PSA-1.[2] - Another study showed that while a modified version of this peptide could induce a T-cell response, these T-cells failed to recognize tumor cells expressing the native PSA.[5][6] | Capable of generating a robust CTL response in vitro, but its effectiveness in targeting tumor cells expressing the full PSA protein may be limited. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of PSA-derived peptides.
In Vitro Generation of Cytotoxic T-Lymphocytes (CTLs)
This protocol outlines the process of stimulating T-cells from blood samples with PSA-derived peptides to generate a specific cytotoxic response.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood samples from healthy donors or prostate cancer patients using Ficoll-Paque density gradient centrifugation.
-
Peptide Stimulation: Isolated PBMCs are cultured in a suitable medium (e.g., AIM V medium) and stimulated with a specific PSA-derived peptide (e.g., PSA1 141-150) at a concentration of 50 µg/mL.[2]
-
Interleukin-2 (IL-2) Treatment: After an initial incubation period with the peptide (typically 5 days), the cells are cultured in a medium supplemented with IL-2 (e.g., 20 U/mL) for an additional 11 days to promote the proliferation of T-cells.[2]
-
Restimulation Cycles: This stimulation process, consisting of peptide incubation followed by IL-2 treatment, constitutes one in vitro stimulation (IVS) cycle.[2] The cultures are typically restimulated with the same peptide and irradiated autologous PBMCs as antigen-presenting cells at the beginning of each cycle to expand the population of peptide-specific T-cells.[2]
Cytotoxicity Assay (Chromium Release Assay)
This assay is used to quantify the ability of the generated CTLs to kill target cells that are presenting the specific PSA peptide.
-
Target Cell Preparation: Target cells, such as T2 cells (which are deficient in endogenous antigen presentation and can be loaded with exogenous peptides), are labeled with a radioactive isotope, typically 51Cr or 111In.[2]
-
Peptide Pulsing: The labeled target cells are incubated with the specific PSA peptide (e.g., 50 µg/mL) to allow the peptide to bind to the Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[2]
-
Co-incubation with Effector Cells: The peptide-pulsed target cells are then incubated with the generated CTLs (effector cells) at various effector-to-target cell ratios.
-
Measurement of Isotope Release: The amount of radioactive isotope released into the culture supernatant is measured. This release is a direct indicator of target cell lysis by the CTLs.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the isotope release in the presence of CTLs to the spontaneous release (from target cells alone) and the maximum release (from target cells lysed with a detergent).
Mandatory Visualization
Signaling Pathway for T-Cell Activation by PSA-Derived Peptides
The following diagram illustrates the general signaling pathway initiated when a PSA-derived peptide is presented by an antigen-presenting cell (APC), such as a dendritic cell, to a CD8+ T-cell, leading to its activation and the subsequent killing of tumor cells.
Caption: T-Cell activation by PSA-derived peptides.
Experimental Workflow for Comparing PSA-Derived Peptides
This diagram outlines the typical experimental workflow used to compare the immunogenicity of different PSA-derived peptides.
Caption: Workflow for comparing peptide immunogenicity.
References
- 1. Specific T cell recognition of peptides derived from prostate-specific antigen in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Vaccination with agonist peptide PSA:154–163(155L) derived from prostate specific antigen induced CD8 T cell response to the native peptide PSA:154–163 but failed to induce the reactivity against tumor targets expressing PSA: a Phase 2 study in patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccination with agonist peptide PSA: 154-163 (155L) derived from prostate specific antigen induced CD8 T-cell response to the native peptide PSA: 154-163 but failed to induce the reactivity against tumor targets expressing PSA: a phase 2 study in patients with recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of ApoE 141-150 Mediated Drug Delivery to the Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apolipoprotein E (ApoE) 141-150-mediated drug delivery to the brain with other leading alternatives. The performance of each strategy is supported by experimental data, with detailed methodologies for key experiments and visualizations of critical pathways and workflows.
Introduction: The Challenge of Brain Drug Delivery
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) disorders. This highly selective semipermeable border of endothelial cells prevents the passage of most therapeutic agents from the bloodstream into the brain. To overcome this challenge, various strategies have been developed to enhance drug delivery to the brain. One promising approach is to hijack the natural transport mechanisms of the BBB, such as receptor-mediated transcytosis (RMT). This guide focuses on the in vivo validation of a well-studied RMT-based strategy: the use of the ApoE 141-150 peptide.
The 141-150 amino acid sequence of ApoE is recognized by the low-density lipoprotein receptor (LDLR), which is expressed on the surface of brain endothelial cells.[1] By functionalizing drugs or nanocarriers with this peptide, it is possible to facilitate their transport across the BBB. This guide will compare the efficacy and safety of this approach with two other prominent alternatives: transferrin receptor (TfR) antibodies and Angiopep-2.
Performance Comparison: ApoE 141-150 vs. Alternatives
The following tables summarize the quantitative data from various in vivo studies, providing a direct comparison of the brain delivery efficiency of different targeting ligands. It is important to note that direct comparisons can be challenging due to variations in experimental models, nanoparticle formulations, and analytical methods.
| Targeting Ligand | Nanocarrier | Animal Model | Brain Accumulation (%ID/g) | Fold Increase vs. Non-Targeted | Reference |
| ApoE-derived peptide (ApoE-II) | Recombinant arylsulfatase A (ASA) | ASA-knock-out mice | ~0.11 (arbitrary units) | 1.54 | [2] |
| Transferrin Receptor Antibody (anti-TfRA/BACE1) | Gold Nanoparticles (AuNPs) | Mice | 0.23 | ~5.75 | [3] |
| Transferrin Receptor Antibody | Liposomes | Mice | ~12 | Not specified | [4] |
| Angiopep-2 | PAPTP (a chemotherapeutic agent) | Mice | ~0.085 (assuming 0.5g brain) | Significant increase | [2] |
%ID/g: Percentage of Injected Dose per gram of tissue.
| Targeting Ligand | Nanocarrier | Therapeutic Agent | Animal Model | Outcome | Reference |
| ApoE mimetic peptide (Ac-hE18A-NH2) | - | - | APP/PS1ΔE9 mice (Alzheimer's model) | Improved cognition, reduced amyloid plaque deposition | [5] |
| ApoE-derived peptide | Nanoliposomes | Curcumin | Not specified in abstract | Enhanced brain uptake | [6] |
| Transferrin Receptor Antibody | Liposomes | Plasmid ApoE2 | C57BL6/J mice | 2-fold increase in ApoE2 expression in the brain | [4] |
| Angiopep-2 | Liposomes | Salidroside & Icariin | APP/PS-1 mice (Alzheimer's model) | Improved learning and cognitive function | [7] |
In Vivo Toxicity and Safety Profile
A critical aspect of any brain delivery platform is its safety profile. While the ApoE 141-150 peptide itself has shown low toxicity in some studies, modified versions and the nanocarriers they are attached to can present safety concerns.
| Targeting Ligand/System | Animal Model | Observed Toxicity | Reference |
| ApoE mimetic peptide (hEp) | apoE-/- mice | No observed alterations in body weight, spleen weight, or plasma ALT activity. | [8] |
| ApoE-derived peptide nanocarrier (AEP-K-FP) | In vitro (bEnd.3 and HUVEC cells) | Not toxic at concentrations up to 400 µM. | [9] |
| K16ApoE (modified ApoE peptide) | Mice | Narrow therapeutic index, manifested as lethargy and/or death. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Situ Brain Perfusion (Mouse)
This technique is used to measure the transport of a substance across the BBB without the confounding influence of peripheral metabolism and clearance.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., pentobarbital). Confirm deep anesthesia by the absence of a pedal reflex.
-
Surgical Preparation: Make a midline incision in the chest to expose the heart. Carefully insert a perfusion needle into the left ventricle and clamp the aorta. Cut the right atrium to allow for drainage of the perfusate.
-
Perfusion: Begin perfusion with a heparinized saline solution to wash out the blood from the brain vasculature. This is typically done at a constant flow rate.
-
Test Substance Infusion: Following the washout, perfuse the brain with the experimental solution containing the drug or nanocarrier of interest for a defined period.
-
Termination and Sample Collection: Stop the perfusion and decapitate the mouse. Dissect the brain and collect samples for analysis.
-
Analysis: Homogenize the brain tissue and analyze the concentration of the test substance using appropriate analytical methods (e.g., HPLC, mass spectrometry, or radioactivity counting).
Adapted from various sources, including[3][4][8][11][12].
Quantitative Analysis of Brain Tissue Homogenates
This protocol outlines the general steps for quantifying the amount of a drug or nanocarrier that has accumulated in the brain.
-
Tissue Collection: Following in vivo administration and a defined circulation time, euthanize the animal and perfuse the vasculature with saline to remove residual blood.
-
Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer using a mechanical homogenizer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte of interest from the brain homogenate.
-
Quantification: Analyze the extracted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): For small molecule drugs.
-
Mass Spectrometry (MS): For sensitive and specific quantification of a wide range of molecules.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantifying metallic nanoparticles (e.g., gold nanoparticles).[3]
-
Scintillation Counting: For radiolabeled compounds.
-
-
Data Normalization: Express the results as the percentage of the injected dose per gram of brain tissue (%ID/g).
Behavioral Assays in Alzheimer's Disease Mouse Models
Behavioral tests are essential to assess the therapeutic efficacy of a brain-delivered drug in a disease model.
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.[13][14]
-
Contextual Fear Conditioning: This assay evaluates fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock).[13]
-
Radial Arm Water Maze (RAWM): This task tests spatial working and reference memory. Mice have to navigate a maze with multiple arms to find a hidden platform.[13]
For detailed considerations and guidelines on these behavioral assays, refer to[13][14].
Visualizing the Mechanisms and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway: ApoE-Mediated Transcytosis
Caption: ApoE-functionalized nanocarrier binding to LDLR and crossing the BBB.
Experimental Workflow: In Vivo Validation
Caption: A typical workflow for the in vivo validation of a brain-targeting drug delivery system.
Conclusion
The ApoE 141-150 peptide represents a viable and effective ligand for mediating drug delivery to the brain via receptor-mediated transcytosis. In vivo studies have demonstrated its ability to enhance the brain accumulation of various therapeutic agents and nanocarriers, leading to improved therapeutic outcomes in preclinical models of neurological diseases. However, the efficiency of this approach is comparable to other targeting strategies like the use of transferrin receptor antibodies and Angiopep-2, with each having its own set of advantages and disadvantages regarding brain uptake efficiency and potential for toxicity.
The choice of a specific brain-targeting strategy will ultimately depend on the nature of the therapeutic cargo, the desired pharmacokinetic profile, and the specific disease being targeted. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for making informed decisions in the design and validation of novel brain-targeting therapies. Further research is needed to optimize these delivery systems, minimize off-target effects, and translate these promising preclinical findings into clinical applications.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Transferrin and Cell-Penetrating Peptide Functionalized Liposomal Nanoparticles to Deliver Plasmid ApoE2 in vitro and in vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 6. Flowchart Creation [developer.mantidproject.org]
- 7. youtube.com [youtube.com]
- 8. e-century.us [e-century.us]
- 9. A Peptide-Based Nanocarrier for an Enhanced Delivery and Targeting of Flurbiprofen into the Brain for the Treatment of Alzheimer’s Disease: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles [thno.org]
- 12. melp.nl [melp.nl]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PSA1 141-150 Immunotherapy and Checkpoint Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunotherapy for prostate cancer is continually evolving, with novel approaches being investigated alongside established treatments. This guide provides a comparative overview of two distinct immunotherapeutic strategies: a peptide-based vaccine approach utilizing the PSA1 141-150 epitope and the more broadly applied checkpoint inhibitors. This comparison aims to objectively present the available experimental data, methodologies, and underlying mechanisms of action for each approach to inform future research and development.
Efficacy and Clinical Data
Direct head-to-head clinical trials comparing the efficacy of PSA1 141-150 immunotherapy with checkpoint inhibitors in prostate cancer are not available in the current body of scientific literature. However, by examining data from separate clinical investigations, we can draw an indirect comparison of their potential therapeutic benefits.
PSA1 141-150 Immunotherapy
Research into PSA1 141-150, a peptide derived from the prostate-specific antigen (PSA), has focused on its use as a component of cancer vaccines to stimulate a targeted T-cell response against prostate cancer cells.[1][2][3] One pilot study investigated the use of autologous dendritic cells pulsed with PSA peptides, including PSA-1 (141-150), in combination with interferon-gamma (IFN-γ) for patients with hormone-refractory prostate carcinoma.[4]
Table 1: Summary of Efficacy Data for PSA1 141-150 Peptide Vaccine
| Metric | Result (n=12) |
| Partial Response | 1 |
| Mixed Response | 1 |
| Stable Disease | 4 |
| Progressive Disease | 6 |
| PSA Decrease | 2 |
| Slow-down in PSA Velocity | 4 |
Data from a pilot study of a prime/boost vaccine strategy using IFN-γ and autologous dendritic cells pulsed with HLA-A2-specific PSA peptides (including PSA-1 [141-150]).[4][5]
Checkpoint Inhibitors
Immune checkpoint inhibitors (ICIs), such as anti-CTLA-4 and anti-PD-1/PD-L1 antibodies, have revolutionized the treatment of various cancers. However, their efficacy in prostate cancer, particularly as monotherapy, has been modest.[6][7][8] Combination therapies are being actively investigated to enhance their effectiveness in this "immune-cold" tumor microenvironment.[6][9]
Table 2: Summary of Efficacy Data for Checkpoint Inhibitors in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Overall Survival (mOS) |
| Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) | CheckMate 650 | Pre-chemotherapy | 25% | 19.0 months |
| Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) | CheckMate 650 | Post-chemotherapy | 10% | 15.2 months |
| Pembrolizumab (anti-PD-1) + Enzalutamide | KEYNOTE-365 (Cohort C) | mCRPC | 12% | Not Reached |
| Pembrolizumab (anti-PD-1) + Docetaxel | KEYNOTE-921 | mCRPC | No significant improvement | Not Reported |
| Anti-CTLA-4 monotherapy | Meta-analysis | mCRPC | Not Reported | 24.9 months |
| Anti-PD-1/PD-L1 monotherapy | Meta-analysis | mCRPC | Not Reported | 14.1 months |
Data compiled from various clinical trials and meta-analyses.[6][9][10]
Mechanisms of Action
The fundamental mechanisms by which PSA1 141-150 immunotherapy and checkpoint inhibitors elicit an anti-tumor immune response are distinct.
PSA1 141-150: Activating a Targeted T-Cell Response
PSA1 (141-150) is a peptide fragment of the prostate-specific antigen that can be recognized by the immune system as a tumor-associated antigen.[1] In a vaccine-based approach, this peptide is presented to T-cells by antigen-presenting cells (APCs), such as dendritic cells. This process is designed to prime and activate cytotoxic T-lymphocytes (CTLs) that can specifically recognize and kill prostate cancer cells expressing PSA.
Caption: Signaling pathway for PSA1 141-150 immunotherapy.
Checkpoint Inhibitors: Releasing the Brakes on the Immune System
Checkpoint inhibitors are monoclonal antibodies that block inhibitory receptors on T-cells or their ligands on tumor cells.[6] This blockade disrupts the signals that cancer cells use to evade the immune system, thereby "releasing the brakes" on the anti-tumor immune response and allowing T-cells to attack cancer cells more effectively. The two main pathways targeted are CTLA-4 and PD-1/PD-L1.[6][8]
Caption: Signaling pathways for checkpoint inhibitor immunotherapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
PSA1 141-150 Peptide Vaccine Pilot Study
A pilot trial was conducted to evaluate a prime/boost vaccine strategy in 12 patients with hormone-refractory prostate carcinoma.[4]
-
Patient Population: Patients with histologically confirmed hormone-refractory prostate carcinoma.
-
Vaccine Preparation: Autologous dendritic cells (DCs) were pulsed with HLA-A2-specific PSA peptides: PSA-1 (141-150), PSA-2 (146-156), and PSA-3 (154-163).
-
Treatment Regimen: Patients received four vaccinations. Each vaccination consisted of a subcutaneous injection of IFN-γ (50 µg/m²) followed two hours later by intracutaneous injection of the PSA-peptide loaded DCs.
-
Endpoints: The primary objectives were to assess the safety and tolerability of the vaccine. Secondary objectives included clinical benefit, biochemical response (PSA levels), quality of life, and immunological parameters.[4]
Representative Checkpoint Inhibitor Clinical Trial (CheckMate 650)
This Phase II trial evaluated the combination of ipilimumab and nivolumab in patients with metastatic castration-resistant prostate cancer.[9]
-
Patient Population: Men with mCRPC, with cohorts for those who had and had not received prior chemotherapy.
-
Treatment Regimen: Patients received a combination of ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) every three weeks.
-
Endpoints: The primary endpoint was the objective response rate (ORR). Secondary endpoints included overall survival (OS), progression-free survival (PFS), and safety.[9]
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
Both PSA1 141-150 immunotherapy and checkpoint inhibitors represent promising avenues for harnessing the immune system to combat prostate cancer. The peptide vaccine approach offers a highly targeted strategy to activate a specific anti-tumor T-cell response, with early studies suggesting it is well-tolerated. Checkpoint inhibitors, while demonstrating significant success in other malignancies, have shown more limited, albeit in some cases durable, responses in prostate cancer, particularly when used in combination.
The lack of direct comparative data necessitates further research, ideally in the form of randomized controlled trials, to definitively establish the relative efficacy of these two immunotherapeutic strategies. Future studies should also focus on identifying biomarkers to predict which patients are most likely to respond to each type of treatment, paving the way for more personalized and effective cancer immunotherapy.
References
- 1. 160215-60-1 | 160215-60-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Prostate Cancer Immunotherapy: Time to Move Beyond Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination immunotherapy benefits subset of patients with advanced prostate cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. Efficacy and safety of immune checkpoint inhibitors for patients with prostate cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Crossing the Great Divide: A Comparative Guide to ApoE 141-150 Peptide and Transferrin for Nanoparticle Brain Delivery
For researchers, scientists, and drug development professionals, the blood-brain barrier (BBB) represents a formidable challenge in treating central nervous system (CNS) diseases. This guide provides a detailed comparison of two prominent targeting ligands used to shuttle nanoparticle-based therapeutics across the BBB: the Apolipoprotein E (ApoE) 141-150 peptide and Transferrin. This document synthesizes available experimental data to offer an objective look at their performance, supported by detailed methodologies and visual pathway diagrams.
At a Glance: Performance Comparison
While a direct head-to-head study under identical experimental conditions remains elusive in the current literature, we can draw comparisons from various independent studies. The following tables summarize quantitative data on the brain delivery efficiency of nanoparticles functionalized with either the ApoE 141-150 peptide or Transferrin. It is crucial to note that variations in nanoparticle composition, size, animal models, and analytical techniques can influence these outcomes.
| ApoE 141-150 Peptide-Functionalized Nanoparticles: Brain Uptake Data | |||
| Nanoparticle Type | In Vitro Model/Animal Model | Brain Uptake/Permeability | Reference |
| Nanoliposomes | hCMEC/D3 cells (in vitro BBB model) | Enhanced uptake with ApoE 141-150 compared to non-functionalized liposomes.[1] | [1](--INVALID-LINK--) |
| Solid Lipid Nanoparticles (SLN) | SV129 Mice | Covalently bound ApoE-functionalized SLNs detected in brain capillary endothelial cells and neurons.[2] | [2](--INVALID-LINK--) |
| Poly(butyl cyanoacrylate) (PBCA) Nanoparticles | APOE-/- Mice | Brain penetration of PBCA nanoparticles is dependent on plasma ApoE.[3] | [3](--INVALID-LINK--) |
| Transferrin-Functionalized Nanoparticles: Brain Uptake Data | |||
| Nanoparticle Type | Animal Model | Brain Uptake (%ID/g) | Reference |
| Gold Nanoparticles (AuNPs) - anti-TfR antibody | Mice | Capillary fraction: 0.2-1.1% ID/g; Parenchyma: evidence of transport across BBB.[4][5] | [4](6--INVALID-LINK-- |
| Liposomes - dual-functionalized with Transferrin and Penetratin | C57BL/6J Mice | ~12% ID/gram of tissue.[7] | [7](--INVALID-LINK--) |
| Gold Nanoparticles (Tf-AuNPs) | Mice | Nanoparticle accumulation in the brain parenchyma is dependent on Tf content (avidity).[8][9] | [8](10--INVALID-LINK-- |
Mechanisms of Blood-Brain Barrier Transcytosis
Both ApoE 141-150 and Transferrin leverage the brain's own transport systems to ferry their nanoparticle cargo across the BBB. This process, known as receptor-mediated transcytosis (RMT), is a highly specific mechanism.
ApoE 141-150 Peptide: This peptide sequence mimics the receptor-binding domain of human Apolipoprotein E. It primarily targets the low-density lipoprotein (LDL) receptor (LDLR) and the LDL receptor-related protein 1 (LRP1), which are expressed on the surface of brain endothelial cells.[11] The binding of the ApoE peptide to these receptors triggers endocytosis, followed by the transport of the nanoparticle-receptor complex across the endothelial cell and its release into the brain parenchyma.
Transferrin: As a natural iron-transport protein, transferrin is actively transported across the BBB to meet the brain's high iron demand.[12] Nanoparticles functionalized with transferrin (or antibodies targeting the transferrin receptor) bind to the transferrin receptor (TfR) on brain endothelial cells.[12] This binding initiates clathrin-mediated endocytosis, leading to the formation of vesicles that traverse the cell and release their contents into the brain.[13][14][15]
Visualizing the Pathways
To better understand the cellular journey of these targeted nanoparticles, the following diagrams illustrate the key steps in their respective transcytosis pathways.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section outlines generalized experimental protocols for the formulation and evaluation of ApoE 141-150 and Transferrin-targeted nanoparticles, based on methodologies reported in the literature.
Nanoparticle Functionalization
1. ApoE 141-150 Peptide Conjugation (Thiol-Maleimide Chemistry):
-
Materials: Nanoparticles with a surface displaying maleimide groups (e.g., lipid-based nanoparticles incorporating a maleimide-PEG-lipid), ApoE 141-150 peptide with a terminal cysteine residue, reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5).
-
Procedure:
-
Dissolve the cysteine-terminated ApoE 141-150 peptide in the reaction buffer.
-
Add the peptide solution to the nanoparticle dispersion.
-
Incubate the mixture under gentle agitation for a specified time (e.g., overnight at 4°C) to allow the thiol group on the peptide to react with the maleimide group on the nanoparticle surface, forming a stable thioether bond.[16]
-
Remove unconjugated peptide by a suitable purification method, such as dialysis or size exclusion chromatography.
-
Characterize the functionalized nanoparticles for size, zeta potential, and peptide conjugation efficiency.
-
2. Transferrin Conjugation (Amide Coupling):
-
Materials: Nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles or lipid nanoparticles with carboxylated PEG), Transferrin, activating agents (e.g., EDC and NHS), reaction buffer (e.g., MES buffer, pH 6.0, followed by PBS, pH 7.4).
-
Procedure:
-
Activate the carboxyl groups on the nanoparticle surface by incubating with EDC and NHS in MES buffer.
-
Remove excess activating agents by centrifugation and resuspension in a fresh buffer.
-
Add Transferrin solution to the activated nanoparticle dispersion.
-
Incubate the mixture to allow the formation of amide bonds between the activated carboxyl groups and amine groups on Transferrin.[17]
-
Quench the reaction and purify the functionalized nanoparticles to remove unconjugated Transferrin.
-
Characterize the nanoparticles for size, zeta potential, and the amount of conjugated Transferrin.
-
In Vitro Blood-Brain Barrier Model Assay
-
Cell Culture: Utilize a well-established in vitro BBB model, such as a co-culture of brain endothelial cells (like hCMEC/D3) with astrocytes and pericytes on a Transwell insert.
-
Permeability Study:
-
Seed the brain endothelial cells on the apical side of the Transwell insert and the supporting cells on the basolateral side.
-
Allow the cells to form a tight monolayer, and monitor the barrier integrity by measuring the transendothelial electrical resistance (TEER).
-
Add the functionalized nanoparticles to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of nanoparticles that have crossed the cell monolayer using an appropriate analytical method (e.g., fluorescence spectroscopy for fluorescently labeled nanoparticles).
-
Calculate the apparent permeability coefficient (Papp) to compare the transport efficiency of different nanoparticle formulations.
-
In Vivo Animal Studies
-
Animal Model: Typically, mice or rats are used. For specific disease models, transgenic animals may be employed.
-
Administration: Administer the nanoparticle formulations intravenously (i.v.) via the tail vein.
-
Biodistribution Analysis:
-
At predetermined time points post-injection, euthanize the animals and perfuse the circulatory system to remove blood from the organs.
-
Harvest the brain and other major organs (liver, spleen, kidneys, lungs, heart).
-
Homogenize the tissues and quantify the amount of nanoparticles in each organ. This can be done by measuring a fluorescent or radioactive label incorporated into the nanoparticles, or by elemental analysis (e.g., ICP-MS for gold nanoparticles).
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Brain Localization: To confirm that the nanoparticles have crossed the BBB and are not just sequestered in the brain vasculature, techniques such as capillary depletion or imaging modalities like confocal microscopy or transmission electron microscopy can be used on brain tissue sections.
Concluding Remarks
Both the ApoE 141-150 peptide and Transferrin have demonstrated the potential to enhance the delivery of nanoparticles to the brain. The choice between these two ligands may depend on several factors, including the specific nanoparticle platform, the therapeutic cargo, and the pathological condition being targeted. For instance, the expression levels of LDL receptors and transferrin receptors can vary in different disease states, potentially influencing the efficacy of each targeting strategy.
While this guide provides a comparative overview based on existing data, the need for direct, controlled comparative studies is evident to definitively establish the superiority of one ligand over the other for specific applications. Future research should focus on such head-to-head comparisons to provide clearer guidance for the rational design of next-generation brain-penetrating nanomedicines.
References
- 1. Functionalization with ApoE-derived peptides enhances the interaction with brain capillary endothelial cells of nanoliposomes binding amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcytosis and brain uptake of transferrin-containing nanoparticles by tuning avidity to transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. ApoE—functionalization of nanoparticles for targeted brain delivery—a feasible method for polyplexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | Transferrin endocytosis and recycling [reactome.org]
- 15. Receptor-mediated endocytosis of transferrin at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. boa.unimib.it [boa.unimib.it]
- 17. Modification of Nanoparticles with Transferrin for Targeting Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of PSA Peptide-Based Cancer Vaccines: A Comparative Guide to Clinical Trial Outcomes
For researchers, scientists, and drug development professionals, the quest for an effective cancer vaccine remains a pivotal challenge. Among the various strategies, peptide-based vaccines targeting prostate-specific antigen (PSA) have been a significant area of investigation for treating prostate cancer. This guide provides a comprehensive comparison of the clinical trial results for two prominent PSA peptide-based vaccine candidates: PROSTVAC, a viral vector-based vaccine, and a personalized peptide vaccine (PPV) approach. We delve into the clinical outcomes, immunological responses, and experimental protocols, offering a clear perspective on their performance and potential.
At a Glance: Comparing Clinical Efficacy
A direct comparison of the clinical trial results for PROSTVAC and a personalized peptide vaccine reveals different trajectories in their development and efficacy. While the personalized approach has shown promising initial results in a Phase II setting, the more extensively studied PROSTVAC did not demonstrate a significant survival benefit in its large-scale Phase III trial.
| Parameter | PROSTVAC (Phase III - NCT01322490) [1][2] | Personalized Peptide Vaccine (Phase II - UMIN000000959) [3] |
| Primary Endpoint | Overall Survival (OS) | PSA Progression-Free Survival (PFS) |
| Median Overall Survival (OS) | 34.4 months (Vaccine) vs. 34.3 months (Placebo) | 73.9 months (Vaccine + Dexamethasone) vs. 34.9 months (Dexamethasone alone) |
| Progression-Free Survival (PFS) | Not significantly different from placebo[4][5][6][7] | 22.0 months (Vaccine + Dexamethasone) vs. 7.0 months (Dexamethasone alone) |
| Key Outcome | No statistically significant improvement in OS.[1][2] | Statistically significant improvement in both PSA PFS and OS.[3] |
| Adverse Events | Generally well-tolerated; most common were injection site reactions (62-72%) and fatigue (21-24%).[1][2][8] | Well-tolerated; most common were grade 1 or 2 injection site reactions, fever, and fatigue.[9][10] |
Deep Dive into the Clinical Trials
PROSTVAC: A Viral Vector Approach
PROSTVAC is a cancer immunotherapy utilizing two recombinant poxviruses (vaccinia for priming and fowlpox for boosting) that are engineered to express PSA and a trio of T-cell co-stimulatory molecules known as TRICOM (B7-1, ICAM-1, and LFA-3). The rationale is to stimulate a robust and targeted T-cell immune response against prostate cancer cells that express PSA.
A pivotal Phase II trial initially generated excitement, suggesting an 8.5-month improvement in median overall survival for patients with metastatic castration-resistant prostate cancer (mCRPC) treated with PROSTVAC compared to placebo.[4][7] However, the subsequent and much larger Phase III PROSPECT trial (NCT01322490) failed to confirm this survival benefit. The trial, which enrolled 1,297 men with asymptomatic or minimally symptomatic mCRPC, showed no statistically significant difference in overall survival between the PROSTVAC arm and the placebo arm.[1][2]
While the primary endpoint was not met, studies of PROSTVAC in combination with other immunotherapies, such as the checkpoint inhibitor nivolumab, have shown encouraging immunological activity. In one study, the combination led to a greater than two-fold increase in both CD4+ and CD8+ T-cell infiltration into the tumor microenvironment in the majority of patients.[11][12]
Personalized Peptide Vaccine (PPV): A Tailored Immunotherapy
The personalized peptide vaccine strategy takes a more individualized approach. Instead of a universal antigen, this method involves selecting multiple HLA-matched peptides for each patient based on their pre-existing humoral (IgG) and cellular immune responses to a panel of candidate peptides. This aims to boost the patient's natural anti-tumor immunity.
A Phase II randomized controlled trial (UMIN000000959) evaluated this personalized approach in 72 patients with chemotherapy-naive castration-resistant prostate cancer. Patients received either the personalized peptide vaccine in combination with low-dose dexamethasone or dexamethasone alone. The results were remarkably positive, with the vaccine group demonstrating a significantly longer median PSA progression-free survival (22.0 months vs. 7.0 months) and overall survival (73.9 months vs. 34.9 months) compared to the control group.[3]
Immunological monitoring in a similar study of PPV monotherapy revealed that a significant proportion of patients mounted both cytotoxic T-lymphocyte (CTL) and IgG responses to the administered peptides.[9] Specifically, augmentation of CTL or IgG responses to at least one of the vaccine peptides was observed in 35% and 88% of patients, respectively.[9]
Understanding the Mechanisms of Action
The distinct approaches of PROSTVAC and personalized peptide vaccines are reflected in their proposed mechanisms of action.
Caption: PROSTVAC's mechanism of action.
PROSTVAC infects antigen-presenting cells (APCs), leading to the expression of PSA and the TRICOM co-stimulatory molecules. This primes and activates T-cells, which then differentiate into cytotoxic T-lymphocytes (CTLs) that can recognize and kill prostate cancer cells expressing PSA.
Caption: Personalized Peptide Vaccine's mechanism.
The personalized peptide vaccine introduces specific peptides that are recognized by the patient's immune system. These peptides are presented by APCs to activate and expand existing populations of T-cells, leading to a targeted attack on tumor cells expressing the corresponding antigens.
Experimental Workflows: A Glimpse into the Clinic
The clinical trial workflows for these vaccines, while both aiming to induce an anti-tumor immune response, have distinct designs.
Caption: PROSTVAC Phase III trial workflow.
The PROSTVAC Phase III trial involved screening patients with mCRPC, followed by randomization into three arms. The treatment schedule consisted of a priming dose followed by several booster doses, with long-term follow-up for survival and safety.
Caption: Personalized Peptide Vaccine Phase II workflow.
The personalized peptide vaccine Phase II trial began with screening and detailed immune profiling to select the most relevant peptides for each patient. Patients were then randomized to receive the personalized vaccine with dexamethasone or dexamethasone alone, with follow-up focused on progression-free survival and overall survival.
Experimental Protocols: Measuring the Immune Response
The evaluation of vaccine efficacy heavily relies on robust immunological assays to quantify the induced T-cell response. Standard methods employed in these trials include the Enzyme-Linked Immunospot (ELISpot) assay and flow cytometry.
Enzyme-Linked Immunospot (ELISpot) Assay:
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of cancer vaccine trials, it is primarily used to measure the number of antigen-specific T-cells that produce cytokines like interferon-gamma (IFN-γ) upon stimulation with the vaccine's target antigen (e.g., PSA peptides).
-
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood and stimulated in vitro with the specific peptide antigens. If antigen-specific T-cells are present, they will be activated and secrete cytokines. These cytokines are captured by antibodies coated on the surface of a microplate well. A secondary, enzyme-linked antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a colored spot. Each spot represents a single cytokine-secreting cell.
-
Data Interpretation: The number of spots is counted, and the results are typically expressed as the number of spot-forming units (SFU) per million PBMCs. A significant increase in the number of SFUs post-vaccination compared to baseline indicates a positive immune response.
Flow Cytometry:
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In cancer vaccine trials, it is used to identify and quantify different T-cell subsets (e.g., CD4+ helper T-cells, CD8+ cytotoxic T-cells) and to measure their activation and functional status.
-
Principle: Cells are stained with fluorescently labeled antibodies that bind to specific cell surface or intracellular proteins (e.g., CD4, CD8, activation markers, cytokines). The stained cells are then passed in a single file through a flow cytometer, where lasers excite the fluorescent dyes. The emitted light is detected and analyzed to provide information about the cell's characteristics.
-
Data Interpretation: Flow cytometry can determine the percentage of different T-cell populations, the expression of activation markers (e.g., CD69, HLA-DR), and the intracellular production of cytokines (e.g., IFN-γ, TNF-α) in response to antigen stimulation. This provides a detailed profile of the cellular immune response.
Conclusion and Future Directions
The journey of PSA peptide-based cancer vaccines has been marked by both promise and disappointment. The failure of PROSTVAC to meet its primary endpoint in a large Phase III trial underscores the challenges in developing effective cancer immunotherapies. However, the encouraging results from the personalized peptide vaccine trial highlight the potential of a more tailored approach that leverages the patient's own immune landscape.
For researchers and drug development professionals, these findings emphasize the critical need for:
-
Improved antigen selection: Moving beyond single, shared antigens towards personalized neoantigens may be key to inducing more potent and durable anti-tumor responses.
-
Combination therapies: The immunological effects observed when PROSTVAC is combined with checkpoint inhibitors suggest that synergistic approaches may be necessary to overcome the immunosuppressive tumor microenvironment.
-
Robust immune monitoring: Detailed and standardized immunological assays are essential to understand the mechanisms of vaccine action and to identify biomarkers that can predict clinical benefit.
As the field continues to evolve, the lessons learned from these clinical trials will be invaluable in guiding the next generation of cancer vaccine development, bringing us closer to the goal of effective and personalized cancer immunotherapy.
References
- 1. Phase III Trial of PROSTVAC in Asymptomatic or Minimally Symptomatic Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase 2 Randomized Controlled Trial of Personalized Peptide Vaccine Immunotherapy with Low-dose Dexamethasone Versus Dexamethasone Alone in Chemotherapy-naive Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overall Survival Analysis of a Phase II Randomized Controlled Trial of a Poxviral-Based PSA-Targeted Immunotherapy in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Immunological evaluation of personalized peptide vaccination monotherapy in patients with castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Case Report: Personalized peptide-based immunization in an advanced-stage prostate cancer patient with bone metastasis [frontiersin.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
Navigating the Preclinical Safety Landscape of PSA1 141-150 Acetate: A Comparative Guide
An In-depth Assessment for Researchers and Drug Development Professionals
The development of novel peptide-based therapeutics for cancer immunotherapy, such as PSA1 141-150 acetate, holds significant promise. As a prostate-specific antigen 1 (PSA1) peptide, it is utilized in experimental cancer immunotherapy.[1][2] However, a comprehensive evaluation of its safety and toxicity is paramount before clinical application. This guide provides a comparative framework for assessing the safety and toxicity profile of this compound, contextualized within the broader landscape of cancer immunotherapies. It is important to note that detailed public-domain preclinical safety and toxicity data for this compound is limited. Therefore, this guide outlines the expected preclinical safety assessment strategy for such a peptide therapeutic and compares its potential profile with that of other immunotherapeutic modalities.
General Preclinical Safety Assessment Strategy for Peptide Therapeutics
Peptide therapeutics generally exhibit a favorable safety profile due to their high target specificity and degradation into non-toxic amino acids.[3] The preclinical safety evaluation for a peptide like this compound would typically involve a multi-faceted approach to identify potential liabilities.
Key Areas of Preclinical Investigation:
-
General Toxicology: These studies aim to identify the maximum tolerated dose (MTD) and potential target organs for toxicity. They are typically conducted in two relevant species.[3] Common findings for subcutaneously or intramuscularly administered peptides are injection site reactions.[3]
-
Genotoxicity: For peptides comprised of natural amino acids, extensive genotoxicity testing is often not required as they are not expected to be genotoxic.[4] However, if the peptide includes non-natural amino acids or linkers, further assessment may be necessary.[4]
-
Immunogenicity: The potential for a peptide to elicit an immune response (i.e., anti-drug antibodies) is a critical consideration. While animal data is not always predictive of human responses, it is a key component of the preclinical safety package.[3]
-
Safety Pharmacology: These studies investigate the potential adverse effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.
Comparative Toxicity Profile of Cancer Immunotherapies
The toxicities associated with cancer immunotherapies are diverse and largely depend on the mechanism of action.[1] Understanding this context is crucial for anticipating the potential adverse event profile of this compound, which falls under the category of peptide-based vaccines.
| Immunotherapy Modality | Common Adverse Events | Mechanism of Toxicity | Severity |
| Peptide-Based Vaccines (e.g., this compound) | Injection site reactions (redness, swelling), flu-like symptoms (fever, chills, fatigue), and rarely, autoimmune reactions.[1][2] | Activation of the immune system, leading to localized or systemic inflammation.[2] | Generally mild to moderate.[1] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | Dermatitis, colitis, hepatitis, pneumonitis, endocrinopathies (e.g., thyroiditis, hypophysitis). | Broad activation of T-cells, leading to autoimmune-like inflammation in various organs.[5] | Can range from mild to severe and life-threatening.[5] |
| CAR-T Cell Therapy | Cytokine Release Syndrome (CRS), neurotoxicity, on-target/off-tumor toxicities. | Massive activation and proliferation of engineered T-cells, leading to a systemic inflammatory response. | Often severe and requires specialized management. |
| Cytokine Therapy (e.g., IL-2, IFN-α) | Capillary leak syndrome, constitutional symptoms (fever, fatigue), organ dysfunction.[1] | Non-specific, widespread activation of the immune system.[1] | Can be severe and dose-limiting.[1] |
Experimental Protocols
A fundamental component of the preclinical toxicity assessment is the evaluation of in vitro cytotoxicity. The following is a detailed methodology for a standard MTT assay to assess the direct cytotoxic effect of a peptide therapeutic on cancer and non-cancerous cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a relevant prostate cancer cell line (e.g., LNCaP) and a non-cancerous control cell line (e.g., HEK293).
2. Materials:
- This compound
- Prostate cancer cell line (e.g., LNCaP)
- Non-cancerous cell line (e.g., HEK293)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Microplate reader
3. Procedure:
- Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize, count, and resuspend cells in a complete medium.
- Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
- Peptide Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
- Remove the medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
- Incubate for 48-72 hours.
- MTT Assay:
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes.
- Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the negative control.
- Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizing Preclinical Assessment and Mechanisms
To better illustrate the processes involved in safety assessment and the mechanism of action, the following diagrams are provided.
Caption: Preclinical Safety and Toxicity Workflow.
Caption: Peptide Vaccine Signaling Pathway.
References
- 1. Immunotherapy-related toxicities are varied | MDedge [mdedge.com]
- 2. Characteristics of severe adverse events after peptide vaccination for advanced cancer patients: Analysis of 500 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicilon.com [medicilon.com]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
Comparative Analysis of Adjuvants for Prostate-Specific Antigen (PSA) Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutic vaccines against prostate cancer remains a significant challenge. Prostate-Specific Antigen (PSA) is a well-established tumor-associated antigen and a primary target for vaccine development. However, PSA is a self-antigen, and overcoming immune tolerance to elicit a robust and durable anti-tumor immune response is a critical hurdle. The choice of adjuvant is paramount in shaping the magnitude and quality of the immune response to PSA peptide-based vaccines. This guide provides a comparative overview of different adjuvants that have been evaluated in preclinical and clinical studies for PSA peptide vaccines, supported by experimental data and detailed protocols.
Adjuvant Performance Comparison
Several adjuvants have been investigated in the context of cancer vaccines, with a few being specifically evaluated for prostate cancer. This section compares three prominent adjuvants: Montanide ISA-51, Saponin-based adjuvants (QS-21 and GPI-0100), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Due to the limited number of direct head-to-head comparative trials for PSA peptide vaccines, this comparison synthesizes data from various studies to provide a comprehensive overview.
Quantitative Data Summary
The following table summarizes the immunological and clinical responses observed with different adjuvants in the context of prostate cancer vaccines. It is important to note that these data are derived from different studies with varying patient populations, vaccine formulations, and endpoints.
| Adjuvant | Vaccine Composition | Immune Response | Clinical Outcome | Reference |
| Montanide ISA-51 | PSA:154–163(155L) peptide | - 3 out of 5 patients showed strong IFN-γ responses in CD8+ T-cell cultures.[1] - No significant IFN-γ response in unfractionated PBMCs.[1] | - No significant changes in serum PSA levels.[1] | [1] |
| GPI-0100 (Saponin) | Globo H-KLH and MUC2-KLH conjugate | - Dose-dependent increase in antibody titers against Globo H and MUC-2. - Comparable antibody titers to 100 µg of QS-21 at a 5000 µg dose. | - Not explicitly stated in the abstract. | [2] |
| QS-21 (Saponin) | Glycosylated MUC-2-Globo H-KLH conjugate | - Induction of antibody response. | - Assessment of post-immunization changes in PSA levels.[3][4] | [3][4] |
| GM-CSF | Autologous prostate tumor cells | - Increased circulating mature myeloid dendritic cells, proliferating conventional CD4+ and CD8+ T cells.[5] - Recruitment of CD8+ T cells to the tumor.[5] | - 2 out of 18 patients had a >50% decline in PSA.[6] | [5][6] |
Mechanisms of Action and Signaling Pathways
Adjuvants function by activating the innate immune system, leading to the priming of adaptive immune responses. The specific signaling pathways activated by each adjuvant determine the nature of the resulting immune response.
Montanide ISA-51
Montanide ISA-51 is a water-in-oil emulsion that forms a depot at the injection site, leading to the slow release of the antigen.[7][8][9] This sustained antigen presentation enhances the recruitment and activation of antigen-presenting cells (APCs).[7][9]
Saponin-based Adjuvants (QS-21)
QS-21, a saponin extracted from the bark of Quillaja saponaria, is a potent immunostimulant.[10][11] It is known to induce a balanced Th1 and Th2 response.[12] One of the proposed mechanisms of action for saponin-based adjuvants involves the activation of the NLRP3 inflammasome. More broadly, some adjuvants are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or can activate pathways like the cGAS-STING pathway, which senses cytosolic DNA and triggers an interferon response.[12][13][14][15]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
GM-CSF is a cytokine that promotes the differentiation and activation of myeloid cells, including dendritic cells (DCs) and macrophages.[3][16] By enhancing the number and function of APCs at the vaccination site and in draining lymph nodes, GM-CSF can lead to improved T-cell priming.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunogenicity of PSA peptide vaccines.
Vaccine Formulation
PSA Peptide Vaccine with Montanide ISA-51
-
Reconstitution of PSA Peptide: Reconstitute the lyophilized PSA peptide (e.g., PSA:154–163(155L)) with sterile Water for Injection, USP, to a final concentration of 1 mg/mL.[1]
-
Emulsification: Add an equal volume of Montanide ISA-51 to the reconstituted peptide solution (1:1 ratio).[1]
-
Mixing: Vigorously mix the peptide-adjuvant mixture using a vortex mixer for at least 10-12 minutes to form a stable water-in-oil emulsion.[1]
-
Administration: Administer the vaccine subcutaneously.
PSA Peptide Vaccine with Saponin-based Adjuvant (e.g., GPI-0100)
-
Antigen Preparation: Prepare the PSA peptide and conjugate it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) if necessary to enhance immunogenicity.
-
Adjuvant Dilution: Prepare the desired dose of GPI-0100 in a sterile buffer.
-
Mixing: Mix the PSA peptide (or peptide-KLH conjugate) with the GPI-0100 solution.
-
Administration: Administer the vaccine subcutaneously.
Immunological Assays
Interferon-gamma (IFN-γ) ELISpot Assay
This assay quantifies the frequency of antigen-specific IFN-γ-secreting T cells.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.[17][18][19][20]
-
Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects. Add 2-3 x 10^5 PBMCs per well.[20]
-
Stimulation: Add the PSA peptide (e.g., 10 µg/mL) to the wells to stimulate the T cells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).[20]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[20]
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.[17][19]
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase). Incubate for 1 hour at room temperature.[17][19][20]
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.[17][19]
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This assay identifies and quantifies cytokine-producing cells at a single-cell level.
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with the PSA peptide for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation to allow cytokines to accumulate intracellularly.[7][21][22][23][24]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.[21][22]
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).[7][21][22][23]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[7][21][22]
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within each T-cell subset.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the immunogenicity of a PSA peptide vaccine.
Conclusion
The choice of adjuvant is a critical determinant of the success of PSA peptide vaccines. Montanide ISA-51, saponin-based adjuvants like QS-21 and GPI-0100, and cytokines such as GM-CSF each offer distinct mechanisms of action and have shown promise in inducing immune responses against prostate cancer-associated antigens. However, the available data underscores the need for more direct comparative studies to definitively establish the optimal adjuvant for PSA peptide vaccines. Such studies should employ standardized immunological assays and clinical endpoints to allow for robust cross-trial comparisons. The experimental protocols and pathway diagrams provided in this guide offer a framework for the design and evaluation of future PSA peptide vaccine candidates.
References
- 1. Vaccination with agonist peptide PSA:154–163(155L) derived from prostate specific antigen induced CD8 T cell response to the native peptide PSA:154–163 but failed to induce the reactivity against tumor targets expressing PSA: a Phase 2 study in patients with recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bivalent conjugate vaccine in the treatment of biochemically relapsed prostate cancer: a study of glycosylated MUC-2-KLH and Globo H-KLH conjugate vaccines given with the new semi-synthetic saponin immunological adjuvant GPI-0100 OR QS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Peptide-Based Vaccines for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QS-21 Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. eaglebio.com [eaglebio.com]
- 18. ELISPOT protocol | Abcam [abcam.com]
- 19. mabtech.com [mabtech.com]
- 20. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.virginia.edu [med.virginia.edu]
- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 23. Intracellular Cytokine Staining Protocol [anilocus.com]
- 24. lerner.ccf.org [lerner.ccf.org]
Validating the Specificity of ApoE 141-150 for LDL Receptor-Mediated Transcytosis: A Comparative Guide
For researchers and professionals in drug development, the targeted delivery of therapeutics across cellular barriers, such as the blood-brain barrier (BBB), remains a critical challenge. The LDL receptor-mediated transcytosis pathway offers a promising avenue for achieving this. This guide provides a comparative analysis of the ApoE 141-150 peptide, a key player in this pathway, and examines the experimental evidence validating its specificity for the LDL receptor.
The Apolipoprotein E (ApoE) peptide sequence from amino acid 141 to 150 is widely recognized as the primary binding site for the Low-Density Lipoprotein (LDL) receptor. This specific interaction is leveraged in drug delivery systems to facilitate the transport of various therapeutic cargoes across biological membranes. The process, known as receptor-mediated transcytosis, involves the binding of the ApoE 141-150 peptide to the LDL receptor on the cell surface, followed by internalization, transport across the cell, and subsequent exocytosis on the other side. The efficiency and specificity of this process are paramount for the successful development of targeted drug delivery platforms.
Comparative Analysis of Peptide Specificity
To ascertain the specificity of the ApoE 141-150 peptide for the LDL receptor, researchers have conducted numerous studies comparing its binding affinity and transcytosis efficiency against other peptides. These studies are crucial for validating that the observed transport is indeed a receptor-mediated event and not due to non-specific interactions.
| Peptide/Ligand | Target Receptor | Binding Affinity (Kd) | Transcytosis Efficiency | Key Findings | Reference |
| ApoE 141-150 | LDL Receptor | High | High | Demonstrates significant receptor-mediated transcytosis across in vitro BBB models. | **** |
| Angiopep-2 | LRP1 | High | High | A well-established peptide for BBB transport, often used as a benchmark. | |
| Transferrin | Transferrin Receptor | High | Moderate | Another common ligand for receptor-mediated transcytosis, but with different receptor targets. | |
| Scrambled ApoE Peptide | N/A | Low/Negligible | Low/Negligible | Used as a negative control to demonstrate the sequence specificity of the ApoE 141-150 peptide. |
Experimental Protocols for Validation
The validation of ApoE 141-150 specificity relies on a series of well-defined experimental protocols. These assays are designed to quantify the binding interaction with the LDL receptor and the subsequent transcytosis across a cell monolayer.
In Vitro Blood-Brain Barrier (BBB) Model
A common method for studying transcytosis involves the use of an in vitro BBB model. This is typically established by co-culturing brain capillary endothelial cells with astrocytes and pericytes on a semi-permeable membrane insert (e.g., Transwell®). This setup mimics the cellular organization of the BBB.
Experimental Workflow for In Vitro BBB Transcytosis Assay
Competitive Binding Assay
To further confirm that the transcytosis is mediated by the LDL receptor, a competitive binding assay is performed. In this experiment, an excess of unlabeled ApoE 141-150 or another known LDL receptor ligand is added along with the labeled ApoE 141-150. A significant reduction in the transcytosis of the labeled peptide indicates specific binding to the LDL receptor.
Logic of Competitive Binding Assay
Signaling and Uptake Pathway
The interaction of the ApoE 141-150 peptide with the LDL receptor initiates a cascade of events leading to its internalization and transport across the cell. This process is a classic example of clathrin-mediated endocytosis.
LDL Receptor-Mediated Endocytosis Pathway
A Head-to-Head Comparison of PSA1 141-150 Immunotherapy and Sipuleucel-T for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two distinct immunotherapeutic approaches for prostate cancer: PSA1 141-150, a peptide-based vaccine, and Sipuleucel-T, an autologous cellular immunotherapy. This comparison synthesizes available clinical trial data and detailed experimental protocols to inform research and development efforts in the field of oncology.
At a Glance: Key Differences
| Feature | PSA1 141-150 Immunotherapy | Sipuleucel-T (Provenge®) |
| Therapeutic Agent | Synthetic peptide (FLTPKKLQCV) derived from Prostate-Specific Antigen (PSA).[1][2] | Autologous peripheral blood mononuclear cells, including antigen-presenting cells (APCs), activated ex vivo with a recombinant fusion protein (PA2024) of prostatic acid phosphatase (PAP) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3][4][5] |
| Target Antigen | Prostate-Specific Antigen (PSA)[1][2] | Prostatic Acid Phosphatase (PAP)[3] |
| Mechanism of Action | Aims to induce a specific cytotoxic T-lymphocyte (CTL) response against PSA-expressing tumor cells.[6][7] | Stimulates a T-cell immune response against PAP-expressing prostate cancer cells.[4] |
| Administration | Intracutaneous injection of peptide-loaded dendritic cells.[8] | Three intravenous infusions at approximately 2-week intervals.[9] |
| Clinical Development Stage | Explored in pilot clinical trials.[8] | FDA-approved for asymptomatic or minimally symptomatic metastatic castration-resistant prostate cancer (mCRPC).[10] |
Efficacy and Clinical Outcomes
Direct head-to-head clinical trials comparing PSA1 141-150 immunotherapy and Sipuleucel-T have not been conducted. The available data is derived from separate clinical studies.
Sipuleucel-T: Data from the IMPACT Trial
The pivotal Phase 3 IMPACT (Immunotherapy for Prostate Adenocarcinoma Treatment) trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Sipuleucel-T in patients with metastatic castration-resistant prostate cancer (mCRPC).
| Endpoint | Sipuleucel-T (n=341) | Placebo (n=171) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 25.8 months | 21.7 months | 0.78 (0.61-0.98) | 0.03 |
| 36-Month Survival Probability | 31.7% | 23.0% | - | - |
| Median Time to Progression | 14.6 weeks | 14.4 weeks | Not Statistically Significant | 0.63 |
Data sourced from the IMPACT trial as reported in various publications.[10][11]
A retrospective analysis of the IMPACT trial data suggested that patients with a lower baseline PSA level experienced a greater survival benefit with Sipuleucel-T treatment.[12] For instance, one analysis showed a median survival improvement of 13.0 months in patients within the lowest PSA quartile (≤22.1 ng/mL).[12]
PSA1 141-150 Immunotherapy: Pilot Study Findings
A pilot study involving 12 patients with hormone-refractory prostate carcinoma evaluated a prime/boost vaccine strategy using autologous dendritic cells pulsed with PSA peptides, including PSA-1 (141-150).
| Outcome | Results |
| Clinical Response | 1 partial responder, 1 mixed responder, 4 patients with stable disease.[8] |
| Biochemical Response (PSA levels) | 2 patients had a decrease in PSA levels, and 4 patients showed a slowed velocity of PSA increase.[8] |
| Immunological Response | All responders showed a positive Delayed-Type Hypersensitivity (DTH) response. A slight increase in PSA-peptide specific T-lymphocytes was observed in two patients.[8] |
Data from a pilot study by Hildenbrand et al.[8]
It is crucial to note that these results are from a small, early-phase study and are not directly comparable to the large-scale, randomized data for Sipuleucel-T.
Safety and Tolerability
| Adverse Events | PSA1 141-150 Immunotherapy (Pilot Study) | Sipuleucel-T (IMPACT Trial & Post-Marketing) |
| Common Adverse Events | The vaccination was reported to be well-tolerated without any vaccination-associated adverse events.[8] | Chills, fever, fatigue, back pain, nausea, joint pain, and headache.[10] Most adverse events are infusion-related, manageable, and of short duration.[12] |
| Serious Adverse Events | Not reported in the pilot study.[8] | A combined analysis of four trials showed a cerebrovascular event incidence of 3.5% for Sipuleucel-T versus 2.6% for control.[12] |
Mechanism of Action
PSA1 141-150 Immunotherapy
This therapy utilizes a synthetic peptide corresponding to amino acids 141-150 of the human PSA protein. The core principle is to present this tumor-associated antigen to the patient's immune system to elicit a targeted anti-tumor response.
Caption: Workflow of PSA1 141-150 immunotherapy.
Sipuleucel-T
Sipuleucel-T is a personalized immunotherapy that involves the ex vivo activation of a patient's own immune cells against prostatic acid phosphatase (PAP), an antigen highly expressed on most prostate cancer cells.
Caption: Mechanism of action for Sipuleucel-T.
Experimental Protocols
PSA1 141-150 Immunotherapy (Based on Pilot Study)
-
Patient Cell Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from patients via leukapheresis.[8]
-
Dendritic Cell (DC) Generation: Immature monocyte-derived DCs are generated by incubating the PBMCs with GM-CSF and IL-4 for 5 days.[8]
-
DC Maturation and Peptide Loading: Before administration, the DCs are matured with TNF-α and PGE2 and pulsed with the PSA1 141-150 peptide (and other PSA peptides in the pilot study).[8]
-
Priming with Interferon-gamma: Patients receive a subcutaneous injection of Interferon-gamma 2 hours prior to the DC administration.[8]
-
Vaccination: Patients are vaccinated four times with the intracutaneously injected PSA-peptide loaded DCs.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. provenge.com [provenge.com]
- 4. Sipuleucel-T (Provenge) Injection: The First Immunotherapy Agent (Vaccine) For Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putting the Pieces Together: Completing the Mechanism of Action Jigsaw for Sipuleucel-T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. biomedres.us [biomedres.us]
- 11. Frontiers | Moving on From Sipuleucel-T: New Dendritic Cell Vaccine Strategies for Prostate Cancer [frontiersin.org]
- 12. Sipuleucel-T for the Treatment of Patients With Metastatic Castrate-resistant Prostate Cancer: Considerations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PSA1 141-150 Acetate in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of PSA1 141-150 acetate, a solid peptide used in cancer immunotherapy research. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on general best practices for the disposal of non-hazardous solid chemical waste in a research environment.
Key Characteristics of this compound
To ensure proper handling, it is essential to be aware of the known properties of this compound. The following table summarizes its key characteristics based on available data.[1]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | This compound (160215-60-1 free base) |
| Appearance | Solid |
| Molecular Formula | C₅₇H₉₇N₁₃O₁₅S |
| Molecular Weight | 1236.52 g/mol |
| Primary Use | Laboratory research (cancer immunotherapy) |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to minimize risks and ensure compliance with general laboratory safety standards.
1. Hazard Assessment:
-
Before handling, consult your institution's chemical safety guidelines.
-
In the absence of a specific SDS for this compound, treat it as a potentially hazardous substance.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for solid chemical waste.
-
Do not mix this compound with other waste types, such as sharps, biological waste, or liquid waste, unless explicitly permitted by your institution's waste management plan.
3. Containerization:
-
Place the solid this compound waste into a durable, leak-proof container with a secure lid.
-
Ensure the container is compatible with the chemical properties of the acetate salt.
4. Labeling:
-
Clearly label the waste container with the following information:
-
"Solid Chemical Waste"
-
"this compound"
-
The date of accumulation.
-
The name of the principal investigator or lab supervisor.
-
5. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
6. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for disposal.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
7. Documentation:
-
Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial assessment to final removal from the laboratory.
References
Essential Safety and Logistical Information for Handling PSA1 141-150 Acetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of PSA1 141-150 Acetate, a Prostate-Specific Antigen 1 Peptide Used in Cancer Immunotherapy Research.
This document provides crucial safety protocols and logistical plans for the operational use and disposal of this compound. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Handling
When handling this compound, which is typically a lyophilized powder, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Face shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile or Latex gloves | Disposable gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or Respirator | Work with the lyophilized powder in a fume hood to avoid inhalation. If a fume hood is not available, a properly fitted respirator is necessary. |
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound. Key storage conditions are outlined below.
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C (long-term) | Prevents degradation of the peptide. |
| 2-8°C (short-term) | Suitable for temporary storage after reconstitution. | |
| Light | Store in the dark | Protects the peptide from light-induced degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment | Peptides are hygroscopic and moisture can lead to hydrolysis and degradation. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure | | :--- | :--- | :--- | | Unused Peptide | Treat as chemical waste. Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator. | | Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed waste container for chemical waste. | | Contaminated PPE (e.g., gloves, lab coat) | Dispose of in designated laboratory waste containers. |
Experimental Protocol: In Vitro T-Cell Stimulation
This protocol details a general method for stimulating peripheral blood mononuclear cells (PBMCs) with this compound to induce an antigen-specific T-cell response.
Materials:
-
This compound
-
Cryopreserved human PBMCs from a suitable donor
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human Interleukin-2 (IL-2)
-
Dimethyl sulfoxide (DMSO)
-
96-well round-bottom cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Methodology:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentration (e.g., 10 µg/mL).
-
-
PBMC Preparation:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Wash the cells with complete RPMI-1640 medium by centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count to determine viability.
-
-
T-Cell Stimulation:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.
-
Add the diluted this compound to the wells to a final concentration of 1-10 µg/mL.
-
Include a negative control (medium only or vehicle control) and a positive control (e.g., a known mitogen like PHA).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
T-Cell Expansion and Maintenance:
-
After 3-4 days of incubation, add fresh complete RPMI-1640 medium containing recombinant human IL-2 (e.g., 20 U/mL) to each well.
-
Continue to culture the cells for a total of 10-14 days, replenishing the medium with IL-2 every 2-3 days.
-
-
Assessment of T-Cell Response:
-
After the culture period, harvest the cells and assess the antigen-specific T-cell response using methods such as ELISpot, intracellular cytokine staining followed by flow cytometry, or a chromium release assay.
-
Experimental Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
